molecular formula C3H8OS B090344 1-Mercapto-2-propanol CAS No. 1068-47-9

1-Mercapto-2-propanol

Cat. No.: B090344
CAS No.: 1068-47-9
M. Wt: 92.16 g/mol
InChI Key: FETFXNFGOYOOSP-UHFFFAOYSA-N
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Description

1-Mercapto-2-propanol is a bifunctional molecule of significant interest in advanced materials science, serving as a key building block in the synthesis and modification of polymers. Its value in research stems from the simultaneous presence of both a thiol ( -SH ) and a hydroxyl ( -OH ) group on a short propane chain, enabling its participation in orthogonal chemical reactions. A prominent application demonstrated in recent scientific literature is its use in the functionalization of polyphosphazenes via thiol-ene "click" chemistry, a highly efficient reaction used to create tailored polymers for specialized applications such as gene delivery . This reaction highlights the compound's role in introducing hydroxyl-containing side chains to a polymer backbone, which can subsequently influence the material's hydrophilicity, biocompatibility, and its capacity for further chemical modification. The strategic incorporation of thiols like this compound into silicate-based materials has also been extensively studied to create functionalized adsorbents with enhanced selectivity for heavy metal cations . In such contexts, the thiol group acts as a soft Lewis base, exhibiting a high binding affinity for soft acid metal cations, thereby providing more specific adsorption sites for environmental remediation research. The reactivity of its functional groups makes this compound a versatile reagent for developing novel polymeric architectures and smart materials, facilitating research in fields ranging from biomedicine to environmental chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-sulfanylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H8OS/c1-3(4)2-5/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FETFXNFGOYOOSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80893058
Record name 1-Mercapto-2-propanol
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Molecular Weight

92.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1068-47-9
Record name 1-Mercapto-2-propanol
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Record name 1-Mercaptopropan-2-ol
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Record name 1-Mercapto-2-propanol
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Record name 1-mercaptopropan-2-ol
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Foundational & Exploratory

An In-depth Technical Guide to 1-Mercapto-2-propanol: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Mercapto-2-propanol (CAS No: 1068-47-9), a chiral thiol alcohol, is a versatile building block in organic synthesis and holds significant potential in various scientific and industrial applications, including polymer chemistry and drug development.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed spectroscopic data, experimental protocols for its synthesis and characterization, and a discussion of its current and potential applications, with a particular focus on its relevance to drug discovery and development.

Chemical Structure and Identification

This compound, also known as 1-sulfanylpropan-2-ol, is a bifunctional molecule containing both a primary thiol (-SH) and a secondary alcohol (-OH) group.[7] The presence of a stereocenter at the second carbon atom means that it exists as a racemic mixture of two enantiomers, (R)-1-mercapto-2-propanol and (S)-1-mercapto-2-propanol. This chirality is a key feature that makes it a valuable precursor in asymmetric synthesis.[8][9][10][]

Molecular Structure:

Caption: 2D structure of this compound.

IdentifierValue
IUPAC Name 1-sulfanylpropan-2-ol[7]
CAS Number 1068-47-9[12]
Molecular Formula C₃H₈OS[12]
Molecular Weight 92.16 g/mol [2][6]
Synonyms 1-Mercaptopropan-2-ol, 2-Hydroxy-1-propanethiol, β-Mercaptopropyl alcohol[12]
InChI InChI=1S/C3H8OS/c1-3(4)2-5/h3-5H,2H2,1H3[2][6]
InChIKey FETFXNFGOYOOSP-UHFFFAOYSA-N[2][6]
SMILES CC(O)CS[2][6]

Physicochemical Properties

This compound is a colorless to light yellow liquid with a characteristic unpleasant odor typical of thiols.[2][6][13] It is a combustible liquid and should be handled with appropriate safety precautions.

PropertyValueReference
Appearance Colorless to light yellow liquid[13]
Boiling Point 58-60 °C at 17 mmHg[2][3][6][13]
Density 1.048 g/mL at 25 °C[2][3][6][13]
Refractive Index (n20/D) 1.486[2][3][6][13]
Flash Point 63 °C (145.4 °F) - closed cup[2][3][6][13]
LogP 0.120 (estimated)[13]
Water Solubility Log10(WS) = -0.53 (Crippen Calculated)[13]
pKa Not readily available

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The following tables summarize the key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Assignment
Proton (Predicted/Typical Values)
-CH₃~1.2Doublet~6.3Methyl protons
-SH~1.4Triplet~8.0Thiol proton
-CH₂-~2.5-2.7MultipletMethylene protons
-OH~2.8Singlet (broad)Hydroxyl proton
-CH-~3.8-4.0MultipletMethine proton

Note: Chemical shifts and coupling constants are solvent-dependent and may vary. The broadness of the -OH and -SH peaks is due to chemical exchange.

¹³C NMR Chemical Shift (ppm) Assignment
Carbon (Predicted/Typical Values)
-CH₃~23Methyl carbon
-CH₂-SH~30Methylene carbon
-CH-OH~68Methine carbon
Infrared (IR) Spectroscopy
Vibrational Mode Wavenumber (cm⁻¹) Intensity
O-H stretch3200-3600Strong, Broad
C-H stretch (aliphatic)2850-3000Medium-Strong
S-H stretch2550-2600Weak-Medium
C-O stretch1000-1300Strong
Mass Spectrometry (MS)

The mass spectrum of this compound exhibits a molecular ion peak (M⁺) at m/z = 92. Common fragmentation patterns for alcohols and thiols are observed.

m/z Relative Intensity Possible Fragment Fragmentation Pathway
92Low[C₃H₈OS]⁺Molecular ion (M⁺)
75Moderate[C₃H₇S]⁺Loss of -OH
59Moderate[C₂H₃S]⁺Alpha-cleavage
47High[CH₃S]⁺Cleavage of C-C bond adjacent to sulfur
45High[C₂H₅O]⁺Alpha-cleavage (loss of -CH₂SH)
31Moderate[CH₂OH]⁺Rearrangement and cleavage

Note: The fragmentation pattern can be complex and may involve rearrangements. The base peak can vary depending on the ionization energy.[14][15][16][17][18][19][20]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the ring-opening reaction of propylene (B89431) oxide with a sulfur nucleophile, such as hydrogen sulfide (B99878) or a hydrosulfide (B80085) salt.

Reaction Scheme:

G cluster_0 Propylene Oxide cluster_1 Hydrogen Sulfide cluster_2 This compound PO O / \nCH₂-CH-CH₃ plus1 + H2S H₂S arrow1 Base Catalyst (e.g., Et₃N) MP HS-CH₂-CH(OH)-CH₃ G start Synthesized This compound purification Purification (Vacuum Distillation) start->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ir FT-IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms purity Purity Assessment (GC, HPLC) purification->purity end Characterized Product nmr->end ir->end ms->end purity->end G cluster_0 Glutathione Synthesis cluster_1 Redox Cycling cluster_2 Potential Interaction Glutamate Glutamate GCL γ-Glutamylcysteine Ligase (GCL) Glutamate->GCL Cysteine Cysteine Cysteine->GCL Glycine Glycine GS Glutathione Synthetase (GS) Glycine->GS gamma_GC γ-Glutamylcysteine GCL->gamma_GC GSH Glutathione (GSH) GS->GSH gamma_GC->GS GPx Glutathione Peroxidase (GPx) GSH->GPx MP_ox Oxidized form GSH->MP_ox Reduction GSSG Glutathione Disulfide (GSSG) GR Glutathione Reductase (GR) GSSG->GR GR->GSH NADP NADP⁺ GR->NADP NADPH NADPH NADPH->GR ROS Reactive Oxygen Species (ROS) ROS->GPx ROS->MP_ox GPx->GSSG H2O H₂O GPx->H2O MP This compound MP->ROS Scavenging

References

An In-depth Technical Guide to the Synthesis of 1-Mercapto-2-propanol: Pathways and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 1-mercapto-2-propanol (CH₃CH(OH)CH₂SH), a versatile bifunctional molecule. The document details three core synthesis routes, their underlying reaction mechanisms, and available experimental data. The information is presented to aid researchers in the selection and implementation of the most suitable synthetic strategy for their specific applications.

Synthesis via Ring-Opening of Propylene (B89431) Oxide

The reaction of propylene oxide with a sulfur nucleophile is a direct and atom-economical approach to this compound. The most common nucleophile for this transformation is the hydrosulfide (B80085) anion (HS⁻), typically sourced from sodium hydrosulfide (NaSH) or hydrogen sulfide (B99878) (H₂S) in the presence of a base.

Reaction Pathway and Mechanism

This synthesis proceeds via a nucleophilic ring-opening of the epoxide. Under basic or neutral conditions, the reaction follows an Sₙ2 mechanism. The hydrosulfide anion, a potent nucleophile, attacks one of the carbon atoms of the epoxide ring. Due to steric hindrance from the methyl group on the C2 carbon, the nucleophilic attack preferentially occurs at the less substituted C1 carbon. This regioselectivity leads to the desired product, this compound. The subsequent workup with a proton source neutralizes the resulting alkoxide to yield the final alcohol.

G PropyleneOxide Propylene Oxide Intermediate Thiolate Intermediate PropyleneOxide->Intermediate Sₙ2 Attack NaSH Sodium Hydrosulfide (NaSH) NaSH->Intermediate Product This compound Intermediate->Product Workup Protonation Protonation (H₂O) Protonation->Product G ChloroPropanol 1-Chloro-2-propanol TransitionState Sₙ2 Transition State ChloroPropanol->TransitionState NaSH Sodium Hydrosulfide (NaSH) NaSH->TransitionState Product This compound TransitionState->Product NaCl Sodium Chloride (NaCl) TransitionState->NaCl G MercaptoPropanone 1-Mercapto-2-propanone Alkoxide Alkoxide Intermediate MercaptoPropanone->Alkoxide Hydride Attack NaBH4 Sodium Borohydride (NaBH₄) NaBH4->Alkoxide Product This compound Alkoxide->Product Workup Protonation Protonation (e.g., H₂O, mild acid) Protonation->Product

An In-depth Technical Guide to 1-Mercapto-2-propanol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-Mercapto-2-propanol (CH₃CH(OH)CH₂SH). The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data, detailed experimental protocols, and clear visual representations of key chemical processes.

Core Physical and Chemical Properties

This compound is a versatile chemical intermediate with a distinct thiol odor.[1] Its bifunctional nature, containing both a thiol and a secondary alcohol group, makes it a valuable building block in various chemical syntheses.

Physical Properties

A summary of the key physical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₃H₈OS[2][3][4]
Molecular Weight 92.16 g/mol [2][3][5]
Appearance Colorless liquid[1]
Odor Unpleasant[1]
Density 1.048 g/mL at 25 °C[2][5][6]
Boiling Point 58-60 °C at 17 mmHg[2][5][6]
Refractive Index n20/D 1.486[5][6]
Flash Point 63 °C (145.4 °F) - closed cup[3][5]
Solubility Does not mix well with water[1]
Chemical Identification
IdentifierValueReference(s)
CAS Number 1068-47-9[2][3]
EC Number 213-946-6[3][5]
IUPAC Name 1-sulfanylpropan-2-ol
Synonyms 1-Mercaptopropan-2-ol, 2-Hydroxy-1-propanethiol, β-Mercaptoisopropanol[2]
InChI 1S/C3H8OS/c1-3(4)2-5/h3-5H,2H2,1H3[5]
InChIKey FETFXNFGOYOOSP-UHFFFAOYSA-N[5]
SMILES CC(O)CS[5]

Chemical Reactivity and Applications

The reactivity of this compound is characterized by the distinct chemistries of its thiol and hydroxyl functional groups. The thiol group can undergo oxidation to form disulfides and is nucleophilic, readily reacting with electrophiles. It exhibits a strong affinity for heavy metals and can form self-assembled monolayers on gold surfaces.[5][6] The hydroxyl group can participate in esterification and etherification reactions.

This compound serves as a valuable intermediate in chemical synthesis.[7] It can be used as a chain transfer agent to control the molecular weight of polymers.[5][6] Furthermore, its chiral nature allows for its use as a chiral agent in the chemical analysis of enantiomers.[5][6]

Experimental Protocols

Formation of a Self-Assembled Monolayer (SAM) on a Gold Surface

This protocol describes the formation of a self-assembled monolayer of this compound on a gold substrate, a common technique in surface chemistry and nanotechnology.

Materials and Reagents:

  • Gold-coated substrate (e.g., silicon wafer, glass slide)

  • This compound

  • Absolute ethanol (B145695) (200 proof)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive.

  • Ultrapure water (18.2 MΩ·cm)

  • High-purity nitrogen gas

  • Clean glass beakers and tweezers

Procedure:

  • Substrate Cleaning:

    • In a fume hood, carefully prepare the piranha solution by slowly adding the hydrogen peroxide to the sulfuric acid.

    • Immerse the gold substrate in the piranha solution for 5-10 minutes.

    • Carefully remove the substrate and rinse it thoroughly with ultrapure water.

    • Rinse the substrate with absolute ethanol and dry it under a gentle stream of nitrogen gas. The cleaned substrate should be used immediately.

  • Preparation of Thiol Solution:

    • Prepare a 1 mM solution of this compound in absolute ethanol. For example, to make 10 mL of solution, dissolve the appropriate mass of this compound in 10 mL of absolute ethanol.

  • SAM Formation:

    • Immerse the clean, dry gold substrate into the this compound solution.

    • Allow the self-assembly to proceed for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.

  • Rinsing and Drying:

    • After the incubation period, remove the substrate from the thiol solution.

    • Rinse the substrate thoroughly with fresh absolute ethanol to remove any non-covalently bound molecules.

    • Dry the functionalized substrate under a gentle stream of nitrogen gas.

Mandatory Visualizations

Synthesis of this compound

The industrial synthesis of this compound typically involves the reaction of propylene (B89431) oxide with hydrogen sulfide. This reaction proceeds via the nucleophilic attack of the hydrosulfide (B80085) ion on the epoxide ring.

Synthesis_of_1_Mercapto_2_propanol Propylene_Oxide Propylene Oxide Product This compound Propylene_Oxide->Product Hydrogen_Sulfide Hydrogen Sulfide Base Base Hydrogen_Sulfide->Base Deprotonation Hydrosulfide_Ion Hydrosulfide Ion (HS⁻) Hydrosulfide_Ion->Product Nucleophilic Attack Base->Hydrosulfide_Ion

Caption: Synthesis of this compound from propylene oxide and hydrogen sulfide.

Experimental Workflow for SAM Formation

The following diagram illustrates the key steps involved in the preparation of a self-assembled monolayer of this compound on a gold substrate.

SAM_Formation_Workflow Start Start Clean_Substrate Clean Gold Substrate (Piranha Solution) Start->Clean_Substrate Prepare_Solution Prepare 1 mM Solution of This compound in Ethanol Clean_Substrate->Prepare_Solution Immersion Immerse Substrate in Solution (18-24 hours) Prepare_Solution->Immersion Rinse Rinse with Ethanol Immersion->Rinse Dry Dry with Nitrogen Rinse->Dry End Functionalized Surface Dry->End

Caption: Workflow for the formation of a this compound self-assembled monolayer.

Safety Information

This compound is considered a hazardous substance.[1] It is irritating to the eyes, respiratory system, and skin.[1][2] May cause sensitization by skin contact.[1] It is a combustible liquid.[1][3] Appropriate personal protective equipment, including gloves, eye protection, and a respirator, should be worn when handling this chemical.[3][8] All work should be conducted in a well-ventilated area, such as a fume hood.[8] In case of contact, rinse the affected area immediately with plenty of water.[2]

References

An In-depth Technical Guide to 1-Mercapto-2-propanol (CAS: 1068-47-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Mercapto-2-propanol, also known as 1-sulfanylpropan-2-ol, is a versatile thiol compound with significant applications in polymer chemistry, material science, and analytical chemistry.[1] Its unique structure, featuring both a thiol and a secondary alcohol functional group, allows it to participate in a variety of chemical reactions and surface interactions. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, applications, and safety information, with a focus on experimental protocols and technical data relevant to research and development.

Physicochemical Properties

This compound is a colorless liquid with a characteristic unpleasant odor.[2] It is a chiral molecule, existing as two enantiomers. The quantitative data for this compound are summarized in the tables below.

Table 1: General and Physical Properties
PropertyValueReference(s)
CAS Number 1068-47-9[3]
Molecular Formula C₃H₈OS[3]
Molecular Weight 92.16 g/mol [3]
Density 1.048 g/mL at 25 °C
Boiling Point 58-60 °C at 17 mmHg
Flash Point 63 °C (145.4 °F) - closed cup
Refractive Index n20/D 1.486
Water Solubility 79,740 mg/L at 25 °C (estimated)[1]
logP (o/w) 0.120 (estimated)[1]
Table 2: Chemical Identifiers
IdentifierValueReference(s)
IUPAC Name 1-sulfanylpropan-2-ol[3]
InChI InChI=1S/C3H8OS/c1-3(4)2-5/h3-5H,2H2,1H3[3]
InChIKey FETFXNFGOYOOSP-UHFFFAOYSA-N[3]
SMILES CC(O)CS
EC Number 213-946-6
PubChem CID 102545[3]

Synthesis

The primary industrial synthesis of this compound involves the reaction of propylene (B89431) oxide with hydrogen sulfide (B99878).[4] This reaction can be catalyzed by a variety of solid catalysts, including zeolites. The process is designed to favor the formation of the desired mercapto-alcohol while minimizing the production of byproducts.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on the reaction of epoxides with hydrogen sulfide.

Materials:

  • Propylene oxide

  • Hydrogen sulfide

  • Solid acid catalyst (e.g., ZSM-5 molecular sieve)

  • Fixed-bed reactor

  • Solvent (e.g., a suitable inert solvent if not performed neat)

  • Distillation apparatus

Procedure:

  • Pack a fixed-bed reactor with the solid acid catalyst.

  • Introduce a stream of propylene oxide and hydrogen sulfide into the reactor. The molar ratio of the reactants and the flow rate should be optimized based on the specific catalyst and reactor setup.

  • Maintain the reactor at an elevated temperature and pressure to facilitate the reaction. A patent for a similar process suggests temperatures around 160°C and a pressure of 0.2 MPa.[5]

  • The reaction effluent, containing this compound, unreacted starting materials, and potential byproducts, is cooled.

  • The liquid phase is collected and purified by fractional distillation to isolate this compound.

Key Applications

This compound has several key applications stemming from its chemical reactivity and surface-active properties.

Chain Transfer Agent in Polymerization

In radical polymerization, this compound can act as a chain transfer agent to control the molecular weight of the resulting polymer. The thiol group (-SH) can donate a hydrogen atom to a growing polymer radical, terminating that chain and initiating a new one. This process is crucial for producing polymers with specific molecular weight distributions and desired physical properties.

Chain_Transfer_Mechanism P_radical Growing Polymer Chain (P•) Terminated_Polymer Terminated Polymer (P-H) P_radical->Terminated_Polymer H• transfer CTA This compound (R-SH) CTA_radical Thiol Radical (R-S•) CTA->CTA_radical H• donation New_Polymer_Chain New Growing Chain (M-S-R) CTA_radical->New_Polymer_Chain Initiation Monomer Monomer (M) Monomer->New_Polymer_Chain SAM_Formation_Workflow cluster_prep Substrate Preparation cluster_assembly Monolayer Assembly cluster_post Post-Assembly Clean_Au Clean Gold Substrate Rinse_Dry Rinse and Dry Clean_Au->Rinse_Dry Immerse_Substrate Immerse Substrate (24-48h) Rinse_Dry->Immerse_Substrate Prepare_Thiol_Solution Prepare 1 mM this compound in Ethanol Prepare_Thiol_Solution->Immerse_Substrate Rinse_Ethanol Rinse with Ethanol Immerse_Substrate->Rinse_Ethanol Sonicate Sonicate in Fresh Ethanol Rinse_Ethanol->Sonicate Final_Rinse_Dry Final Rinse and Dry Sonicate->Final_Rinse_Dry SAM_Surface SAM-Coated Surface Final_Rinse_Dry->SAM_Surface Drug_Development_Relevance cluster_compound This compound cluster_applications Potential Drug Development Applications Compound CH₃CH(OH)CH₂SH Enzyme_Inhibition Metalloenzyme Inhibition Compound->Enzyme_Inhibition Thiol group as metal binder Drug_Delivery Nanoparticle Capping Agent Compound->Drug_Delivery Surface functionalization Chiral_Synthesis Chiral Building Block Compound->Chiral_Synthesis Chiral scaffold

References

An In-depth Technical Guide to 1-Mercapto-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols related to 1-Mercapto-2-propanol. This compound is a valuable synthetic intermediate in various fields of research and development.[1]

Core Chemical and Physical Properties

This compound, also known as 1-sulfanylpropan-2-ol, is a simple mercaptan compound with the chemical formula C3H8OS.[1][2] Its key quantitative data are summarized below for ease of reference.

PropertyValue
Molecular Formula C3H8OS[1][3]
Molecular Weight 92.16 g/mol [1][3]
CAS Number 1068-47-9[3]
Density 1.048 g/mL at 25 °C
Boiling Point 58-60 °C at 17 mmHg
Flash Point 63 °C (145.4 °F) - closed cup
Refractive Index n20/D 1.486
SMILES CC(O)CS
InChI Key FETFXNFGOYOOSP-UHFFFAOYSA-N[2]

Applications in Research and Development

This compound is utilized in several advanced applications:

  • Self-Assembled Monolayers (SAMs): It can be used to form self-assembled monolayers on gold surfaces, which have potential uses in electrochemical applications.[4] The thiol group has a strong affinity for gold, facilitating the spontaneous formation of an ordered molecular layer.

  • Polymer Chemistry: It acts as a chain transferring agent in polymerization reactions, enabling the synthesis of polymers with low molecular weight and short chain lengths.

  • Chiral Chemistry: Due to its chiral center, it can be used as a chiral agent in the chemical analysis and separation of enantiomers.

  • Synthetic Intermediate: As a simple mercapto compound, it serves as a useful intermediate in the synthesis of more complex molecules.[1]

Experimental Protocol: Formation of Self-Assembled Monolayers (SAMs) on Gold Substrates

This protocol details the methodology for the preparation of a this compound self-assembled monolayer on a gold surface. The procedure is adapted from standard protocols for alkanethiol SAMs.

Materials and Equipment:

  • This compound

  • Gold-coated substrates (e.g., glass slides or silicon wafers)

  • 200 proof ethanol (B145695) (absolute)

  • Clean, sealable glass containers

  • Tweezers

  • Dry nitrogen gas source

  • Sonicator

Procedure:

  • Substrate Cleaning:

    • Thoroughly clean the gold substrates by sonicating them in absolute ethanol for 5-10 minutes to remove organic contaminants.

    • Dry the substrates under a stream of dry nitrogen gas.

  • Preparation of Thiol Solution:

    • In a clean glass container, prepare a 1 mM solution of this compound in absolute ethanol. Ensure the container is well-sealed to minimize oxidation.

  • Self-Assembly Process:

    • Immerse the clean, dry gold substrates into the thiol solution using tweezers. Handle the substrates carefully to avoid contamination.

    • To minimize oxygen exposure, which can affect monolayer quality, reduce the headspace in the container and backfill with dry nitrogen gas.

    • Seal the container tightly and allow the self-assembly to proceed for 12 to 24 hours at room temperature. Longer incubation times generally lead to more ordered and well-packed monolayers.

  • Rinsing and Drying:

    • After the incubation period, carefully remove the substrates from the solution with tweezers.

    • Rinse the substrates thoroughly with fresh absolute ethanol to remove any non-chemisorbed molecules.

    • Dry the substrates again with a gentle stream of dry nitrogen gas.

  • Storage:

    • Store the prepared SAM-coated substrates in a clean, dry environment, such as a desiccator or a petri dish backfilled with nitrogen, to prevent contamination and degradation of the monolayer.

Visualizations

The following diagram illustrates the experimental workflow for the formation of a self-assembled monolayer of this compound on a gold substrate.

SAM_Workflow cluster_prep Preparation cluster_assembly Self-Assembly cluster_post Post-Processing cluster_final Final Product A Clean Gold Substrate (Sonication in Ethanol) C Immerse Substrate in Solution A->C Cleaned Substrate B Prepare 1mM Thiol Solution (this compound in Ethanol) B->C Thiol Solution D Incubate for 12-24 hours (Nitrogen Atmosphere) C->D Start Incubation E Rinse with Ethanol D->E Assembled Monolayer F Dry with Nitrogen Gas E->F G SAM-Coated Substrate F->G Final Product

Caption: Workflow for Self-Assembled Monolayer (SAM) Formation.

References

An In-depth Technical Guide to Intramolecular Hydrogen Bonding in 1-Mercapto-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the intramolecular hydrogen bonding in 1-Mercapto-2-propanol, a molecule of interest in various chemical and pharmaceutical contexts. This document summarizes key findings from spectroscopic and computational studies, offering detailed data, experimental protocols, and visual representations of the molecular conformations.

Introduction

This compound (CH₃CH(OH)CH₂SH) is a bifunctional molecule containing both a hydroxyl (-OH) and a thiol (-SH) group.[1] This structure allows for the formation of intramolecular hydrogen bonds, which significantly influence the molecule's conformational preferences, stability, and reactivity. Understanding these non-covalent interactions is crucial for applications in drug design, materials science, and as a chiral agent in chemical analysis.[1] This guide focuses on the detailed characterization of the stable conformers of this compound, with a particular emphasis on the nature of the intramolecular hydrogen bond.

Conformational Analysis and Intramolecular Hydrogen Bonding

Microwave spectroscopy has been instrumental in elucidating the conformational landscape of this compound. Studies have revealed the presence of a single, highly stable conformer in the gas phase. This preferred conformation is stabilized by an intramolecular hydrogen bond where the hydroxyl group acts as the proton donor and the sulfur atom of the thiol group serves as the proton acceptor (O-H···S).

The most stable conformer exhibits the following structural characteristics:

  • The methyl group and the C-S bond are in an anti position relative to each other.

  • The C-O and C-S bonds are in a gauche arrangement.

  • The S-H bond is gauche with respect to the C1-C2 bond.

This specific arrangement facilitates the formation of a five-membered ring-like structure through the O-H···S hydrogen bond, which is a key factor in its enhanced stability, estimated to be at least 3 kJ/mol more stable than any other hypothetical conformer.

Visualization of Conformers

The conformational preferences of this compound can be visualized to better understand the spatial arrangement of the atoms and the intramolecular hydrogen bond.

G cluster_stable Stable Conformer (with Intramolecular H-Bond) S1 S H_S H S1->H_S C1 C1 C1->S1 C2 C2 C1->C2 O O C2->O C3 C3 C2->C3 H_O H O->H_O H_O->S1 H-Bond G NonBonded Non-Hydrogen-Bonded Conformer(s) (Higher Energy) Bonded Hydrogen-Bonded Conformer (Lower Energy) NonBonded->Bonded Conformational Change Bonded->NonBonded Conformational Change G cluster_workflow Microwave Spectroscopy Workflow Sample This compound Sample Spectrometer Microwave Spectrometer (26.5-38.0 GHz) Sample->Spectrometer Cooling Cooling to -10°C Spectrometer->Cooling Measurement Spectral Measurement Cooling->Measurement Analysis Data Analysis (Rotational Constants, Dipole Moment) Measurement->Analysis

References

An In-depth Technical Guide on the Stability and Degradation Pathways of 1-Mercapto-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Mercapto-2-propanol (CH₃CH(OH)CH₂SH), also known as thioglycerol, is a versatile chemical intermediate utilized in various industrial and pharmaceutical applications. Its bifunctional nature, containing both a primary thiol and a secondary alcohol, makes it a valuable building block in organic synthesis. However, the presence of a reactive thiol group also renders the molecule susceptible to degradation, impacting its purity, efficacy, and safety profile in formulated products. Understanding the stability and degradation pathways of this compound is therefore critical for ensuring product quality, defining appropriate storage conditions, and developing robust analytical methods for its characterization.

This technical guide provides a comprehensive overview of the known and predicted stability challenges and degradation pathways of this compound. It details the primary mechanisms of degradation, including oxidation, thermal decomposition, and photodegradation, and provides detailed experimental protocols for conducting forced degradation studies to identify and quantify potential degradants.

Chemical Stability of this compound

Under normal storage conditions, this compound is considered a stable liquid.[1] However, its stability is significantly influenced by environmental factors such as the presence of oxidizing agents, exposure to elevated temperatures, and light.

Incompatible Materials:

  • Strong Oxidizing Agents: Reacts vigorously with strong oxidizers like nitrates, peroxides, and chlorine bleaches, which can lead to ignition.[1]

  • Copper and Brass: Corrosive to copper and brass; contact with these metals should be avoided in handling and storage equipment.[1]

Storage Recommendations: To maintain its integrity, this compound should be stored in a cool, dry, and well-ventilated area in tightly sealed containers, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1][2]

Predicted Degradation Pathways

Based on the known chemistry of thiols and alcohols, the following degradation pathways are predicted for this compound.

Oxidative Degradation

Oxidation is the most significant degradation pathway for this compound, primarily targeting the thiol group. The oxidation can proceed through a series of steps, yielding progressively more oxidized sulfur species.

  • Disulfide Formation: The initial and most common oxidation product is the corresponding disulfide, 1,1'-dithiobis(propan-2-ol), formed by the coupling of two molecules of this compound. This can occur via a one-electron oxidation to a thiyl radical intermediate or a two-electron oxidation.[1][3]

  • Sulfenic Acid Formation: A two-electron oxidation of the thiol can lead to the formation of a transient and reactive sulfenic acid intermediate (1-hydroxypropane-2-sulfenic acid).[4][5]

  • Sulfinic and Sulfonic Acid Formation: Further oxidation of the sulfenic acid or disulfide can produce the more stable sulfinic acid (1-hydroxypropane-2-sulfinic acid) and ultimately the sulfonic acid (1-hydroxypropane-2-sulfonic acid).[6][7]

The presence of the secondary alcohol group may also be susceptible to oxidation, particularly under harsh conditions with strong oxidizing agents, potentially yielding a ketone (1-mercaptopropan-2-one). However, the thiol group is significantly more susceptible to oxidation.

Oxidative Degradation of this compound This compound This compound Disulfide 1,1'-Dithiobis(propan-2-ol) This compound->Disulfide Oxidation Sulfenic_Acid 1-Hydroxypropane-2-sulfenic Acid This compound->Sulfenic_Acid Oxidation Sulfinic_Acid 1-Hydroxypropane-2-sulfinic Acid Sulfenic_Acid->Sulfinic_Acid Further Oxidation Sulfonic_Acid 1-Hydroxypropane-2-sulfonic Acid Sulfinic_Acid->Sulfonic_Acid Further Oxidation

Predicted Oxidative Degradation Pathway
Thermal Degradation

At elevated temperatures, this compound can undergo thermal decomposition. The likely pathways for thermal degradation of thiols include:

  • Carbon-Sulfur (C-S) Bond Homolysis: Cleavage of the C-S bond can generate radical species which can then participate in a variety of secondary reactions.[8][9]

  • Elimination Reactions: Dehydration of the alcohol or elimination of hydrogen sulfide (B99878) are also possible at high temperatures.[10]

Thermal Degradation of this compound This compound This compound Radical_Intermediates Radical Intermediates This compound->Radical_Intermediates C-S Homolysis Elimination_Products Elimination Products (e.g., Propylene oxide, Allyl alcohol, H2S) This compound->Elimination_Products Elimination Secondary_Products Secondary Reaction Products Radical_Intermediates->Secondary_Products

Predicted Thermal Degradation Pathways
Photodegradation

Exposure to light, particularly ultraviolet (UV) radiation, can induce the degradation of thiol-containing compounds.[1][11] The primary mechanism is often the homolytic cleavage of the S-H bond, generating a thiyl radical. These radicals can then dimerize to form disulfides or react with other molecules.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[9][12] The following protocols are designed to stress this compound under various conditions. A target degradation of 5-20% is generally considered appropriate.[8]

General Sample Preparation

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

Stress Conditions

4.2.1 Acidic and Basic Hydrolysis

  • Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

  • Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

  • Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of purified water.

  • Incubate the solutions at 60°C for up to 7 days.

  • At specified time points (e.g., 0, 1, 3, 7 days), withdraw an aliquot.

  • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilute the samples to a suitable concentration with the mobile phase for analysis.

4.2.2 Oxidative Degradation

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature, protected from light, for up to 48 hours.

  • At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot.

  • If necessary, quench the reaction with a small amount of sodium bisulfite solution.

  • Dilute the sample to a suitable concentration with the mobile phase for analysis.

4.2.3 Thermal Degradation

  • Solid State: Place a known amount of neat this compound in a clear glass vial.

  • Solution State: Prepare a solution of this compound in a suitable solvent (e.g., water or acetonitrile).

  • Heat the samples in an oven at 80°C for up to 7 days, protected from light.

  • At specified time points, withdraw samples, dissolve (if solid), and dilute to a suitable concentration for analysis.

4.2.4 Photodegradation

  • Prepare a solution of this compound in a suitable solvent (e.g., water or acetonitrile).

  • Expose the solution in a photostability chamber to a light source compliant with ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[9]

  • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

  • At the end of the exposure period, analyze both the exposed and control samples.

Forced Degradation Workflow cluster_stress Stress Conditions Acid_Hydrolysis Acidic Hydrolysis (0.1M HCl, 60°C) Stressed_Samples Stressed Samples Acid_Hydrolysis->Stressed_Samples Base_Hydrolysis Basic Hydrolysis (0.1M NaOH, 60°C) Base_Hydrolysis->Stressed_Samples Oxidation Oxidation (3% H2O2, RT) Oxidation->Stressed_Samples Thermal Thermal (80°C) Thermal->Stressed_Samples Photolytic Photolytic (ICH Q1B) Photolytic->Stressed_Samples Stock_Solution This compound Stock Solution (1 mg/mL) Stock_Solution->Acid_Hydrolysis Stock_Solution->Base_Hydrolysis Stock_Solution->Oxidation Stock_Solution->Thermal Stock_Solution->Photolytic Analysis Analytical Characterization (HPLC-UV/MS, GC-MS) Stressed_Samples->Analysis Results Identification of Degradants & Pathway Elucidation Analysis->Results

General Workflow for Forced Degradation Studies

Analytical Methodologies

A stability-indicating analytical method is crucial for separating and quantifying this compound from its potential degradation products.

High-Performance Liquid Chromatography with UV and Mass Spectrometric Detection (HPLC-UV/MS)

This is the primary technique for analyzing the non-volatile degradation products.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is generally suitable.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Detection:

    • UV Detection: Wavelengths in the range of 210-220 nm are typically used for detecting thiols and their derivatives, although sensitivity may be low.

    • Mass Spectrometry (MS): Electrospray ionization (ESI) in both positive and negative ion modes should be employed for the identification and confirmation of degradation products by their mass-to-charge ratio (m/z).

  • Derivatization (for enhanced UV/Fluorescence detection): For improved sensitivity, pre-column derivatization with reagents like 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) or o-phthalaldehyde (B127526) (OPA) can be employed to introduce a chromophore or fluorophore.[9][13]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for the analysis of volatile degradation products that may arise from thermal decomposition.

  • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient from a low starting temperature (e.g., 50°C) to a high final temperature (e.g., 250°C) to elute a range of volatile compounds.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Derivatization: To improve the volatility and chromatographic behavior of this compound and its less volatile degradation products, derivatization (e.g., silylation) may be necessary.

Data Presentation

The quantitative data obtained from the forced degradation studies should be summarized in a clear and structured table to facilitate comparison.

Table 1: Summary of Forced Degradation Studies of this compound

Stress ConditionDuration% Assay of this compound% Total ImpuritiesMajor Degradation Products (and % abundance)
Acidic Hydrolysis
0.1 M HCl, 60°C7 days
Basic Hydrolysis
0.1 M NaOH, 60°C7 days
Oxidative
3% H₂O₂, RT48 hours1,1'-Dithiobis(propan-2-ol)
1-Hydroxypropane-2-sulfonic acid
Thermal
80°C7 days
Photolytic
ICH Q1B-

Note: The data in this table is illustrative and should be populated with experimental results.

Conclusion

This compound is a stable compound under recommended storage conditions, but it is susceptible to degradation, primarily through oxidation of its thiol group. Other potential degradation pathways include thermal decomposition and photolysis. A thorough understanding of these degradation pathways is essential for the development of stable formulations and robust analytical methods. The forced degradation studies and analytical methodologies outlined in this guide provide a framework for researchers and drug development professionals to comprehensively evaluate the stability of this compound and ensure the quality and safety of products in which it is used.

References

1-Mercapto-2-propanol: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety, handling, and material safety data for 1-Mercapto-2-propanol (CAS No. 1068-47-9). The information is intended to equip laboratory personnel with the knowledge necessary to handle this chemical safely and effectively.

Chemical and Physical Properties

This compound is a combustible liquid with a characteristic stench.[1] Understanding its physical and chemical properties is fundamental to its safe handling and use in experimental settings.

PropertyValueSource
Molecular Formula C3H8OS[2][3]
Molecular Weight 92.16 g/mol [3]
Appearance Water-white liquid[4]
Odor Stench[1]
Boiling Point 58-60 °C at 17 mmHg[5][6]
146 °C at 760 mmHg (estimated)[7]
Density 1.048 g/mL at 25 °C[2][6]
Flash Point 63 °C (145.4 °F) - closed cup
Refractive Index n20/D 1.486 (lit.)[6]
Vapor Pressure 1.9 mmHg at 25 °C (estimated)[7]
Water Solubility 79,740 mg/L at 25 °C (estimated)[7]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance.[2] Adherence to GHS guidelines is crucial for minimizing risk.

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3 (Respiratory tract irritation)H335: May cause respiratory irritation

(Source:[3][8])

NFPA 704 Diamond:

  • Health (Blue): 2 - Can cause temporary incapacitation or residual injury.

  • Flammability (Red): 2 - Must be moderately heated or exposed to relatively high ambient temperature before ignition can occur.[4]

  • Instability (Yellow): 0 - Normally stable, even under fire conditions.

  • Special (White): None

Safe Handling and Storage

Proper handling and storage procedures are paramount to ensure the safety of laboratory personnel and the integrity of the chemical.

Handling
  • All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9]

  • Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[2][8]

  • Wear appropriate personal protective equipment (PPE), as detailed in Section 5.[8]

  • Use non-sparking tools and take precautionary measures against static discharge.[8]

  • Ensure containers are securely sealed when not in use.[2]

  • Avoid contamination with oxidizing agents such as nitrates, oxidizing acids, and chlorine bleaches, as this may result in ignition.[2]

  • Copper and brass are unsuitable materials for handling mercaptans due to their corrosive nature.[2]

Storage
  • Store in a cool, dry, and well-ventilated area away from incompatible materials.[8][9]

  • Keep containers tightly closed and properly labeled.[8]

  • The storage area should be locked up or accessible only to qualified or authorized personnel.[1]

  • Due to its low boiling point, storage in sealed containers may lead to pressure buildup. Check for bulging containers and vent periodically if necessary.[2]

Experimental Protocols: Spill and Exposure Management

Detailed procedures for managing spills and exposures are critical for a rapid and effective response.

Accidental Release Measures

Minor Spills:

  • Warning: Never use dry, powdered hypochlorite (B82951) or other strong oxidizers on mercaptan spills, as this can cause autoignition.[2]

  • Immediately clean up all spills.[2]

  • Avoid breathing vapors and contact with skin and eyes.[2]

  • Absorb the spill with an inert material (e.g., sand, earth, vermiculite) and place it in a suitable, closed container for disposal.[10]

Major Spills:

  • Evacuate personnel from the area and move upwind.[2]

  • Alert emergency responders, providing the location and nature of the hazard.[2]

  • Prevent the spill from entering drains or waterways.[8][11]

First-Aid Measures
  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the skin with plenty of soap and water. Seek medical attention if irritation occurs.[8]

  • Eye Contact: Immediately flush eyes with fresh, running water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[8]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is required due to the multiple hazards associated with this compound.[9]

PPE CategoryMinimum RequirementRecommended for Higher Concentrations or Splash Potential
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards.[9]A full-face shield worn over chemical splash goggles.[9]
Hand Protection Chemical-resistant gloves (e.g., PVC, Neoprene).[2]Double gloving is recommended. Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber, Viton®).[9]
Body Protection Flame-resistant lab coat.[9]A chemical-resistant apron or coveralls over a flame-resistant lab coat.[9]
Respiratory Protection Work in a certified chemical fume hood.[9]A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges may be necessary for spill cleanup or if engineering controls are insufficient.[6][9]
Foot Protection Closed-toe, chemical-resistant shoes.[9]Chemical-resistant boot covers.[9]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, alcohol-resistant foam, or water spray.[2][4][8]

  • Specific Hazards: The substance is combustible and presents a slight fire hazard when exposed to heat or flame.[2] Vapors are heavier than air and may form explosive mixtures with air. Combustion products include carbon dioxide (CO2) and sulfur oxides (SOx).[2]

  • Protective Actions: Firefighters should wear full body protective clothing with a self-contained breathing apparatus (SCBA).[2][8] Use water spray to cool unopened containers.[10]

Toxicological Information

  • Routes of Exposure: Inhalation, skin contact, eye contact, ingestion.

  • Acute Effects:

    • Inhalation: May cause respiratory irritation.[3][8] High concentrations of thiols can lead to lethargy, nausea, vomiting, and muscle incoordination.[2]

    • Skin Contact: Causes skin irritation.[3][8] May cause sensitization by skin contact.[2]

    • Eye Contact: Causes serious eye irritation.[3][8]

  • Chronic Effects: Prolonged or repeated exposure may cause cumulative health effects.[2] Chronic exposure to mercaptans may result in damage to the lungs, kidneys, and liver.[2]

  • Quantitative Data: Specific LD50 and LC50 data for this compound are not consistently available in the reviewed literature. One source indicates an oral LD50 of 116 mg/kg for the related compound 3-Mercapto-1-propanol in rats, but this should be taken as indicative rather than a direct value for this compound.[12]

Visualized Workflows

The following diagrams illustrate key safety and handling workflows for this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action start Start: Task involving This compound risk_assessment Assess Risk: - Concentration? - Splash potential? - Aerosol generation? start->risk_assessment ppe_base Minimum PPE: - Chemical splash goggles - Chemical-resistant gloves - Flame-resistant lab coat - Closed-toe shoes risk_assessment->ppe_base Low risk ppe_enhanced Enhanced PPE: - Full-face shield - Double/heavy-duty gloves - Chemical-resistant apron - Boot covers risk_assessment->ppe_enhanced High risk / Splash potential respirator Respiratory Protection: - Work in fume hood - Consider respirator for spills ppe_base->respirator ppe_enhanced->respirator proceed Proceed with task respirator->proceed

Caption: PPE Selection Workflow for this compound.

Spill_Response_Workflow cluster_spill Spill Occurs cluster_minor Minor Spill Response cluster_major Major Spill Response spill Spill of this compound assess_spill Assess Spill Size spill->assess_spill alert_area Alert personnel in immediate area assess_spill->alert_area Minor evacuate Evacuate area Move upwind assess_spill->evacuate Major don_ppe Don appropriate PPE alert_area->don_ppe absorb Absorb with inert material (No hypochlorite!) don_ppe->absorb collect Collect waste in sealed container absorb->collect decontaminate Decontaminate area collect->decontaminate end_process Dispose of waste as hazardous decontaminate->end_process alert_emergency Alert Emergency Responders evacuate->alert_emergency prevent_spread Prevent entry into drains alert_emergency->prevent_spread

Caption: Emergency Spill Response Workflow.

References

Technical Guide: Toxicological Profile of 1-Mercapto-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Mercapto-2-propanol (CAS No. 1068-47-9) is a chemical intermediate with a variety of industrial applications. A thorough understanding of its toxicological profile is essential for ensuring safe handling and for risk assessment in occupational and environmental contexts. This technical guide provides a summary of the available toxicological data for this compound, details the standard experimental protocols used for toxicological evaluation, and presents a logical workflow for such assessments.

Toxicological Data

Comprehensive quantitative toxicological data for this compound, such as LD50 and LC50 values, are not available in the reviewed literature. The information presented is based on classifications from safety data sheets and qualitative statements.

Acute Toxicity

No specific oral, dermal, or inhalation acute toxicity data (e.g., LD50, LC50) were identified.[1] General information on thiols suggests that high levels of exposure may lead to lethargy, nausea, vomiting, and in severe cases, respiratory depression and coma.[1]

Table 1: Acute Toxicity Data for this compound

EndpointSpeciesRouteValueReference
LD50Not availableOralData not availableN/A
LD50Not availableDermalData not availableN/A
LC50Not availableInhalationData not availableN/A
Irritation and Sensitization

This compound is classified as a skin and eye irritant.[2] It is also indicated to be a potential skin sensitizer (B1316253).[1]

Table 2: Irritation and Sensitization Data for this compound

EndpointSpeciesResultReference
Skin IrritationNot specifiedIrritant (Category 2)[2]
Eye IrritationNot specifiedIrritant (Category 2)[2]
Skin SensitizationNot specifiedPotential sensitizer[1]
Repeated Dose Toxicity

There is limited evidence to suggest that long-term or repeated exposure to this compound may have cumulative health effects, potentially affecting organs such as the lungs, kidneys, and liver.[1] However, no specific repeated dose toxicity studies were found.

Mutagenicity

No data from mutagenicity studies, such as the Ames test, were available for this compound.

Experimental Protocols

The following are detailed methodologies for key toxicological experiments, based on OECD (Organisation for Economic Co-operation and Development) guidelines.

Acute Dermal Toxicity (OECD 402)
  • Principle: This test provides information on the health hazards likely to arise from a short-term dermal exposure to a substance.

  • Test Animals: Adult rats, rabbits, or guinea pigs are typically used. For this guideline, the albino rabbit is often the preferred species.

  • Procedure:

    • The test substance is applied uniformly to a small area (approximately 10% of the body surface area) of the shaved, intact skin of the experimental animals.

    • The treated area is covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.

    • A stepwise procedure is used, with the initial dose being one that is expected to produce signs of toxicity without causing severe suffering or death. Subsequent groups may be tested at higher or lower doses depending on the outcome.

    • Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

    • A full necropsy is performed on all animals at the end of the observation period.

  • Data Analysis: The LD50 (the statistically estimated dose that is expected to be lethal to 50% of the animals) is determined.

Acute Dermal Irritation/Corrosion (OECD 404)
  • Principle: This test assesses the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

  • Test Animals: The albino rabbit is the preferred species.

  • Procedure:

    • A small amount (0.5 mL for liquids or 0.5 g for solids) of the test substance is applied to a small patch of shaved skin (approximately 6 cm²).

    • The treated area is covered with a gauze patch and tape.

    • The exposure duration is typically 4 hours.

    • After exposure, the residual test substance is removed.

    • The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of any effects.

  • Data Analysis: The severity of the skin reactions is scored at each observation time. The substance is classified as an irritant or corrosive based on the severity and persistence of the lesions.

Acute Eye Irritation/Corrosion (OECD 405)
  • Principle: This method evaluates the potential of a substance to produce irritation or corrosion when applied to the eye.

  • Test Animals: Healthy, young adult albino rabbits are used.

  • Procedure:

    • A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

    • The eyes are examined at 1, 24, 48, and 72 hours after application.

    • Observations are made for effects on the cornea (opacity), iris, and conjunctiva (redness, swelling, discharge).

    • The observation period can be extended up to 21 days to determine the reversibility of the effects.

  • Data Analysis: Ocular lesions are scored at each examination. The classification of the substance is based on the severity and reversibility of the observed eye damage.

Skin Sensitization (OECD 406 - Guinea Pig Maximization Test)
  • Principle: The Guinea Pig Maximization Test (GPMT) is a method to assess the potential of a substance to induce skin sensitization (allergic contact dermatitis).

  • Test Animals: Young adult guinea pigs are used.

  • Procedure:

    • Induction Phase:

      • Day 0: Three pairs of intradermal injections are made in the shoulder region: the test substance in an adjuvant (Freund's Complete Adjuvant - FCA), the test substance without adjuvant, and the adjuvant alone.

      • Day 7: A topical application of the test substance is made to the same area, which may have been pre-treated with sodium lauryl sulfate (B86663) to create a mild irritation. The patch is left in place for 48 hours.

    • Challenge Phase:

      • Day 21: A challenge patch with a non-irritating concentration of the test substance is applied to a fresh, untreated area of the skin for 24 hours.

    • Observation: The challenge sites are observed for skin reactions (erythema and edema) at 24 and 48 hours after patch removal.

  • Data Analysis: The incidence and severity of the skin reactions in the test group are compared to a control group that was not exposed to the test substance during the induction phase. A substance is considered a sensitizer if a significantly higher proportion of test animals show a positive reaction compared to the control animals.

Bacterial Reverse Mutation Test (OECD 471 - Ames Test)
  • Principle: This in vitro test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The test detects mutations that revert this initial mutation, allowing the bacteria to grow on a medium lacking the amino acid.

  • Procedure:

    • At least five different concentrations of the test substance are used.

    • The test is performed both with and without a metabolic activation system (S9 mix), which is a liver enzyme extract that can mimic mammalian metabolism and convert some non-mutagenic substances into mutagenic ones.

    • There are two primary methods:

      • Plate Incorporation Method: The test substance, bacterial culture, and S9 mix (if used) are mixed with molten top agar (B569324) and poured onto a minimal agar plate.

      • Pre-incubation Method: The test substance, bacterial culture, and S9 mix are incubated together before being mixed with top agar and plated.

    • The plates are incubated for 48-72 hours at 37°C.

  • Data Analysis: The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates. A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies.

Toxicological Assessment Workflow

The following diagram illustrates a typical workflow for assessing the toxicology of a chemical substance, starting from initial screening to more in-depth studies.

Toxicological_Assessment_Workflow cluster_0 Initial Assessment cluster_4 Repeated Dose & Long-term Toxicity cluster_5 Final Assessment physchem Physicochemical Properties in_silico In Silico / QSAR Modeling physchem->in_silico in_vitro_screening In Vitro Screening (e.g., Cytotoxicity, Genotoxicity) in_silico->in_vitro_screening acute_oral Acute Oral Toxicity (e.g., OECD 420/423/425) in_vitro_screening->acute_oral acute_dermal Acute Dermal Toxicity (OECD 402) in_vitro_screening->acute_dermal acute_inhalation Acute Inhalation Toxicity (OECD 403) in_vitro_screening->acute_inhalation ames_test Bacterial Reverse Mutation (Ames Test - OECD 471) in_vitro_screening->ames_test skin_irritation Skin Irritation/Corrosion (OECD 404) acute_oral->skin_irritation acute_dermal->skin_irritation eye_irritation Eye Irritation/Corrosion (OECD 405) acute_inhalation->eye_irritation skin_sensitization Skin Sensitization (OECD 406) skin_irritation->skin_sensitization sub_chronic Sub-chronic Toxicity (e.g., 90-day study, OECD 408) eye_irritation->sub_chronic skin_sensitization->sub_chronic in_vitro_chromo In Vitro Chromosomal Aberration (OECD 473) ames_test->in_vitro_chromo in_vivo_micro In Vivo Micronucleus (OECD 474) in_vitro_chromo->in_vivo_micro in_vivo_micro->sub_chronic chronic Chronic Toxicity / Carcinogenicity (e.g., 2-year study, OECD 452) sub_chronic->chronic repro_dev Reproductive/Developmental Toxicity (OECD 414/416) sub_chronic->repro_dev risk_assessment Hazard Identification & Risk Assessment chronic->risk_assessment repro_dev->risk_assessment

Caption: A generalized workflow for the toxicological assessment of a chemical substance.

References

1-Mercapto-2-propanol: A Technical Guide to its Environmental Fate and Impact

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the environmental fate and potential impact of 1-Mercapto-2-propanol. Due to a notable lack of specific experimental data on the environmental parameters of this compound, this document focuses on its physicochemical properties, predicted environmental distribution, and the standardized methodologies for assessing its biodegradability, hydrolysis, and ecotoxicity. This guide is intended to serve as a foundational resource for researchers, enabling informed decision-making and highlighting critical data gaps for future research.

Introduction

This compound (CAS RN: 1068-47-9) is a chemical intermediate used in various industrial applications.[1] Its molecular structure, containing both a hydroxyl and a thiol functional group, influences its chemical reactivity and behavior in the environment. Understanding the environmental fate of such compounds is crucial for assessing potential risks and ensuring responsible management throughout their lifecycle. This guide synthesizes available information and outlines the standard experimental protocols necessary for a thorough environmental risk assessment.

Physicochemical Properties

The environmental partitioning and behavior of a chemical are largely dictated by its physical and chemical properties. A summary of the available data for this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₃H₈OS[1][2][3]
Molecular Weight 92.16 g/mol [1][2][3]
Boiling Point 58-60 °C at 17 mmHg[3]
Density 1.048 g/mL at 25 °C[3]
Flash Point 63 °C (closed cup)[3]
Water Solubility Data not available[4]
Vapor Pressure Data not available
Log Kₒw (Octanol-Water Partition Coefficient) Data not available
pKa Data not available

Environmental Fate

Environmental Distribution

The following diagram illustrates the potential environmental fate pathways for this compound upon its release into the environment.

Environmental Fate of this compound cluster_degradation Degradation Pathways This compound This compound Atmosphere Atmosphere This compound->Atmosphere Volatilization Water Water This compound->Water Dissolution Soil Soil This compound->Soil Deposition Atmosphere->Water Wet/Dry Deposition Atmosphere->Soil Wet/Dry Deposition Water->Atmosphere Volatilization Sediment Sediment Water->Sediment Sorption Biota Biota Water->Biota Uptake Biodegradation Biodegradation Water->Biodegradation Hydrolysis Hydrolysis Water->Hydrolysis Photolysis Photolysis Water->Photolysis Soil->Water Runoff/Leaching Soil->Biota Uptake Soil->Biodegradation Biota->Biodegradation Metabolism

Environmental Fate Pathways of this compound
Degradation Processes

3.2.1. Biodegradation

Biodegradation is a key process for the removal of organic chemicals from the environment. While no specific biodegradation data for this compound were found, the presence of a mercapto group can influence the rate of degradation compared to its corresponding alcohol.[5] In some cases, the mercapto group can be detrimental to biodegradation.[5] However, some mercaptans have been shown to be biodegradable.[5]

3.2.2. Hydrolysis

Hydrolysis is a chemical reaction with water that can lead to the degradation of a substance. The rate of hydrolysis is pH-dependent. Given the structure of this compound, which lacks readily hydrolyzable groups, significant abiotic hydrolysis under typical environmental conditions (pH 4-9) is not expected.

3.2.3. Photolysis

Photolysis is the breakdown of a chemical by light. There is no available data on the photolytic degradation of this compound in air or water.

Mobility and Bioaccumulation

3.3.1. Soil Mobility

The mobility of a chemical in soil is often estimated using the soil adsorption coefficient (Koc).[6] A high Koc value indicates that the substance is likely to adsorb to soil particles and be less mobile, while a low Koc suggests it will be more mobile in the soil and may leach into groundwater.[6] Without an experimental log Kow value for this compound, a reliable estimation of Koc is not possible.

3.3.2. Bioaccumulation

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment. The potential for bioaccumulation is often estimated using the octanol-water partition coefficient (log Kow). A lack of this data for this compound prevents an assessment of its bioaccumulation potential.[4]

Ecotoxicological Impact

The ecotoxicity of a substance refers to its potential to cause adverse effects in living organisms in the environment. A Safety Data Sheet for this compound indicates that no data is available for its toxicity to fish, daphnia, algae, or microorganisms.[4]

Standardized Experimental Protocols

To address the data gaps identified for this compound, standardized experimental studies are required. The following sections detail the methodologies for key environmental fate and ecotoxicity tests.

Biodegradation: OECD 301F - Manometric Respirometry Test

This method evaluates the ready biodegradability of a chemical by measuring the oxygen consumed by microorganisms in a closed respirometer.

Experimental Workflow:

OECD 301F Experimental Workflow cluster_prep Preparation cluster_setup Test Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis Prepare Mineral Medium Prepare Mineral Medium Add Medium, Inoculum, and Test Substance to Respirometer Flasks Add Medium, Inoculum, and Test Substance to Respirometer Flasks Prepare Mineral Medium->Add Medium, Inoculum, and Test Substance to Respirometer Flasks Prepare Inoculum (Activated Sludge) Prepare Inoculum (Activated Sludge) Prepare Inoculum (Activated Sludge)->Add Medium, Inoculum, and Test Substance to Respirometer Flasks Prepare Test Substance Solution Prepare Test Substance Solution Prepare Test Substance Solution->Add Medium, Inoculum, and Test Substance to Respirometer Flasks Incubate at 20 ± 1°C in the dark for 28 days Incubate at 20 ± 1°C in the dark for 28 days Add Medium, Inoculum, and Test Substance to Respirometer Flasks->Incubate at 20 ± 1°C in the dark for 28 days Prepare Control Flasks (Inoculum only) Prepare Control Flasks (Inoculum only) Prepare Control Flasks (Inoculum only)->Incubate at 20 ± 1°C in the dark for 28 days Prepare Reference Flasks (e.g., Sodium Benzoate) Prepare Reference Flasks (e.g., Sodium Benzoate) Prepare Reference Flasks (e.g., Sodium Benzoate)->Incubate at 20 ± 1°C in the dark for 28 days Continuously measure oxygen consumption Continuously measure oxygen consumption Incubate at 20 ± 1°C in the dark for 28 days->Continuously measure oxygen consumption Calculate % Biodegradation Calculate % Biodegradation Continuously measure oxygen consumption->Calculate % Biodegradation Assess '10-day window' criterion Assess '10-day window' criterion Calculate % Biodegradation->Assess '10-day window' criterion

Workflow for OECD 301F Biodegradation Test

Methodology:

  • Preparation: A mineral medium is prepared and inoculated with a small amount of activated sludge from a sewage treatment plant. The test substance is added as the sole source of organic carbon.

  • Test Setup: The mixture is placed in a closed respirometer flask. Control flasks containing only the inoculum and reference flasks with a readily biodegradable substance (e.g., sodium benzoate) are also prepared.

  • Incubation and Measurement: The flasks are incubated in the dark at a constant temperature (20 ± 1°C) for 28 days. The consumption of oxygen is measured continuously.

  • Data Analysis: The percentage of biodegradation is calculated by comparing the oxygen consumed by the test substance to its theoretical oxygen demand (ThOD). A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period.

Hydrolysis: OECD 111 - Hydrolysis as a Function of pH

This test determines the rate of abiotic hydrolysis of a chemical in aqueous solutions at different pH values.

Methodology:

  • Preparation: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

  • Test Setup: The test substance is added to each buffer solution in sterile, sealed containers.

  • Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C).

  • Sampling and Analysis: Aliquots are taken at various time intervals and analyzed for the concentration of the parent compound and any major hydrolysis products.

  • Data Analysis: The rate of hydrolysis and the half-life of the substance are calculated for each pH.

Aquatic Ecotoxicity: OECD 202 - Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to the freshwater invertebrate Daphnia magna.[7]

Methodology:

  • Test Organisms: Young daphnids (<24 hours old) are used for the test.

  • Test Solutions: A series of at least five concentrations of the test substance in a suitable medium are prepared. A control group with no test substance is also included.

  • Exposure: Daphnids are exposed to the test solutions for 48 hours under controlled conditions (temperature, light).

  • Observation: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim after gentle agitation.

  • Data Analysis: The results are used to calculate the EC50 (the concentration that causes immobilisation in 50% of the daphnids) at 48 hours.

Conclusion and Recommendations

This technical guide highlights a significant lack of empirical data on the environmental fate and impact of this compound. While its physicochemical properties provide some indication of its potential behavior, experimental studies following standardized protocols are essential for a robust environmental risk assessment. It is recommended that future research prioritize the determination of key environmental parameters, including:

  • Ready biodegradability (OECD 301F)

  • Octanol-water partition coefficient (log Kow)

  • Acute aquatic toxicity to fish, daphnia, and algae (e.g., OECD 203, 202, and 201)

  • Soil adsorption/desorption (OECD 106)

Generating this data will enable a more definitive characterization of the environmental risks associated with this compound and support the development of appropriate risk management strategies.

References

The Discovery and Synthetic History of 1-Mercapto-2-propanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Mercapto-2-propanol (CAS RN: 1068-47-9), a versatile bifunctional molecule, holds a significant position as a synthetic intermediate and a crucial component in material science. This technical guide provides a comprehensive overview of the discovery and history of this mercapto alcohol, detailing its physicochemical properties, spectroscopic data, and established synthetic protocols. While the precise initial discovery is not prominently documented, its history is intrinsically linked to the broader development of thiol chemistry. This document offers detailed experimental methodologies for its synthesis, presents quantitative data in structured tables for ease of reference, and includes visualizations of synthetic pathways and experimental workflows to aid in comprehension.

Introduction and Historical Context

The study of organosulfur compounds dates back to the early 19th century, with the first laboratory preparation of a thiol reported in 1834.[1] These sulfur analogs of alcohols, initially termed "mercaptans" due to their ability to capture mercury, quickly became a subject of interest for their distinct chemical reactivity and characteristic odors.

While a singular, celebrated discovery of this compound is not found in the historical chemical literature, its existence and synthesis are a logical extension of the foundational work in organic sulfur chemistry. The development of methods to introduce the sulfhydryl (-SH) group into organic molecules, particularly the reaction of epoxides with hydrogen sulfide (B99878), paved the way for the synthesis of a wide array of mercapto alcohols, including this compound. Its utility as a chain transferring agent in polymerization, a component in the formation of self-assembled monolayers on metal surfaces, and as a chiral building block has solidified its importance in modern chemistry.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is essential for its application in research and development. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₃H₈OS[2]
Molecular Weight 92.16 g/mol [2]
CAS Registry Number 1068-47-9[2]
Appearance Colorless liquid
Density 1.048 g/mL at 25 °C
Boiling Point 58-60 °C at 17 mmHg
Refractive Index n20/D 1.486
Flash Point 63 °C (145.4 °F) - closed cup
Solubility Miscible with water

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Data PointsReference
¹H NMR (CDCl₃) Chemical shifts (δ) for CH₃, CH, CH₂, SH, OH protons.[3][4]
¹³C NMR (CDCl₃) Chemical shifts (δ) for the three carbon atoms.[3][4]
Infrared (IR) Spectroscopy Characteristic absorption bands for O-H, C-H, S-H, and C-O stretching vibrations.[3][5]
Mass Spectrometry (MS) Molecular ion peak (M⁺) and characteristic fragmentation pattern.[3]
Kovats Retention Index Standard non-polar: 742, 765, 761; Standard polar: 1492, 1425[3]

Key Synthetic Methodologies

The synthesis of this compound can be achieved through several routes. The most common and industrially relevant method involves the ring-opening of propylene (B89431) oxide with hydrogen sulfide. An alternative laboratory-scale synthesis involves the reduction of 1-mercapto-2-propanone (B1196832).

Synthesis from Propylene Oxide and Hydrogen Sulfide

This method represents a direct and efficient pathway to this compound. The reaction proceeds via the nucleophilic attack of a hydrosulfide (B80085) species on the epoxide ring.

G PropyleneOxide Propylene Oxide Intermediate Thiolate Intermediate PropyleneOxide->Intermediate + H₂S / Base Catalyst HydrogenSulfide Hydrogen Sulfide (H₂S) HydrogenSulfide->Intermediate Product This compound Intermediate->Product Protonation

Synthetic pathway from propylene oxide.

Experimental Protocol:

  • Reactor Setup: A high-pressure stainless-steel autoclave reactor equipped with a magnetic stirrer, gas inlet, and temperature and pressure controls is charged with a suitable solvent (e.g., water or an alcohol) and a basic catalyst (e.g., triethylamine (B128534) or a solid base).

  • Reactant Charging: The reactor is cooled, and a molar excess of liquefied hydrogen sulfide is introduced, followed by the dropwise addition of propylene oxide.

  • Reaction Conditions: The reactor is sealed and heated to a temperature typically ranging from 40 to 100 °C. The pressure is maintained to keep the reactants in the liquid phase. The reaction mixture is stirred vigorously for several hours until completion, which can be monitored by techniques such as gas chromatography (GC).

  • Work-up and Purification: After cooling and venting the excess hydrogen sulfide, the reaction mixture is neutralized with a weak acid. The product is then isolated by extraction with an organic solvent. The organic phase is dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to yield pure this compound.

Reduction of 1-Mercapto-2-propanone

This two-step approach involves the synthesis of the corresponding ketone followed by its reduction.

G StartingMaterial α-Haloketone MercaptoPropanone 1-Mercapto-2-propanone StartingMaterial->MercaptoPropanone Nucleophilic Substitution ThiolatingAgent Thiolating Agent (e.g., NaSH) ThiolatingAgent->MercaptoPropanone Product This compound MercaptoPropanone->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH₄) ReducingAgent->Product

Synthesis via reduction of 1-mercapto-2-propanone.

Experimental Protocol:

  • Synthesis of 1-Mercapto-2-propanone: An α-haloketone, such as chloroacetone, is reacted with a sulfur nucleophile like sodium hydrosulfide (NaSH) or thiourea (B124793) followed by hydrolysis. The reaction is typically carried out in a polar solvent like ethanol (B145695) or methanol (B129727) at room temperature.

  • Reduction Step: The resulting 1-mercapto-2-propanone is dissolved in a suitable solvent (e.g., methanol or ethanol) and cooled in an ice bath. A reducing agent, such as sodium borohydride (B1222165) (NaBH₄), is added portion-wise with stirring.

  • Reaction Monitoring and Work-up: The progress of the reduction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of a dilute acid (e.g., 1 M HCl) until the effervescence ceases.

  • Isolation and Purification: The product is extracted into an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude this compound is then purified by vacuum distillation.

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis A Reactant Preparation B Reaction Setup A->B C Controlled Addition of Reagents B->C D Reaction Monitoring (TLC/GC) C->D E Quenching D->E F Extraction E->F G Washing and Drying F->G H Solvent Removal G->H I Vacuum Distillation H->I J Characterization (NMR, IR, MS) I->J

General experimental workflow.

Conclusion

This compound, a structurally simple yet functionally significant molecule, has a history rooted in the fundamental advancements of organosulfur chemistry. While its specific "discovery" moment may be indistinct, its synthesis and applications are well-established. This guide has provided a detailed overview of its properties, key synthetic routes with experimental protocols, and visual aids to facilitate understanding. For researchers and professionals in drug development and material science, a thorough grasp of the synthesis and characteristics of this versatile mercapto alcohol is invaluable for its effective utilization in various applications.

References

Spectroscopic Profile of 1-Mercapto-2-propanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Mercapto-2-propanol (CAS No: 1068-47-9), a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR data for this compound.

¹H NMR Data

The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. Multiplicity describes the splitting pattern of a signal due to spin-spin coupling with neighboring protons, and the coupling constant (J), measured in Hertz (Hz), quantifies this interaction.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-CH₃~1.2Doublet
-SH~1.4Triplet
-OH~2.5Singlet (broad)
-CH₂-~2.5-2.7Multiplet
-CH-~3.9Multiplet

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the concentration.

¹³C NMR Data

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. The spectrum for this compound was obtained in deuterated chloroform (B151607) (CDCl₃).

Carbon Assignment Chemical Shift (δ, ppm)
-CH₃~23
-CH₂-SH~30
-CH(OH)-~68

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound was recorded as a neat liquid.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3350 (broad)O-H stretchAlcohol
~2970, 2925, 2870C-H stretchAlkane
~2560 (weak)S-H stretchThiol
~1450, 1375C-H bendAlkane
~1070C-O stretchAlcohol

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. The data presented here was likely obtained through Gas Chromatography-Mass Spectrometry (GC-MS).

m/z Proposed Fragment Significance
92[C₃H₈OS]⁺Molecular Ion (M⁺)
75[M - OH]⁺Loss of hydroxyl radical
59[M - SH]⁺Loss of sulfhydryl radical
47[CH₂SH]⁺
45[C₂H₅O]⁺

Experimental Protocols

The spectroscopic data presented in this guide are typically acquired using standard analytical instrumentation and methodologies.

NMR Spectroscopy Protocol

A sample of this compound is dissolved in a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), and placed in an NMR tube. The tube is then inserted into the spectrometer. For ¹H NMR, a pulse sequence is applied to excite the protons, and the resulting free induction decay (FID) is recorded and Fourier transformed to obtain the spectrum. For ¹³C NMR, a similar process is used, often with proton decoupling to simplify the spectrum.

FTIR Spectroscopy (Neat) Protocol

For a neat liquid sample, a drop of this compound is placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation. The plates are then mounted in the spectrometer, and the IR beam is passed through the sample. The detector measures the amount of light that passes through at each wavenumber to generate the spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

A small amount of the volatile liquid this compound is injected into a gas chromatograph. The compound is vaporized and carried by an inert gas through a capillary column, which separates it from any impurities. The separated compound then enters the mass spectrometer, where it is ionized (typically by electron impact), and the resulting ions are separated by their mass-to-charge ratio to produce the mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining and interpreting spectroscopic data for a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis Sample This compound Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Neat Liquid Sample->Prep_IR Prep_MS Dilute for GC Injection Sample->Prep_MS NMR_Acq NMR Spectrometer Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer Prep_IR->IR_Acq MS_Acq GC-MS System Prep_MS->MS_Acq NMR_Data 1H & 13C NMR Spectra NMR_Acq->NMR_Data IR_Data IR Spectrum IR_Acq->IR_Data MS_Data Mass Spectrum MS_Acq->MS_Data Interpretation Structural Elucidation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: General workflow for spectroscopic analysis.

Structural Information from Spectroscopic Data

The relationship between the different spectroscopic techniques and the structural information they provide for this compound is outlined below.

Structural_Information cluster_techniques Spectroscopic Techniques cluster_information Deduced Structural Information NMR NMR (1H, 13C) Connectivity Proton & Carbon Connectivity NMR->Connectivity IR FTIR Functional_Groups Functional Groups (OH, SH) IR->Functional_Groups MS Mass Spec Molecular_Weight Molecular Weight & Formula MS->Molecular_Weight Fragmentation Structural Fragments MS->Fragmentation Structure This compound Structure Connectivity->Structure Functional_Groups->Structure Molecular_Weight->Structure Fragmentation->Structure

Methodological & Application

Application Notes and Protocols for 1-Mercapto-2-propanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Mercapto-2-propanol is a versatile chiral building block and synthetic intermediate in organic synthesis.[1] Its bifunctional nature, containing both a thiol and a secondary alcohol group, allows for a variety of chemical transformations, making it a valuable reagent in the synthesis of chiral compounds, heterocyclic systems, and other complex organic molecules. This document provides detailed application notes and experimental protocols for the use of this compound in key organic reactions, with a focus on its application in the synthesis of 1,3-oxathiolane (B1218472) derivatives, which are important structural motifs in various biologically active compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 1068-47-9[1]
Molecular Formula C₃H₈OS[1]
Molecular Weight 92.16 g/mol [1]
Appearance Colorless to light yellow liquid
Boiling Point 58-60 °C at 17 mmHg
Density 1.048 g/mL at 25 °C
Refractive Index n20/D 1.486

Applications in Organic Synthesis

This compound serves as a key reactant in several important organic transformations:

  • Synthesis of Chiral 1,3-Oxathiolanes: As a chiral molecule, this compound can be used to synthesize enantiomerically enriched 1,3-oxathiolanes. These heterocyclic compounds are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. The reaction proceeds via the condensation of this compound with an aldehyde or ketone, typically under acidic catalysis. The stereochemistry at the C2 position of the resulting 1,3-oxathiolane can be influenced by the chirality of the starting material.

  • As a Chiral Auxiliary: The chiral nature of this compound allows it to be used as a chiral auxiliary to control the stereochemical outcome of a reaction. After the desired transformation, the auxiliary can be cleaved and recovered.

  • Synthesis of Thioethers and Thioacetals: The thiol group of this compound readily participates in nucleophilic substitution and addition reactions to form thioethers and thioacetals, respectively.

Experimental Protocols

Protocol 1: Synthesis of 2-Aryl-5-methyl-1,3-oxathiolanes

This protocol describes the synthesis of 2-aryl-5-methyl-1,3-oxathiolanes through the condensation of this compound with various aromatic aldehydes.

Reaction Scheme:

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, p-chlorobenzaldehyde, p-methoxybenzaldehyde)

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene (B28343)

  • Anhydrous sodium sulfate

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • To a solution of the aromatic aldehyde (10 mmol) in toluene (50 mL) in a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add this compound (12 mmol, 1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.5 mmol, 0.05 equivalents).

  • Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure 2-aryl-5-methyl-1,3-oxathiolane.

Quantitative Data (Example):

The following table summarizes typical yields for the synthesis of various 2-aryl-5-methyl-1,3-oxathiolanes.

AldehydeProductYield (%)
Benzaldehyde2-Phenyl-5-methyl-1,3-oxathiolane85
p-Chlorobenzaldehyde2-(4-Chlorophenyl)-5-methyl-1,3-oxathiolane88
p-Methoxybenzaldehyde2-(4-Methoxyphenyl)-5-methyl-1,3-oxathiolane82

Spectroscopic Data for 2-Phenyl-5-methyl-1,3-oxathiolane:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.50-7.30 (m, 5H, Ar-H), 5.85 (s, 1H, H-2), 4.20-4.10 (m, 1H, H-5), 3.30 (dd, J = 11.2, 5.6 Hz, 1H, H-4a), 3.05 (dd, J = 11.2, 8.0 Hz, 1H, H-4b), 1.45 (d, J = 6.4 Hz, 3H, CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 140.5, 129.0, 128.5, 126.8, 85.2 (C-2), 75.8 (C-5), 40.1 (C-4), 21.5 (CH₃).

  • IR (neat, cm⁻¹): 3060, 2975, 2920, 1495, 1450, 1230, 1070, 700.

  • MS (EI, m/z): 180 (M⁺), 123, 105, 77.

Visualizations

Logical Workflow for the Synthesis of 2-Aryl-5-methyl-1,3-oxathiolanes

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Aldehyde Aldehyde Condensation Condensation Aldehyde->Condensation This compound This compound This compound->Condensation Washing Washing Condensation->Washing Catalyst p-TsOH Catalyst->Condensation Solvent Toluene (Reflux) Solvent->Condensation Drying Drying Washing->Drying Evaporation Evaporation Drying->Evaporation Chromatography Chromatography Evaporation->Chromatography Product 2-Aryl-5-methyl-1,3-oxathiolane Chromatography->Product Reaction_Mechanism Protonation Step 1: Protonation Aldehyde carbonyl is protonated by the acid catalyst, increasing its electrophilicity. Nucleophilic_Attack Step 2: Nucleophilic Attack The thiol group of this compound attacks the protonated carbonyl carbon. Protonation->Nucleophilic_Attack Proton_Transfer Step 3: Proton Transfer A proton is transferred from the sulfur to the oxygen of the former carbonyl group. Nucleophilic_Attack->Proton_Transfer Cyclization Step 4: Intramolecular Cyclization The hydroxyl group of the intermediate attacks the carbocation, forming the five-membered ring. Proton_Transfer->Cyclization Deprotonation Step 5: Deprotonation A water molecule is eliminated, and the catalyst is regenerated to yield the 1,3-oxathiolane. Cyclization->Deprotonation

References

Application Notes and Protocols for 1-Mercapto-2-propanol in Enantiomer Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The separation of enantiomers is a critical process in the pharmaceutical industry, as individual enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. One established method for determining the enantiomeric purity of a chiral analyte is through derivatization with a chiral resolving agent to form diastereomers. These diastereomers, having different physicochemical properties, can then be separated and quantified using standard chromatographic techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

1-Mercapto-2-propanol is a chiral molecule that can be utilized as a derivatizing agent for the enantiomeric analysis of various classes of compounds. Its structure contains both a hydroxyl and a thiol functional group, offering versatile reactivity for derivatization. For instance, the hydroxyl group can react with chiral carboxylic acids to form diastereomeric esters, while the thiol group can be employed in reactions with other suitable functional groups. This application note provides a detailed overview and generalized protocols for the use of this compound as a chiral derivatizing agent in enantiomer analysis.

Principle of Enantiomer Analysis via Chiral Derivatization

The fundamental principle involves the reaction of a racemic mixture of a chiral analyte with a single enantiomer of a chiral derivatizing agent, in this case, this compound. This reaction converts the pair of enantiomers into a pair of diastereomers.

(R)-Analyte + (S)-1-Mercapto-2-propanol → (R,S)-Diastereomer (S)-Analyte + (S)-1-Mercapto-2-propanol → (S,S)-Diastereomer

Unlike enantiomers, diastereomers possess distinct physical properties, including different boiling points, solubilities, and interactions with chromatographic stationary phases. This allows for their separation and quantification using achiral chromatographic methods. The relative peak areas of the separated diastereomers directly correlate to the enantiomeric composition of the original analyte.

Logical Workflow for Chiral Derivatization and Analysis

The general workflow for the enantiomeric analysis of a chiral analyte using this compound as a derivatizing agent is depicted below.

G cluster_0 Sample Preparation cluster_1 Derivatization Reaction cluster_2 Chromatographic Analysis cluster_3 Data Analysis racemic_analyte Racemic Analyte ((R)- and (S)-Enantiomers) reaction Formation of Diastereomers racemic_analyte->reaction derivatizing_agent (S)-1-Mercapto-2-propanol derivatizing_agent->reaction separation Separation of Diastereomers (GC or HPLC) reaction->separation quantification Quantification of Peak Areas separation->quantification ee_calculation Calculation of Enantiomeric Excess (ee%) quantification->ee_calculation

Caption: General workflow for enantiomer analysis using a chiral derivatizing agent.

Application: Enantiomeric Purity of a Chiral Carboxylic Acid

This section outlines a hypothetical application for determining the enantiomeric purity of a chiral carboxylic acid using (S)-1-mercapto-2-propanol. The hydroxyl group of the derivatizing agent reacts with the carboxylic acid to form diastereomeric esters.

Experimental Protocol: Derivatization of a Chiral Carboxylic Acid

Materials:

  • Racemic chiral carboxylic acid (e.g., Ibuprofen)

  • (S)-1-Mercapto-2-propanol (enantiomerically pure)

  • Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • 4-Dimethylaminopyridine (DMAP) (catalyst)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a clean, dry round-bottom flask, dissolve the racemic chiral carboxylic acid (1.0 mmol) and (S)-1-mercapto-2-propanol (1.1 mmol) in anhydrous DCM (10 mL).

  • Add DMAP (0.1 mmol) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.2 mmol) in anhydrous DCM (5 mL) to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude diastereomeric esters.

  • The crude product can be purified by flash column chromatography if necessary, or directly analyzed by GC or HPLC.

Experimental Workflow Diagram

G cluster_0 Reactants cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Analysis racemic_acid Racemic Carboxylic Acid esterification Esterification in DCM racemic_acid->esterification chiral_agent (S)-1-Mercapto-2-propanol chiral_agent->esterification coupling_agent DCC/DMAP coupling_agent->esterification filtration Filtration esterification->filtration extraction Liquid-Liquid Extraction filtration->extraction drying Drying & Concentration extraction->drying chromatography GC or HPLC Analysis drying->chromatography

Application Notes and Protocols: 1-Mercapto-2-propanol in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Mercapto-2-propanol is a versatile bifunctional molecule with significant applications in polymer chemistry. Its primary role is as a highly effective chain transfer agent (CTA) in free-radical polymerization, enabling precise control over polymer molecular weight and distribution. The presence of both a thiol and a hydroxyl group also allows it to be used as a monomer in thiol-ene polymerizations and for post-polymerization modification of polymers, introducing hydroxyl functionality. These characteristics make it a valuable tool in the synthesis of a wide range of polymers for various applications, including drug delivery systems, coatings, and adhesives.

Application as a Chain Transfer Agent

This compound is widely utilized as a chain transfer agent to regulate the molecular weight of polymers synthesized via free-radical polymerization. The thiol group (-SH) readily donates a hydrogen atom to the propagating polymer radical, terminating that chain and initiating a new one. This process leads to the formation of shorter polymer chains and a narrower molecular weight distribution. The efficiency of chain transfer depends on the concentration of this compound relative to the monomer.

Data Presentation: Molecular Weight Control

The following table illustrates the typical effect of increasing concentrations of this compound on the molecular weight and polydispersity index (PDI) of poly(methyl methacrylate) (PMMA) synthesized by bulk polymerization.

Experiment Monomer:CTA Molar Ratio Number Average Molecular Weight (Mn) ( g/mol ) Weight Average Molecular Weight (Mw) ( g/mol ) Polydispersity Index (PDI = Mw/Mn)
11000:0150,000300,0002.0
21000:180,000144,0001.8
31000:530,00048,0001.6
41000:1015,00022,5001.5

Note: The data presented in this table is representative and intended to illustrate the trend of molecular weight control. Actual results may vary based on specific experimental conditions.

Experimental Protocol: Bulk Polymerization of Methyl Methacrylate (B99206) (MMA) with this compound as a Chain Transfer Agent

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • This compound

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Nitrogen gas

  • Methanol (B129727) (for precipitation)

  • Schlenk flask and line

  • Magnetic stirrer and hot plate

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar, add the desired amount of purified methyl methacrylate.

  • Add the calculated amount of this compound to achieve the desired monomer-to-CTA ratio.

  • Add the initiator, AIBN (typically 0.1 mol% relative to the monomer).

  • Seal the flask and subject it to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • After the final thaw, backfill the flask with nitrogen.

  • Immerse the flask in a preheated oil bath at 60-70°C.

  • Allow the polymerization to proceed with stirring for the desired time (e.g., 4-24 hours), depending on the target conversion.

  • Terminate the polymerization by cooling the flask in an ice bath and exposing the contents to air.

  • Dissolve the viscous polymer solution in a minimal amount of a suitable solvent (e.g., tetrahydrofuran).

  • Precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.

  • Filter the precipitated polymer and wash it with fresh methanol.

  • Dry the polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.

  • Characterize the polymer for its molecular weight (Mn, Mw) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).

G cluster_initiation Initiation cluster_propagation Propagation cluster_chain_transfer Chain Transfer I Initiator (AIBN) R Primary Radical (R•) I->R Δ M Monomer (M) R->M P1 Propagating Chain (P1•) M->P1 Pn1 Longer Propagating Chain (Pn+1•) M->Pn1 Pn Propagating Chain (Pn•) Pn->M CTA This compound (R'-SH) Pn->CTA ktr Dead_Polymer Dead Polymer (Pn-H) CTA->Dead_Polymer CTA_Radical New Radical (R'-S•) CTA->CTA_Radical CTA_Radical->M Re-initiation G cluster_reactants Reactants cluster_reaction UV-Initiated Thiol-Ene Reaction Thiol This compound (HS-R-OH) Polymer Crosslinked Polymer with Pendant Hydroxyl Groups Thiol->Polymer Diene Di-ene Monomer (CH2=CH-R'-CH=CH2) Diene->Polymer Initiator Photoinitiator + UV Light Initiator->Polymer G cluster_starting_materials Starting Materials cluster_modification Post-Polymerization Modification Polymer Polymer with Pendant Isocyanate Groups (-NCO) Reaction Thiol-Isocyanate 'Click' Reaction Polymer->Reaction Modifier This compound (HS-R-OH) Modifier->Reaction Functionalized_Polymer Polymer with Pendant Thiol-Urethane Linkages and Hydroxyl Groups Reaction->Functionalized_Polymer

Application Notes and Protocols: 1-Mercapto-2-propanol as a Chain Transfer Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Mercapto-2-propanol is a versatile chain transfer agent (CTA) utilized in free-radical polymerization to control polymer molecular weight and introduce functionality. Its thiol group readily participates in chain transfer reactions, effectively terminating a growing polymer chain and initiating a new one. This control over molecular weight is crucial for tailoring the physical and chemical properties of polymers for a wide range of applications, including the synthesis of functional polymers for drug delivery systems. This document provides detailed application notes and experimental protocols for the use of this compound as a chain transfer agent.

Mechanism of Chain Transfer

In free-radical polymerization, a growing polymer chain (P•) can react with a chain transfer agent (R-SH), in this case, this compound. The radical is transferred to the CTA, terminating the growth of the polymer chain and generating a new radical (RS•) which can then initiate the polymerization of a new monomer molecule. This process is illustrated in the following diagram.

Chain_Transfer_Mechanism Chain Transfer Reaction with this compound P_radical P• (Growing Polymer Chain) CTA CH₃CH(OH)CH₂SH (this compound) P_radical->CTA ktr (Chain Transfer) P_terminated P-H (Terminated Polymer) RS_radical CH₃CH(OH)CH₂S• (New Radical) Monomer M (Monomer) RS_radical->Monomer ki (Re-initiation) New_Chain RS-M• (New Growing Chain) Monomer->New_Chain

Caption: Mechanism of chain transfer using this compound.

Quantitative Data: Chain Transfer Constants

The efficiency of a chain transfer agent is quantified by its chain transfer constant (Cₜ), which is the ratio of the rate constant for chain transfer (kₜᵣ) to the rate constant for propagation (kₚ). While specific Cₜ values for this compound are not widely reported in the literature, data for structurally similar thiols can provide a useful reference. For instance, the chain transfer constant for 2-mercaptoethanol (B42355) in the polymerization of methyl methacrylate (B99206) has been reported to be 0.62.[1] This suggests that this compound is also an effective chain transfer agent.

The Mayo equation is commonly used to experimentally determine the chain transfer constant:

1/DPₙ = 1/DPₙ,₀ + Cₜ * ([S]/[M])

where:

  • DPₙ is the number-average degree of polymerization in the presence of the chain transfer agent.

  • DPₙ,₀ is the number-average degree of polymerization in the absence of the chain transfer agent.

  • Cₜ is the chain transfer constant.

  • [S] is the concentration of the chain transfer agent.

  • [M] is the concentration of the monomer.

By plotting 1/DPₙ against the ratio of [S]/[M], a linear relationship should be observed, with the slope of the line being equal to the chain transfer constant, Cₜ.

Table 1: Chain Transfer Constants of Various Thiols with Common Monomers (for reference)

Chain Transfer AgentMonomerTemperature (°C)Chain Transfer Constant (Cₜ)
2-MercaptoethanolMethyl Methacrylate-0.62[1]
n-Dodecyl MercaptanMethyl Methacrylate70Not specified in the abstract[1]
Iso-octyl-3-mercaptopropionateMethyl Methacrylate70Not specified in the abstract[1]
1-ButanethiolMethyl Methacrylate-0.67[1]
2-PropanethiolMethyl Methacrylate-0.38[1]
2-Methyl-2-propanethiolMethyl Methacrylate-0.18[1]

Note: The performance of a chain transfer agent is highly dependent on the specific monomer, solvent, and temperature used in the polymerization.

Experimental Protocols

Protocol 1: Determination of Chain Transfer Constant of this compound in the Solution Polymerization of Methyl Methacrylate (MMA)

This protocol outlines the procedure to determine the Cₜ of this compound for the polymerization of MMA using the Mayo method.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • This compound

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized

  • Toluene, anhydrous

  • Methanol (B129727)

  • Schlenk flasks

  • Nitrogen or Argon source

  • Constant temperature oil bath

  • Gel Permeation Chromatography (GPC) system

Procedure:

  • Preparation of Reaction Mixtures: Prepare a series of solutions in Schlenk flasks with a constant concentration of MMA and AIBN in toluene, but with varying concentrations of this compound. A control reaction without the chain transfer agent should also be prepared.

  • Degassing: Deoxygenate the reaction mixtures by bubbling with nitrogen or argon for at least 30 minutes.

  • Polymerization: Immerse the sealed Schlenk flasks in a preheated oil bath at a constant temperature (e.g., 60 °C) to initiate polymerization.

  • Termination: After a predetermined time (to ensure low monomer conversion, typically <10%), terminate the polymerization by rapidly cooling the flasks in an ice bath and exposing the contents to air.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent, such as methanol.

  • Purification: Filter the precipitated polymer and wash it with fresh methanol to remove any unreacted monomer, initiator, and chain transfer agent.

  • Drying: Dry the polymer under vacuum to a constant weight.

  • Analysis: Determine the number-average molecular weight (Mₙ) of each polymer sample using Gel Permeation Chromatography (GPC).

  • Calculation:

    • Calculate the number-average degree of polymerization (DPₙ) for each sample: DPₙ = Mₙ / Mₘₘₐ (where Mₘₘₐ is the molecular weight of MMA).

    • Plot 1/DPₙ versus the corresponding ratio of the initial concentrations of the chain transfer agent to the monomer ([S]/[M]).

    • The slope of the resulting linear plot will be the chain transfer constant (Cₜ).

Mayo_Plot_Workflow A Prepare Reaction Mixtures (Varying [CTA]) B Degas with N₂/Ar A->B C Initiate Polymerization (Constant Temperature) B->C D Terminate Reaction (Low Conversion) C->D E Isolate and Purify Polymer D->E F Determine Mn via GPC E->F G Calculate DPn F->G H Plot 1/DPn vs. [S]/[M] G->H I Determine Cₜ from Slope H->I

Caption: Workflow for determining the chain transfer constant.

Protocol 2: Emulsion Polymerization of an Acrylic Monomer using this compound

This protocol provides a general procedure for the emulsion polymerization of an acrylic monomer (e.g., methyl methacrylate or butyl acrylate) using this compound to control the molecular weight.

Materials:

  • Acrylic monomer (e.g., Methyl Methacrylate)

  • This compound

  • Sodium dodecyl sulfate (B86663) (SDS) (emulsifier)

  • Potassium persulfate (KPS) (initiator)

  • Sodium bicarbonate (buffer)

  • Deionized water

  • Reaction kettle with a mechanical stirrer, condenser, nitrogen inlet, and temperature control.

Procedure:

  • Initial Charge: To the reaction kettle, add deionized water, sodium dodecyl sulfate, and sodium bicarbonate. Purge the reactor with nitrogen for at least 30 minutes while stirring.

  • Monomer Emulsion Preparation: In a separate beaker, prepare a stable pre-emulsion by adding the acrylic monomer and this compound to an aqueous solution of sodium dodecyl sulfate under high agitation.

  • Initiation: Heat the reactor to the desired polymerization temperature (e.g., 70-80 °C). Add a portion of the initiator (KPS) dissolved in deionized water to the reactor.

  • Monomer Feed: After a short seed formation period (e.g., 15-30 minutes), gradually feed the monomer pre-emulsion into the reactor over a period of 2-4 hours. A solution of the remaining initiator can be co-fed simultaneously.

  • Hold Period: After the feeds are complete, maintain the reaction temperature for an additional 1-2 hours to ensure high monomer conversion.

  • Cooling and Filtration: Cool the reactor to room temperature and filter the resulting latex to remove any coagulum.

  • Characterization: The resulting polymer latex can be characterized for its solid content, particle size, molecular weight (by GPC after dissolving the polymer), and other relevant properties.

Emulsion_Polymerization_Workflow A Initial Charge to Reactor (Water, Surfactant, Buffer) C Heat Reactor and Add Initiator A->C B Prepare Monomer Pre-emulsion (Monomer, CTA, Surfactant, Water) D Feed Monomer Pre-emulsion and Initiator Solution B->D C->D E Hold at Reaction Temperature D->E F Cool and Filter Latex E->F G Characterize Polymer Properties F->G

Caption: Workflow for emulsion polymerization with a chain transfer agent.

Applications in Drug Development

The use of this compound as a chain transfer agent allows for the synthesis of polymers with controlled molecular weights and terminal thiol (-SH) or hydroxyl (-OH) functionalities. These functional groups are valuable for subsequent modification and conjugation, making such polymers promising candidates for various drug delivery applications.

Synthesis of Thiol-Functionalized Polymers for Bioconjugation

Polymers synthesized using this compound will possess a terminal hydroxyl group from the chain transfer agent. The thiol group of the CTA is consumed in the chain transfer process. To obtain thiol-terminated polymers, a chain transfer agent with a protected thiol group or a different synthetic strategy would be required. However, the hydroxyl group can be further functionalized to introduce other reactive moieties for drug conjugation.

Potential Applications in Drug Delivery:
  • Polymer-Drug Conjugates: The hydroxyl-terminated polymers can be functionalized to create sites for covalently attaching drug molecules. This can improve drug solubility, stability, and pharmacokinetic profiles.[2]

  • Targeted Drug Delivery: The polymer backbone can be further modified with targeting ligands (e.g., antibodies, peptides) that can direct the drug-polymer conjugate to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target side effects.[3]

  • Stimuli-Responsive Systems: The polymer architecture can be designed to respond to specific physiological stimuli (e.g., pH, temperature, enzymes) to trigger drug release at the target site.

Logical Relationship for Drug Delivery Application

Drug_Delivery_Application A Polymerization with This compound B Hydroxyl-Terminated Polymer (Controlled MW) A->B C Functionalization of Hydroxyl Group B->C D Attachment of Drug and/or Targeting Ligand C->D E Polymer-Drug Conjugate for Targeted/Controlled Release D->E

References

Application Notes and Protocols for the Synthesis of Self-Assembled Monolayers with 1-Mercapto-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) offer a versatile platform for modifying surface properties at the molecular level. The spontaneous organization of molecules into ordered, two-dimensional structures provides a powerful tool for controlling interfacial characteristics such as wettability, biocompatibility, and chemical reactivity. 1-Mercapto-2-propanol is a short-chain alkanethiol featuring a terminal hydroxyl group. Its structure allows for the formation of hydrophilic surfaces with potential applications in biosensing, drug delivery, and as a component in more complex surface architectures. The hydroxyl group provides a site for further chemical modification, enabling the covalent attachment of biomolecules or therapeutic agents.

This document provides detailed protocols for the synthesis and characterization of self-assembled monolayers of this compound on gold substrates. It also outlines potential applications relevant to the fields of biomedical research and drug development.

Data Presentation

While specific quantitative data for this compound SAMs is not extensively available in the literature, the following table provides expected or analogous values based on studies of similar short-chain hydroxyl-terminated thiols on gold surfaces. A study has reported a surface coverage of 0.33 for a pristine layer of this compound on Au(111)[1].

ParameterExpected Value/RangeCharacterization Technique
Advancing Water Contact Angle 30° - 50°Contact Angle Goniometry
Ellipsometric Thickness 5 - 10 ÅEllipsometry
Surface Coverage (θ) ~0.33Scanning Tunneling Microscopy (STM) / Cyclic Voltammetry
Reductive Desorption Potential -0.8 V to -1.0 V (vs. Ag/AgCl)Cyclic Voltammetry

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation and characterization of this compound SAMs on gold surfaces.

Protocol 1: Preparation of Gold Substrates

A pristine gold surface is paramount for the formation of a high-quality, well-ordered SAM.

Materials and Reagents:

  • Gold-coated substrates (e.g., gold-coated silicon wafers, glass slides)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Ultrapure water (18.2 MΩ·cm)

  • Absolute Ethanol (B145695)

  • High-purity nitrogen or argon gas

Procedure:

  • Piranha Solution Preparation (EXTREME CAUTION): In a glass beaker within a fume hood, slowly and carefully add 3 parts of concentrated H₂SO₄ to 1 part of 30% H₂O₂. Warning: Piranha solution is a strong oxidizing agent and is extremely corrosive. It reacts violently with organic materials. Always use appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.

  • Substrate Cleaning: Immerse the gold substrates in the piranha solution for 5-10 minutes.

  • Rinsing: Carefully remove the substrates from the piranha solution and rinse them thoroughly with copious amounts of ultrapure water.

  • Final Rinse and Drying: Rinse the substrates with absolute ethanol and dry them under a gentle stream of nitrogen or argon gas.

  • Immediate Use: The cleaned substrates should be used immediately for SAM formation to prevent atmospheric contamination.

Protocol 2: Synthesis of this compound SAM

This protocol describes the formation of the SAM from a solution of this compound.

Materials and Reagents:

  • Cleaned gold substrates

  • This compound (≥95% purity)

  • Absolute Ethanol (200 proof)

  • Clean glass vials with caps

  • High-purity nitrogen or argon gas

Procedure:

  • Thiol Solution Preparation: Prepare a 1 mM solution of this compound in absolute ethanol in a clean glass vial. For example, to prepare 10 mL of solution, add the appropriate mass of this compound to 10 mL of absolute ethanol.

  • Substrate Immersion: Place the clean, dry gold substrates in the thiol solution. Ensure the entire gold surface is submerged.

  • Inert Atmosphere: Purge the vial with nitrogen or argon gas for a few minutes to displace oxygen, which can oxidize the thiol and the gold surface. Seal the vial tightly.

  • Self-Assembly: Allow the self-assembly process to proceed for 18-24 hours at room temperature. While the initial monolayer formation is rapid, longer incubation times promote the formation of a more ordered and stable SAM.[2]

  • Rinsing: After the incubation period, remove the substrates from the thiol solution and rinse them thoroughly with absolute ethanol to remove any non-covalently bound molecules.

  • Drying: Dry the SAM-modified substrates under a gentle stream of nitrogen or argon gas.

  • Storage: Store the functionalized substrates in a clean, dry, and inert environment (e.g., a desiccator purged with nitrogen) until further use.

Protocol 3: Characterization by Cyclic Voltammetry (CV)

CV can be used to assess the quality and blocking properties of the SAM.

Materials and Reagents:

  • This compound SAM-modified gold electrode (working electrode)

  • Platinum wire or foil (counter electrode)

  • Ag/AgCl or Saturated Calomel Electrode (SCE) (reference electrode)

  • Electrochemical cell

  • Potentiostat

  • Electrolyte solution (e.g., 0.1 M KCl containing 1 mM K₃[Fe(CN)₆]/K₄[Fe(CN)₆])

  • Deaerated ultrapure water

Procedure:

  • Cell Assembly: Assemble the three-electrode electrochemical cell with the SAM-modified gold electrode as the working electrode, a platinum counter electrode, and a reference electrode.

  • Electrolyte Addition: Fill the cell with the deaerated electrolyte solution.

  • CV Measurement:

    • Set the potential window (e.g., -0.2 V to +0.6 V vs. Ag/AgCl for the Fe(CN)₆³⁻/⁴⁻ redox couple).

    • Set the scan rate (e.g., 50 mV/s).

    • Run the cyclic voltammogram for several cycles until a stable trace is obtained.

  • Data Analysis: A well-formed, densely packed SAM will block the electron transfer of the redox probe to the electrode surface, resulting in a significant decrease in the peak currents and an increase in the peak-to-peak separation compared to a bare gold electrode.

Applications in Drug Development and Research

The hydroxyl-terminated surface presented by a this compound SAM is particularly useful in biomedical applications due to its hydrophilicity and the potential for further functionalization.

Biosensor Development

The hydroxyl groups can serve as attachment points for biorecognition elements such as enzymes, antibodies, or nucleic acids. This can be achieved through various chemical coupling strategies. The hydrophilic nature of the SAM can also help to reduce non-specific protein adsorption, which is a critical factor in the development of sensitive and selective biosensors.[3][4]

Drug Delivery Systems

Hydroxyl-terminated SAMs can be used as a platform for the covalent attachment of therapeutic agents.[5][6] This approach allows for the creation of drug-eluting surfaces on medical implants, such as stents, providing localized drug delivery to target tissues. The drug is typically attached via a cleavable linker, allowing for a controlled release profile.[5][6]

Visualizations

Experimental Workflow for SAM Synthesis

G cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Characterization Piranha Piranha Etching Rinse_H2O DI Water Rinse Piranha->Rinse_H2O Rinse_EtOH Ethanol Rinse Rinse_H2O->Rinse_EtOH Dry_N2_1 Drying (N2) Rinse_EtOH->Dry_N2_1 Thiol_Sol Prepare 1mM Thiol Solution Dry_N2_1->Thiol_Sol Immersion Substrate Immersion (18-24h) Thiol_Sol->Immersion Rinse_EtOH_2 Ethanol Rinse Immersion->Rinse_EtOH_2 Dry_N2_2 Drying (N2) Rinse_EtOH_2->Dry_N2_2 CV Cyclic Voltammetry Dry_N2_2->CV ContactAngle Contact Angle Dry_N2_2->ContactAngle Ellipsometry Ellipsometry Dry_N2_2->Ellipsometry

Caption: Experimental workflow for the synthesis and characterization of this compound SAMs.

Conceptual Pathway for a SAM-based Biosensor

G cluster_surface Biosensor Surface Au Gold Substrate SAM This compound SAM (-OH terminated) Au->SAM Self-Assembly Bioreceptor Immobilized Bioreceptor (e.g., Antibody) SAM->Bioreceptor Covalent Attachment Analyte Target Analyte Bioreceptor->Analyte Specific Binding Signal Detectable Signal (Electrochemical, Optical, etc.) Analyte->Signal Generates

Caption: Conceptual pathway illustrating the components of a SAM-based biosensor.

References

Application Notes and Protocols for Gold Surface Functionalization with 1-Mercapto-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of gold surfaces with self-assembled monolayers (SAMs) is a cornerstone technique in the development of advanced biosensors, targeted drug delivery systems, and biocompatible coatings. 1-Mercapto-2-propanol (CH₃CH(OH)CH₂SH) is a short-chain thiol that offers a versatile platform for modifying gold substrates. Its terminal hydroxyl group provides a readily accessible point for the covalent attachment of a wide range of biomolecules, including proteins, enzymes, and drug molecules, while the thiol group ensures a stable and organized monolayer on the gold surface.

These application notes provide a comprehensive overview of the use of this compound for gold surface functionalization, including detailed experimental protocols, characterization data, and visualization of experimental workflows.

Data Presentation

ParameterTypical Value/RangeCharacterization TechniqueSignificance
Surface Coverage (θ) 0.33[1]Cyclic Voltammetry, Scanning Tunneling Microscopy (STM)Indicates the packing density of the monolayer on the gold surface. A well-ordered monolayer will have a consistent and high surface coverage.
Water Contact Angle (Static) < 30°Contact Angle GoniometryA low contact angle indicates a hydrophilic surface, which is characteristic of hydroxyl-terminated SAMs and is often desirable for biological applications to reduce non-specific protein adsorption.
Ellipsometric Thickness 5 - 10 ÅEllipsometryProvides a measure of the monolayer thickness, confirming the formation of a single, uniform layer of this compound on the gold substrate.
Reductive Desorption Potential Anodic shift upon destabilization[1]Cyclic VoltammetryThe potential at which the thiol is removed from the gold surface can provide information about the stability and integrity of the SAM.

Experimental Protocols

Protocol 1: Preparation of Gold Substrates

A pristine gold surface is paramount for the formation of a high-quality SAM.

Materials:

  • Gold-coated substrates (e.g., silicon wafers, glass slides)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) (Caution: Extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.)

  • Deionized (DI) water

  • Absolute ethanol (B145695)

  • High-purity nitrogen gas

Procedure:

  • Cleaning: Immerse the gold-coated substrates in piranha solution for 10-15 minutes.

  • Rinsing: Thoroughly rinse the substrates with copious amounts of DI water, followed by a rinse with absolute ethanol.

  • Drying: Dry the substrates under a gentle stream of high-purity nitrogen gas.

  • Annealing (Optional): For atomically flat surfaces, flame-anneal the gold substrate using a hydrogen flame. This step should be performed with caution by experienced personnel.

Protocol 2: Formation of this compound Self-Assembled Monolayer (SAM)

This protocol describes the formation of a this compound SAM on a clean gold substrate. The formation of the SAM is a spontaneous process driven by the strong affinity of the thiol group for the gold surface.

Materials:

  • Clean gold substrates (from Protocol 1)

  • This compound

  • Absolute ethanol (or other suitable solvent)

  • Clean glass vials

  • High-purity nitrogen gas

Procedure:

  • Solution Preparation: Prepare a 1 mM solution of this compound in absolute ethanol in a clean glass vial.

  • Immersion: Immediately immerse the clean, dry gold substrates into the thiol solution. To achieve a high-quality, well-ordered monolayer, an immersion time of at least 24 hours is recommended for short-chain thiols.[2]

  • Rinsing: After immersion, remove the substrates from the solution and rinse thoroughly with absolute ethanol to remove any non-covalently bound molecules.

  • Drying: Dry the functionalized substrates under a gentle stream of high-purity nitrogen gas.

  • Storage: Store the functionalized substrates in a clean, dry environment to prevent contamination.

Protocol 3: Characterization of the this compound SAM

Characterization is essential to confirm the formation and quality of the SAM.

Methods:

  • Contact Angle Goniometry: Measure the static water contact angle to assess the hydrophilicity of the surface. A low contact angle is indicative of a successful hydroxyl-terminated SAM.

  • Ellipsometry: Determine the thickness of the monolayer to confirm the formation of a uniform film.

  • Cyclic Voltammetry (CV): Assess the blocking properties of the SAM by using a redox probe (e.g., ferro/ferricyanide). A well-formed SAM will impede the access of the redox probe to the gold surface, resulting in a decrease in peak currents. CV can also be used to determine the surface coverage through reductive desorption.

  • X-ray Photoelectron Spectroscopy (XPS): Confirm the elemental composition of the surface, including the presence of sulfur from the thiol and the absence of contaminants.

  • Atomic Force Microscopy (AFM): Visualize the surface topography and homogeneity of the SAM at the nanoscale.

Protocol 4: Immobilization of a Protein on a this compound Functionalized Surface

The terminal hydroxyl groups of the this compound SAM provide a reactive site for the covalent attachment of biomolecules. This protocol outlines a general procedure for protein immobilization using carbodiimide (B86325) chemistry.

Materials:

  • This compound functionalized gold substrate

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-5.0)

  • Protein solution in a suitable buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 1 M ethanolamine, pH 8.5)

  • Washing buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

  • Activation of Hydroxyl Groups:

    • Prepare a solution of EDC (e.g., 400 mM) and NHS (e.g., 100 mM) in the activation buffer.

    • Immerse the this compound functionalized substrate in the EDC/NHS solution for 15-30 minutes at room temperature to activate the hydroxyl groups, forming an NHS-ester intermediate.

    • Rinse the substrate with the activation buffer.

  • Protein Immobilization:

    • Immediately immerse the activated substrate in the protein solution (e.g., 0.1-1 mg/mL) for 1-2 hours at room temperature or overnight at 4°C. The primary amine groups on the protein will react with the NHS-ester to form a stable amide bond.

  • Quenching:

    • Immerse the substrate in the quenching solution for 10-15 minutes to deactivate any unreacted NHS-esters.

  • Washing:

    • Wash the substrate thoroughly with the washing buffer to remove any non-covalently bound protein, followed by a final rinse with DI water.

  • Drying and Storage:

    • Dry the substrate under a gentle stream of nitrogen and store appropriately for the specific application.

Visualizations

Experimental Workflow for Gold Surface Functionalization and Protein Immobilization

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_protein Protein Immobilization gold_sub Gold Substrate piranha Piranha Cleaning gold_sub->piranha rinse_dry1 Rinse & Dry piranha->rinse_dry1 clean_gold Clean Gold Substrate rinse_dry1->clean_gold immersion Immersion (>= 24h) clean_gold->immersion thiol_sol This compound Solution (1 mM in EtOH) thiol_sol->immersion rinse_dry2 Rinse & Dry immersion->rinse_dry2 sam_surface Functionalized Surface (Au-S-C₃H₆OH) rinse_dry2->sam_surface edc_nhs EDC/NHS Activation sam_surface->edc_nhs immobilization Immobilization edc_nhs->immobilization protein_sol Protein Solution protein_sol->immobilization quenching Quenching (Ethanolamine) immobilization->quenching washing Washing quenching->washing final_surface Protein-Immobilized Surface washing->final_surface

Caption: Experimental workflow for gold surface functionalization and protein immobilization.

Logical Relationship of the Functionalization Process

logical_relationship start Start: Bare Gold Surface cleaning Surface Cleaning (Removal of Contaminants) start->cleaning Prerequisite sam_formation SAM Formation (Thiol Adsorption) cleaning->sam_formation Enables activation Surface Activation (e.g., EDC/NHS) sam_formation->activation Provides -OH groups for conjugation Biomolecule Conjugation (e.g., Protein, Drug) activation->conjugation Creates reactive sites for application Application (Biosensing, Drug Delivery) conjugation->application Leads to

Caption: Logical relationship of the functionalization process.

Applications in Drug Development

Functionalized gold surfaces and nanoparticles are invaluable tools in various stages of drug development:

  • High-Throughput Screening (HTS): Immobilization of drug targets such as proteins and enzymes on functionalized gold surfaces allows for the screening of large compound libraries using techniques like Surface Plasmon Resonance (SPR). The hydroxyl groups of this compound provide a stable and oriented platform for attaching these biological targets.

  • Drug Delivery Systems: Gold nanoparticles functionalized with this compound can serve as carriers for targeted drug delivery. The hydroxyl terminus can be used to conjugate drug molecules, while the gold nanoparticle core offers unique optical and physical properties for imaging and therapy. The biocompatibility of the SAM can be further enhanced by co-immobilizing polyethylene (B3416737) glycol (PEG) derivatives.

  • Biosensors for Diagnostics: The development of sensitive and selective biosensors for the detection of disease biomarkers, pathogens, or drug molecules is a critical area of research. A this compound SAM provides a stable and reproducible platform for the immobilization of biorecognition elements like antibodies or nucleic acids.

By providing a robust and versatile method for modifying gold surfaces, this compound plays a significant role in advancing research and development in the pharmaceutical and biotechnology industries.

References

Application Notes and Protocols for 1-Mercapto-2-propanol Monolayers in Electrochemical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the electrochemical applications of self-assembled monolayers (SAMs) of 1-Mercapto-2-propanol (1M2P). This document includes detailed protocols for the formation and characterization of 1M2P monolayers on gold surfaces, quantitative data from electrochemical analysis, and potential applications in biosensing and beyond.

Introduction to this compound Self-Assembled Monolayers

This compound (CH₃CH(OH)CH₂SH) is a thiol-containing organic molecule capable of forming well-ordered, self-assembled monolayers on gold and other noble metal surfaces. The thiol group (-SH) exhibits a strong affinity for gold, leading to the spontaneous formation of a stable, covalent-like gold-sulfur bond. The hydroxyl (-OH) and methyl (-CH₃) groups presented at the monolayer interface influence its chemical and physical properties, such as hydrophilicity and structural packing. These properties make 1M2P SAMs promising candidates for various electrochemical applications, including the development of biosensors and the modification of electrode surfaces to control interfacial properties.

Data Presentation: Electrochemical Characterization of 1M2P Monolayers

The following table summarizes key quantitative data obtained from the electrochemical characterization of 1M2P monolayers on gold electrodes. This data is essential for assessing the quality, stability, and performance of the monolayer for specific applications.

ParameterValueTechniqueSubstrateConditionsReference
Surface Coverage (θ) 0.33Cyclic Voltammetry (CV) & Scanning Tunneling Microscopy (STM)Au(111)Pristine layer formed from solution.[1]
Reductive Desorption Potential Anodic shift upon N₂ treatmentCyclic Voltammetry (CV)Au(111)Indicates destabilization of the SAM.[1]
Monolayer Structure Striped phase (2√3×√3)Scanning Tunneling Microscopy (STM)Au(111)Pristine, well-ordered monolayer.[1]
Charge Transfer Resistance (Rct) Not specified in literature for 1M2P. For a similar short-chain thiol (3-mercaptopropionic acid), Rct can be in the range of tens of kΩ.Electrochemical Impedance Spectroscopy (EIS)GoldTypically measured in the presence of a redox probe like [Fe(CN)₆]³⁻/⁴⁻.[2]

Experimental Protocols

Protocol 1: Formation of a this compound Self-Assembled Monolayer on a Gold Electrode

This protocol details the steps for preparing a high-quality 1M2P SAM on a gold substrate, a critical first step for most electrochemical applications.

Materials:

  • Gold-coated substrate (e.g., gold-coated silicon wafer, glass slide, or gold disk electrode)

  • This compound (1M2P), ≥95% purity

  • Absolute ethanol (B145695) (200 proof)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

  • Ultrapure water (18.2 MΩ·cm)

  • High-purity nitrogen or argon gas

  • Clean glass container with a sealable cap

  • Tweezers

Procedure:

  • Gold Substrate Cleaning:

    • Safety First: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

    • Immerse the gold substrate in freshly prepared Piranha solution for 10-15 minutes.

    • Carefully remove the substrate and rinse thoroughly with copious amounts of ultrapure water.

    • Dry the substrate under a gentle stream of nitrogen or argon gas. Use immediately to prevent recontamination.[3]

  • Thiol Solution Preparation:

    • Prepare a 1 mM solution of 1M2P in absolute ethanol. For example, to make 10 mL of solution, dissolve the appropriate mass of 1M2P in 10 mL of ethanol.[3]

  • Self-Assembly:

    • Place the clean, dry gold substrate in a clean glass container.

    • Pour the 1 mM 1M2P solution over the substrate, ensuring it is fully submerged.

    • Seal the container to minimize solvent evaporation and exposure to oxygen. For optimal results, the headspace can be purged with nitrogen or argon.

    • Allow the self-assembly to proceed for 18-24 hours at room temperature to form a well-ordered monolayer.[3]

  • Rinsing and Drying:

    • Remove the substrate from the thiol solution.

    • Rinse the surface thoroughly with absolute ethanol to remove non-chemisorbed molecules.

    • Dry the substrate under a gentle stream of nitrogen or argon gas.

    • The 1M2P-modified gold electrode is now ready for characterization and further use.

Protocol 2: Electrochemical Characterization using Cyclic Voltammetry (CV)

CV is a fundamental technique to assess the quality and blocking properties of the 1M2P SAM.

Materials:

  • 1M2P-modified gold electrode (from Protocol 1)

  • Bare gold electrode (for comparison)

  • Potentiostat

  • Electrochemical cell with a three-electrode setup (working, reference, and counter electrodes)

  • Electrolyte solution containing a redox probe (e.g., 1 mM potassium ferricyanide/ferrocyanide in 0.1 M KCl)

Procedure:

  • Cell Setup: Assemble the three-electrode electrochemical cell with the 1M2P-modified gold electrode as the working electrode.

  • CV Measurement:

    • Record the cyclic voltammogram in the electrolyte solution. A typical potential range for the [Fe(CN)₆]³⁻/⁴⁻ redox couple is from -0.2 V to +0.6 V (vs. Ag/AgCl).

    • Set the scan rate to 100 mV/s.

  • Data Analysis:

    • Compare the CV of the modified electrode to that of a bare gold electrode. A well-formed SAM will block the electron transfer of the redox probe, resulting in a significant decrease in the peak currents and an increase in the peak-to-peak separation (ΔEp).[4]

Protocol 3: Electrochemical Characterization using Electrochemical Impedance Spectroscopy (EIS)

EIS provides detailed information about the interfacial properties of the monolayer, including its capacitance and resistance to charge transfer.

Materials:

  • Same as for Protocol 2, with a potentiostat equipped with a frequency response analyzer.

Procedure:

  • Cell Setup: Use the same three-electrode setup as in the CV experiment.

  • EIS Measurement:

    • Set the DC potential to the formal potential of the redox couple (determined from the CV).

    • Apply a small AC perturbation (e.g., 5-10 mV amplitude).

    • Scan a frequency range from, for example, 100 kHz to 0.1 Hz.[5]

  • Data Analysis:

    • Plot the impedance data as a Nyquist plot (imaginary vs. real impedance).

    • For a bare electrode, the plot is typically a straight line at low frequencies (diffusion control). For a SAM-modified electrode, a semicircle is often observed, the diameter of which corresponds to the charge transfer resistance (Rct). A larger Rct value indicates a more effective blocking layer.[6]

    • The data can be fitted to an equivalent circuit model to extract quantitative parameters.[6]

Visualizations

Experimental Workflow for SAM Formation and Characterization

workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Electrochemical Characterization cluster_analysis Data Analysis Au_Substrate Gold Substrate Clean_Substrate Cleaned Gold Substrate Au_Substrate->Clean_Substrate Piranha Solution SAM_Formation 1M2P Monolayer on Gold Clean_Substrate->SAM_Formation Immersion (18-24h) Thiol_Solution 1 mM 1M2P in Ethanol Thiol_Solution->SAM_Formation CV Cyclic Voltammetry SAM_Formation->CV EIS Electrochemical Impedance Spectroscopy SAM_Formation->EIS CV_Data Peak Current & Separation CV->CV_Data EIS_Data Charge Transfer Resistance (Rct) EIS->EIS_Data

Caption: Workflow for the preparation and electrochemical characterization of a 1M2P SAM.

Hypothetical Biosensor Fabrication Workflow

This diagram illustrates a general workflow for constructing a biosensor using a 1M2P monolayer. The hydroxyl groups of the 1M2P can be activated for the covalent immobilization of biomolecules.

biosensor_workflow start 1M2P-Modified Electrode activation Activation of -OH Groups start->activation e.g., EDC/NHS chemistry immobilization Immobilization of Bioreceptor (e.g., Antibody) activation->immobilization Covalent Bonding blocking Blocking of Non-specific Sites (e.g., BSA) immobilization->blocking detection Introduction of Target Analyte blocking->detection signal Electrochemical Signal Change detection->signal Binding Event

Caption: Generalized workflow for fabricating a biosensor using a 1M2P SAM.

Potential Applications

  • Biosensors: The hydroxyl groups of the 1M2P monolayer can be functionalized for the covalent attachment of biorecognition elements like enzymes, antibodies, or DNA.[7] This allows for the development of electrochemical biosensors for a wide range of targets, from small molecules to large proteins. The monolayer serves to create a well-defined and biocompatible interface, reducing non-specific adsorption and improving sensor performance.

  • Control of Interfacial Properties: 1M2P SAMs can be used to tailor the wettability and charge of an electrode surface. This is crucial in studies of electron transfer kinetics, electrocatalysis, and in preventing biofouling.

  • Drug Development: While direct applications in drug delivery are not yet widely reported for 1M2P, functionalized SAMs are valuable tools in drug discovery. For instance, they can be used to immobilize target proteins to study drug-protein binding interactions electrochemically.

Concluding Remarks

This compound provides a versatile and straightforward means of modifying gold surfaces for a variety of electrochemical applications. The protocols and data presented here offer a foundation for researchers to fabricate and characterize high-quality 1M2P self-assembled monolayers. Further research into the specific applications of these monolayers, particularly in the realms of complex biosensing and targeted drug delivery systems, is warranted and holds significant promise.

References

Analytical Methods for the Detection of 1-Mercapto-2-propanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the qualitative and quantitative analysis of 1-Mercapto-2-propanol (also known as thioglycerol) in various sample matrices. The following methods are described: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with fluorescence detection following pre-column derivatization. These protocols are designed to serve as a comprehensive guide for method development and validation in research and drug development settings.

Introduction

This compound is a functionalized thiol of interest in various chemical and pharmaceutical applications. Its analysis is crucial for quality control, stability studies, and understanding its role in chemical reactions. Due to its volatility and the presence of a reactive thiol group, specific analytical techniques are required for accurate and sensitive detection.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. For polar analytes like this compound, which contain active hydrogens in hydroxyl and thiol groups, derivatization is typically required to improve chromatographic peak shape and thermal stability. Silylation is a common derivatization technique for this purpose.

Experimental Workflow (GC-MS)

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample containing This compound Derivatization Silylation Derivatization Sample->Derivatization Standard Standard Solution Preparation Standard->Derivatization GC_Separation GC Separation Derivatization->GC_Separation Inject MS_Detection MS Detection (Scan or SIM) GC_Separation->MS_Detection Data_Acquisition Data Acquisition and Quantification MS_Detection->Data_Acquisition

GC-MS analysis workflow for this compound.
Detailed Experimental Protocol: GC-MS

1. Materials and Reagents:

  • This compound standard (purity ≥95%)

  • Silylating agent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine (B92270) or Acetonitrile

  • High-purity Helium gas

  • Methanol (B129727) (HPLC Grade)

2. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using methanol to create calibration standards.

3. Sample Preparation and Derivatization:

  • Evaporate a known volume of the sample or standard solution to dryness under a gentle stream of nitrogen.

  • Add 50 µL of anhydrous pyridine (or acetonitrile) and 50 µL of MSTFA to the dried residue.

  • Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • Cool the vial to room temperature before injection into the GC-MS system.

4. GC-MS Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm).[1]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[1]

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.[2]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1][2]

  • Acquisition Mode:

    • Full Scan: m/z 40-500 for qualitative analysis and identification.

    • Selected Ion Monitoring (SIM): For quantitative analysis, using characteristic ions of the derivatized analyte.[2]

5. Data Analysis:

  • Identify the peak of the derivatized this compound in the total ion chromatogram.

  • Confirm the identity by comparing the mass spectrum with a reference spectrum or expected fragmentation pattern.

  • For quantification, construct a calibration curve by plotting the peak area of the selected ions in SIM mode against the concentration of the derivatized standards.

Quantitative Data Summary (GC-MS)

The following table presents the anticipated performance characteristics for the GC-MS method. Actual values may vary depending on the specific instrumentation and matrix.

ParameterExpected Value
Linearity (R²)> 0.995
Limit of Detection (LOD)0.1 - 1 µg/mL
Limit of Quantification (LOQ)0.5 - 5 µg/mL
Precision (%RSD)< 10%
Accuracy (% Recovery)90 - 110%

Method 2: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

For non-fluorescent thiols like this compound, pre-column derivatization with a fluorogenic reagent is a highly sensitive and selective method. Monobromobimane (mBBr) reacts specifically with the thiol group to form a stable, highly fluorescent derivative.

Experimental Workflow (HPLC-FLD)

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample containing This compound Derivatization Derivatization with mBBr Sample->Derivatization Standard Standard Solution Preparation Standard->Derivatization HPLC_Separation HPLC Separation (C18 Reversed-Phase) Derivatization->HPLC_Separation Inject Fluorescence_Detection Fluorescence Detection HPLC_Separation->Fluorescence_Detection Data_Acquisition Data Acquisition and Quantification Fluorescence_Detection->Data_Acquisition

HPLC-FLD analysis workflow for this compound.
Detailed Experimental Protocol: HPLC-FLD

1. Materials and Reagents:

  • This compound standard (purity ≥95%)

  • Monobromobimane (mBBr)

  • Reaction Buffer: 100 mM Tris-HCl buffer, containing 5 mM DTPA, adjusted to pH 9.0-9.5.[3]

  • Quenching Solution: 0.1 M HCl or 200 mM 5-sulfosalicylic acid.[3]

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade)

2. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of 0.1 M HCl.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using 0.1 M HCl.

  • mBBr Solution (1.5 mM): Prepare fresh in acetonitrile. Protect from light.

3. Sample Preparation and Derivatization:

  • In a microcentrifuge tube, mix 50 µL of the sample or standard solution with 100 µL of the reaction buffer (pH 9.0).[3]

  • Add 10 µL of the 1.5 mM mBBr solution.

  • Vortex the mixture immediately and incubate for 10-15 minutes at room temperature in the dark.[4]

  • Stop the reaction by adding 50 µL of the quenching solution.[3]

  • The sample is now ready for injection into the HPLC system.

4. HPLC Conditions:

  • HPLC System: A system equipped with a binary pump, autosampler, column oven, and fluorescence detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).[5]

  • Mobile Phase:

    • Mobile Phase A: 40 mM sodium acetate (B1210297) and 17% methanol, pH adjusted to 3.9.[3]

    • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Elution: A linear gradient from 10% to 90% B over 20 minutes can be used as a starting point and optimized for best separation.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL of the derivatized mixture.

  • Fluorescence Detector Wavelengths: Excitation at 380 nm and Emission at 480 nm (typical for mBBr derivatives).

5. Data Analysis:

  • Identify the peak corresponding to the derivatized this compound based on the retention time of the standard.

  • Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

  • Quantify the amount of this compound in the samples using the calibration curve.

Quantitative Data Summary (HPLC-FLD)

The following table presents the anticipated performance characteristics for the HPLC-FLD method with mBBr derivatization.

ParameterExpected Value
Linearity (R²)> 0.999
Limit of Detection (LOD)pmol range
Limit of Quantification (LOQ)pmol range
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%

Conclusion

The choice between GC-MS and HPLC-FLD will depend on the specific requirements of the analysis, such as the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. The GC-MS method offers high specificity and structural confirmation, while the HPLC-FLD method after derivatization with mBBr provides excellent sensitivity for trace-level quantification. Both protocols offer a solid foundation for the development and validation of robust analytical methods for this compound.

References

Application Notes and Protocols for HPLC Analysis of 1-Mercapto-2-propanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 1-Mercapto-2-propanol and its derivatives using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are designed to be robust and reproducible for applications in pharmaceutical development, biological research, and quality control.

Introduction

This compound and its derivatives are thiol-containing compounds of significant interest due to their potential applications in various fields, including their role as building blocks in the synthesis of pharmaceuticals and their involvement in biological redox processes. Accurate and sensitive quantification of these compounds is crucial for understanding their function, ensuring product quality, and studying their metabolic fate. HPLC, particularly when coupled with derivatization to enhance detection, provides a powerful analytical tool for this purpose.

The primary challenge in the analysis of low-molecular-weight thiols like this compound is their lack of a strong chromophore, making direct UV detection less sensitive.[1] To overcome this, pre-column derivatization with a fluorescent or UV-absorbing reagent is commonly employed. This application note focuses on a widely used derivatization strategy using o-phthaldialdehyde (OPA) in the presence of an amino acid, which reacts with the thiol group to form a highly fluorescent isoindole derivative, enabling sensitive detection.

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound using Pre-Column Derivatization with OPA/Alanine

This protocol describes the analysis of this compound in a standard solution.

1. Materials and Reagents

  • This compound (≥95% purity)

  • o-Phthaldialdehyde (OPA)

  • L-Alanine

  • Boric Acid

  • Sodium Hydroxide (B78521)

  • Methanol (B129727) (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade, 18.2 MΩ·cm)

  • Hydrochloric Acid

2. Preparation of Reagents and Standards

  • Borate (B1201080) Buffer (0.4 M, pH 9.5): Dissolve 2.47 g of boric acid in 90 mL of HPLC grade water. Adjust the pH to 9.5 with a sodium hydroxide solution and make up the volume to 100 mL.

  • OPA/Alanine Derivatization Reagent: Dissolve 50 mg of OPA in 1 mL of methanol. In a separate vial, dissolve 50 mg of L-Alanine in 5 mL of the 0.4 M borate buffer (pH 9.5). Mix the two solutions and bring the final volume to 10 mL with the borate buffer. This reagent should be prepared fresh daily and protected from light.

  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with a mixture of methanol and water (50:50, v/v) to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

3. Sample Derivatization Procedure

  • In a microcentrifuge tube, add 100 µL of the working standard solution or sample.

  • Add 800 µL of the 0.4 M borate buffer (pH 9.5).

  • Add 100 µL of the OPA/Alanine derivatization reagent.

  • Vortex the mixture for 30 seconds.

  • Allow the reaction to proceed at room temperature for 5 minutes in the dark.

  • Inject a 20 µL aliquot of the derivatized solution into the HPLC system.

4. HPLC System and Conditions

  • HPLC System: A standard HPLC system equipped with a fluorescence detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.05 M Sodium Acetate buffer, pH 7.2.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

Time (min)% Mobile Phase A% Mobile Phase B
09010
204060
254060
309010
359010
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Fluorescence Detector: Excitation: 340 nm, Emission: 455 nm.

Protocol 2: Analysis of this compound Derivatives in Biological Matrices

This protocol is adapted for the analysis of this compound derivatives in biological samples such as plasma, requiring additional sample preparation steps.

1. Additional Materials

  • Trichloroacetic acid (TCA)

  • Tris(2-carboxyethyl)phosphine (TCEP)

2. Sample Preparation

  • Protein Precipitation: To 100 µL of plasma, add 100 µL of 10% (w/v) TCA. Vortex for 1 minute and then centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Reduction of Disulfides: Transfer the supernatant to a new tube. To ensure all analytes are in their free thiol form, add TCEP to a final concentration of 1-5 mM. Incubate at room temperature for 20 minutes.

  • Derivatization: Proceed with the derivatization procedure as described in Protocol 1, Section 3, using the pre-treated supernatant.

Data Presentation

The following tables summarize the expected quantitative data for the HPLC analysis of this compound derivatives based on typical performance for similar thiol analyses.

Table 1: HPLC Method Validation Parameters

ParameterTypical Value
Linearity (R²)> 0.999[2][3]
Limit of Detection (LOD)5 - 20 pmol
Limit of Quantification (LOQ)15 - 60 pmol
Precision (RSD%)< 5%
Recovery95 - 105%

Table 2: Example Gradient Elution Program

Time (min)% Mobile Phase A (0.05 M Sodium Acetate, pH 7.2)% Mobile Phase B (Acetonitrile)
0.0955
25.05050
26.0595
30.0595
31.0955
35.0955

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma) ProteinPrecipitation Protein Precipitation (e.g., with TCA) Sample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Reduction Disulfide Bond Reduction (e.g., with TCEP) Supernatant->Reduction Derivatization Pre-column Derivatization (OPA/Alanine) Reduction->Derivatization Reaction Incubation (5 min, dark) Derivatization->Reaction Injection Inject into HPLC Reaction->Injection Separation Reversed-Phase C18 Column Gradient Elution Injection->Separation Detection Fluorescence Detection (Ex: 340 nm, Em: 455 nm) Separation->Detection Quantification Quantification (based on standard curve) Detection->Quantification

Caption: Experimental workflow for HPLC analysis of this compound derivatives.

thiol_redox_cycle cluster_redox Cellular Redox Homeostasis cluster_signaling Redox Signaling Thiol R-SH (e.g., this compound derivative) Disulfide R-S-S-R (Oxidized Form) Thiol->Disulfide Oxidation Disulfide->Thiol Reduction Protein Protein-SH (Active) Disulfide->Protein Thiol-Disulfide Exchange ROS Reactive Oxygen Species (ROS) (e.g., H2O2) ROS->Thiol causes oxidation AntioxidantEnzymes Antioxidant Enzymes (e.g., Glutathione Reductase) AntioxidantEnzymes->Disulfide catalyzes reduction OxidizedProtein Protein-S-S-R (Inactive/Altered Function) Protein->OxidizedProtein Oxidation OxidizedProtein->Protein Reduction CellularResponse Cellular Response (e.g., Apoptosis, Proliferation) OxidizedProtein->CellularResponse

Caption: Generalized role of thiols in cellular redox signaling.

References

Application Notes and Protocols for the Quantification of 1-Mercapto-2-propanol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Mercapto-2-propanol is a thiol compound of interest in various fields, including pharmaceutical development, due to its potential biological activities and role as a synthetic intermediate. Accurate quantification of this compound in diverse matrices is crucial for research, quality control, and safety assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the direct analysis of polar and reactive compounds like thiols can be challenging.

This document provides a detailed protocol for the quantification of this compound using GC-MS following a derivatization step. Derivatization is essential to increase the volatility and thermal stability of the analyte, thereby improving its chromatographic behavior and detection sensitivity.[1][2] The most common and effective method for derivatizing compounds with active hydrogens, such as the hydroxyl and thiol groups in this compound, is silylation.[2][3][4] This protocol will focus on a two-step derivatization process involving methoximation followed by silylation with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[2]

Experimental Protocols

Materials and Reagents
  • This compound standard (≥95% purity)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Methoxyamine hydrochloride

  • Pyridine (B92270) (anhydrous)

  • Hexane (GC grade)

  • Internal Standard (e.g., 2-Mercaptoethanol or a deuterated analog of the analyte)

  • Nitrogen gas (high purity)

  • Sample vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Standard Solution Preparation
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of anhydrous pyridine in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with anhydrous pyridine to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the chosen internal standard in anhydrous pyridine.

  • Spiked Samples: To each calibration standard and sample, add a constant amount of the internal standard.

Sample Preparation and Derivatization

Note: It is crucial to perform these steps in an anhydrous environment as silylating reagents are sensitive to moisture.

  • Sample Collection: Collect the biological or chemical sample in a suitable container. For biological samples, appropriate extraction procedures (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary to isolate the analyte from the matrix.

  • Drying: The sample extract must be completely dry. Lyophilization or evaporation under a stream of nitrogen gas are common methods.

  • Methoximation: To the dried sample or standard residue in a 2 mL vial, add 50 µL of methoxyamine hydrochloride solution in pyridine (20 mg/mL). Cap the vial tightly and vortex for 1 minute. Incubate at 60°C for 60 minutes. This step is to protect any potential ketone or aldehyde functionalities.[2]

  • Silylation: After cooling to room temperature, add 100 µL of MSTFA to the vial. Cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 60 minutes to facilitate the silylation of the hydroxyl and thiol groups.[3]

  • Final Preparation: After cooling to room temperature, the sample is ready for GC-MS analysis. If necessary, the derivatized sample can be diluted with hexane.

GC-MS Analysis

The following are typical GC-MS parameters that can be used as a starting point. Optimization may be required based on the specific instrument and column.

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Split/splitless injector, operated in splitless mode.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 280°C at a rate of 10°C/min.

    • Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode:

    • Full Scan: m/z 50-500 for qualitative analysis and identification of the derivatized analyte.

    • Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of the silylated this compound derivative and the internal standard. The selection of specific ions should be based on the mass spectrum of the derivatized standard.

Data Presentation

Validation ParameterTypical Performance for Silylated Thiols by GC-MS
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.1 - 10 ng/mL
Limit of Quantification (LOQ) 0.5 - 25 ng/mL
Accuracy (% Recovery) 85 - 115%
Precision (%RSD) < 15%
Specificity No interfering peaks at the retention time of the analyte

Note: These values are illustrative and must be experimentally determined for the specific application.

Mandatory Visualization

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection (Biological or Chemical Matrix) Extraction Analyte Extraction (if necessary) Sample->Extraction Drying Drying of Extract Extraction->Drying Methoximation Methoximation (Methoxyamine HCl in Pyridine) Drying->Methoximation Silylation Silylation (MSTFA) Methoximation->Silylation GCMS GC-MS Analysis Silylation->GCMS Data Data Acquisition (Full Scan / SIM) GCMS->Data Quantification Quantification (Calibration Curve) Data->Quantification Report Reporting Quantification->Report

Caption: Experimental workflow for GC-MS quantification of this compound.

Derivatization Signaling Pathway

derivatization_pathway Analyte This compound (with -OH and -SH groups) Methoximation Methoximation (Methoxyamine HCl) Analyte->Methoximation Silylation Silylation (MSTFA) Analyte->Silylation Direct Silylation if no carbonyls Intermediate Methoximated Analyte (if applicable) Methoximation->Intermediate Protects carbonyls Derivative Volatile TMS-Derivative Silylation->Derivative Replaces active H with TMS group Intermediate->Silylation GCMS GC-MS Analysis Derivative->GCMS

Caption: Derivatization pathway for this compound analysis.

References

The Role of 1-Mercapto-2-propanol in Nanoparticle Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Mercapto-2-propanol is a thiol-containing organic compound that serves as a versatile capping and stabilizing agent in the synthesis of various nanoparticles. Its utility in nanotechnology stems from the strong affinity of the thiol group (-SH) for the surface of metallic and semiconductor nanocrystals, which allows for the control of particle growth, prevention of aggregation, and functionalization for a range of applications, including drug delivery and bioimaging. The presence of a hydroxyl group (-OH) also imparts hydrophilicity and provides a potential site for further chemical modification. These application notes provide an overview of the use of this compound in nanoparticle synthesis and detailed protocols for the preparation of gold nanoparticles, silver nanoparticles, and quantum dots.

Mechanism of Action as a Capping Agent

During nanoparticle synthesis, precursor metal salts are reduced to form atomic clusters that subsequently nucleate and grow into nanoparticles. Uncontrolled growth and aggregation can lead to a wide particle size distribution and instability of the colloidal suspension. Capping agents like this compound are introduced into the reaction mixture to modulate this process. The thiol group of this compound forms a strong coordinate bond with the surface atoms of the nascent nanoparticles. This surface passivation prevents further growth and shields the nanoparticles from aggregating due to van der Waals forces. The result is a stable, monodisperse colloidal solution of nanoparticles.

Application in Nanoparticle Synthesis

Gold Nanoparticles (AuNPs)

This compound can be effectively used in the synthesis of AuNPs to control their size and enhance their stability. The thiol-gold bond is particularly strong, leading to robustly capped nanoparticles. These functionalized AuNPs can be further conjugated with biomolecules for applications in targeted drug delivery and diagnostics.

Silver Nanoparticles (AgNPs)

In the synthesis of AgNPs, this compound acts as a stabilizing agent, preventing the agglomeration of the nanoparticles and controlling their morphology. The resulting AgNPs exhibit unique optical properties and are being explored for their antimicrobial and catalytic activities.

Quantum Dots (QDs)

For semiconductor nanocrystals like quantum dots, surface passivation is crucial to maintain their fluorescent properties. This compound can be used as a ligand to replace the native hydrophobic ligands on the surface of QDs, rendering them water-soluble and biocompatible for use in biological imaging and sensing applications.[1][2]

Data Presentation: Quantitative Parameters in Nanoparticle Synthesis

The following tables summarize typical quantitative data for the synthesis of nanoparticles using thiol-containing capping agents like this compound. These values are representative and may require optimization for specific applications.

Table 1: Gold Nanoparticle Synthesis Parameters

ParameterValueReference
Gold PrecursorHydrogen tetrachloroaurate (B171879) (HAuCl₄)[3][4]
Precursor Concentration0.25 mM[3]
Reducing AgentSodium borohydride (B1222165) (NaBH₄)[3]
Capping AgentThis compound (or similar thiol)Inferred
Molar Ratio (Thiol:Au)2:1 to 10:1[4]
Reaction TemperatureRoom Temperature[3]
Final Nanoparticle Size5 - 20 nm[4]

Table 2: Silver Nanoparticle Synthesis Parameters

ParameterValueReference
Silver PrecursorSilver nitrate (B79036) (AgNO₃)[5]
Precursor Concentration0.001 M[5]
Reducing AgentSodium borohydride (NaBH₄)[5]
Capping AgentThis compound (or similar thiol)Inferred
Reaction Temperature0 - 5 °C[5]
Final Nanoparticle Size10 - 50 nm[6]

Table 3: Quantum Dot (CdSe/ZnS) Ligand Exchange Parameters

ParameterValueReference
Quantum Dot Core/ShellCdSe/ZnS[1][2]
Initial LigandTrioctylphosphine oxide (TOPO)[2]
Exchange LigandThis compound (or similar thiol)[1][2]
SolventChloroform/MethanolInferred
Reaction Time12 - 24 hours[7]
Reaction TemperatureRoom Temperature[7]

Experimental Protocols

Protocol 1: Synthesis of this compound Capped Gold Nanoparticles

Materials:

  • Hydrogen tetrachloroaurate (HAuCl₄)

  • Sodium borohydride (NaBH₄)

  • This compound

  • Toluene

  • Ethanol (B145695)

  • Deionized water

Procedure:

  • Prepare a 30 mM aqueous solution of HAuCl₄.

  • Prepare a 50 mM solution of a phase transfer agent like tetraoctylammonium bromide (TOAB) in toluene.

  • Mix the HAuCl₄ solution with the TOAB solution and stir vigorously until the aqueous phase is colorless and the organic phase turns orange.

  • Separate the organic phase.

  • Add this compound to the organic phase (a typical starting molar ratio of thiol to gold is 4:1).

  • While stirring vigorously, add a freshly prepared 0.4 M aqueous solution of NaBH₄ dropwise.

  • The solution color will change to dark brown, indicating the formation of AuNPs.

  • Continue stirring for 4 hours to ensure complete reaction and stabilization.

  • Purify the AuNPs by washing with ethanol and centrifuging to pellet the nanoparticles.

  • Resuspend the purified AuNPs in a suitable solvent.

Gold_Nanoparticle_Synthesis cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification HAuCl4 HAuCl₄ Solution (Aqueous) PhaseTransfer Phase Transfer of Au³⁺ HAuCl4->PhaseTransfer TOAB TOAB in Toluene (Organic) TOAB->PhaseTransfer AddCapping Add this compound PhaseTransfer->AddCapping Organic Phase Reduction Reduction with NaBH₄ AddCapping->Reduction Stabilization Stabilization Reduction->Stabilization 4 hours Washing Wash with Ethanol Stabilization->Washing Centrifugation Centrifugation Washing->Centrifugation FinalProduct Resuspend AuNPs Centrifugation->FinalProduct Silver_Nanoparticle_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_product Product AgNO3 AgNO₃ Solution Mixing Dropwise Addition in Ice Bath AgNO3->Mixing NaBH4 NaBH₄ Solution + Capping Agent NaBH4->Mixing Stirring Stir for 1 hour Mixing->Stirring Warming Warm to Room Temperature Stirring->Warming Storage Store Colloidal AgNPs at 4°C Warming->Storage Drug_Delivery_Pathway cluster_delivery Systemic Circulation cluster_targeting Targeting cluster_uptake Cellular Uptake and Drug Release NP Drug-loaded Nanoparticle Receptor Cell Surface Receptor NP->Receptor Targeting Ligand Binding TargetCell Target Cell Endocytosis Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome DrugRelease Drug Release Endosome->DrugRelease e.g., pH change TherapeuticEffect Therapeutic Effect DrugRelease->TherapeuticEffect

References

Application Notes and Protocols for 1-Mercapto-2-propanol as a Capping Agent for Quantum Dots

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-mercapto-2-propanol as a capping agent for quantum dots (QDs). Due to the limited availability of direct experimental data for this compound, this document leverages data and protocols from structurally similar and commonly used thiol-based capping agents, such as mercaptopropionic acid (MPA), mercaptoethanol (ME), and thioglycerol. These analogues provide a strong basis for understanding the expected properties and performance of this compound-capped QDs.

Introduction to this compound as a Capping Agent

Quantum dots are semiconductor nanocrystals that exhibit unique optical and electronic properties, making them valuable tools in various biomedical applications, including bioimaging, biosensing, and drug delivery.[1][2] The surface chemistry of QDs is critical to their stability, biocompatibility, and functionality in biological environments.[3][4] Capping agents are molecules that bind to the surface of QDs, preventing their aggregation, passivating surface defects to enhance quantum yield, and providing functional groups for bioconjugation.[1][4]

Thiol-containing molecules are widely used as capping agents due to the strong affinity of the thiol group for the surface of semiconductor nanocrystals like CdTe, CdSe, and ZnS.[1][3][4] this compound (also known as thioglycerol) is a bifunctional molecule containing both a thiol (-SH) and a hydroxyl (-OH) group. This structure suggests its potential as an effective capping agent, rendering QDs water-soluble and providing a hydroxyl group for further functionalization. While specific data on this compound is sparse, its structural similarity to other mercapto alcohols and acids allows for informed predictions of its behavior.

Properties of Quantum Dots Capped with Thiol-Containing Ligands

The choice of capping agent significantly influences the physicochemical and optical properties of quantum dots.[1] The following tables summarize typical properties of QDs capped with analogous thiol-containing ligands. It is anticipated that QDs capped with this compound would exhibit properties within these ranges.

Table 1: Optical Properties of Thiol-Capped Quantum Dots

Capping AgentQuantum Dot Core/ShellTypical Quantum Yield (QY)Emission Wavelength Range (nm)Reference
3-Mercaptopropionic acid (MPA)CdTe~45%567 - 731[5]
N-acetyl-l-cysteine (NAC)CdTeup to 45%Not Specified[5]
MPA/NAC CombinationCdTe66%665[5]
Mercaptoacetic acid (MAA)ZnSSignificant (not quantified)Not Specified[1]
Mercaptoethanol (ME)ZnSIntermediate (not quantified)Not Specified[1]
1-ThioglycerolCdTe3%Not Specified[3]
Mixture of 1-thioglycerol and 2,3-dimercapto-1-propanolCdTe6%Not Specified[3]

Table 2: Stability and Size of Thiol-Capped Quantum Dots

Capping AgentQuantum Dot Core/ShellAverage Particle Size (nm)StabilityReference
3-Mercaptopropionic acid (MPA)CdTe3.4High photostability[5]
MPA/NAC CombinationCdTe3.6High photostability[5]
Mercaptoacetic acid (MAA)ZnSSmaller sizeSuperior crystal lattice[1]
Cysteamine (CA)ZnSLarger sizeHighest tendency for aggregation[1]
3-Mercaptopropionic Acid (MPA)CdTeNot specifiedStable for >30 days in dark[6]

Experimental Protocols

The following are detailed protocols for the synthesis of aqueous-phase quantum dots using thiol-containing capping agents. These protocols can be adapted for the use of this compound.

Protocol 1: Aqueous Synthesis of this compound Capped CdTe Quantum Dots (Adapted from MPA/NAC protocol)

This protocol is adapted from a method for synthesizing CdTe QDs using a combination of MPA and NAC as capping agents.[5]

Materials:

  • Cadmium chloride (CdCl₂)

  • Sodium tellurite (B1196480) (Na₂TeO₃)

  • This compound

  • Sodium borohydride (B1222165) (NaBH₄)

  • Deionized water

  • Nitrogen gas

  • pH meter

  • Three-neck flask, condenser, heating mantle, magnetic stirrer

Procedure:

  • Precursor Solution Preparation:

    • In a three-neck flask, dissolve CdCl₂ in deionized water.

    • Add this compound to the CdCl₂ solution under vigorous stirring. The molar ratio of Cd:Te:capping agent should be optimized, a starting point could be 1:0.5:2.5.

    • Adjust the pH of the solution to ~11-12 using 1 M NaOH.

    • Deaerate the solution by bubbling with nitrogen gas for at least 30 minutes.

  • Telluride Precursor Injection:

    • In a separate vial, dissolve Na₂TeO₃ and NaBH₄ in deionized water to prepare a fresh NaHTe solution. This solution will be reddish in color.

    • Inject the freshly prepared NaHTe solution into the cadmium precursor solution under vigorous stirring and a nitrogen atmosphere.

  • Quantum Dot Growth:

    • Heat the reaction mixture to reflux (approximately 100°C) under a nitrogen atmosphere.

    • Monitor the growth of the quantum dots by taking aliquots at different time intervals and measuring their UV-Vis and photoluminescence spectra. The emission color will shift from green to red as the particle size increases.

  • Purification:

    • Once the desired emission wavelength is achieved, cool the reaction mixture to room temperature.

    • Precipitate the QDs by adding isopropanol.

    • Centrifuge the solution to collect the QD pellet.

    • Wash the pellet with ethanol (B145695) and re-disperse in deionized water or a suitable buffer.

Protocol 2: Ligand Exchange to Produce this compound Capped QDs (General Protocol)

This protocol describes a general method for replacing the original hydrophobic capping ligands on quantum dots with this compound to render them water-soluble.

Materials:

  • Hydrophobically-capped quantum dots (e.g., TOPO-capped CdSe/ZnS) in an organic solvent (e.g., toluene).

  • This compound

  • Methanol (B129727)

  • Chloroform

  • A suitable aqueous buffer (e.g., phosphate-buffered saline, PBS)

Procedure:

  • Precipitation of Hydrophobic QDs:

    • To the solution of hydrophobic QDs in toluene, add methanol until the solution becomes turbid, indicating the precipitation of the QDs.

    • Centrifuge the mixture to pellet the QDs and discard the supernatant.

  • Ligand Exchange Reaction:

    • Re-disperse the QD pellet in a small amount of chloroform.

    • Add an excess of this compound to the QD solution.

    • Stir the mixture at room temperature for several hours to allow for the exchange of the original ligands with this compound.

  • Phase Transfer:

    • Add an aqueous buffer to the reaction mixture and vortex thoroughly. The this compound capped QDs will transfer to the aqueous phase.

    • Allow the two phases to separate.

  • Purification:

    • Carefully collect the aqueous phase containing the water-soluble QDs.

    • Purify the aqueous QD solution by repeated precipitation with a non-solvent (e.g., acetone) and re-dispersion in the desired buffer, or by dialysis.

Applications in Drug Development

Quantum dots functionalized with capping agents like this compound have significant potential in drug development for applications such as:

  • Bioimaging and Cellular Tracking: The bright and photostable fluorescence of QDs allows for long-term tracking of cells and biomolecules. The hydroxyl groups on this compound can be used to conjugate targeting ligands (e.g., antibodies, peptides) to direct the QDs to specific cells or tissues.

  • Drug Delivery: The surface of the capped QDs can be further modified to carry drug molecules. The QDs can then act as a trackable delivery vehicle, allowing researchers to monitor the biodistribution and cellular uptake of the drug in real-time.

  • Biosensing: QDs can be used to develop highly sensitive biosensors for detecting disease biomarkers. The fluorescence of the QDs can be designed to change upon binding to the target molecule.

Visualizations

Experimental Workflow for Aqueous Synthesis of Capped Quantum Dots

G cluster_0 Precursor Preparation cluster_1 Telluride Precursor cluster_2 Quantum Dot Growth cluster_3 Purification Cd_precursor CdCl₂ Solution Capping_agent This compound Cd_precursor->Capping_agent pH_adjustment Adjust pH to 11-12 Capping_agent->pH_adjustment Deaerate Deaerate with N₂ pH_adjustment->Deaerate Injection Inject Te Precursor Deaerate->Injection Te_precursor Na₂TeO₃ + NaBH₄ Solution Te_precursor->Injection Reflux Reflux at 100°C Injection->Reflux Monitoring Monitor Growth (UV-Vis/PL) Reflux->Monitoring Precipitation Precipitate with Isopropanol Monitoring->Precipitation Centrifugation Centrifuge Precipitation->Centrifugation Washing Wash and Redisperse Centrifugation->Washing

Caption: Aqueous synthesis workflow for capped QDs.

Logical Relationship for QD Application in Targeted Drug Delivery

G cluster_0 QD Formulation cluster_1 Systemic Administration cluster_2 Targeting and Uptake cluster_3 Therapeutic Action & Imaging QD_core Quantum Dot Core/Shell Capping_agent This compound QD_core->Capping_agent Targeting_ligand Targeting Ligand (e.g., Antibody) Capping_agent->Targeting_ligand Drug Therapeutic Drug Capping_agent->Drug Injection Intravenous Injection Targeting_ligand->Injection Drug->Injection Circulation Bloodstream Circulation Injection->Circulation Targeting Binding to Target Cell Circulation->Targeting Uptake Cellular Uptake (Endocytosis) Targeting->Uptake Drug_release Drug Release Uptake->Drug_release Imaging Fluorescence Imaging Uptake->Imaging

Caption: Targeted drug delivery using functionalized QDs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Mercapto-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Mercapto-2-propanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and data to improve your reaction yield and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: The most prevalent methods for synthesizing this compound involve the ring-opening of propylene (B89431) oxide. The primary routes include:

  • Reaction of Propylene Oxide with Hydrogen Sulfide (B99878) (H₂S): This is a direct method where propylene oxide reacts with hydrogen sulfide, often in the presence of a catalyst.

  • Reaction of Propylene Oxide with a Hydrosulfide (B80085) Salt: This route uses a hydrosulfide salt, such as sodium hydrosulfide (NaSH), to introduce the thiol group. This method can offer better control over the reaction compared to using gaseous H₂S.

Q2: What are the main side products I should be aware of during the synthesis?

A2: The formation of side products can significantly reduce the yield and complicate the purification of this compound. Key side products include:

  • 2-Mercapto-1-propanol: An isomer that can form depending on the regioselectivity of the epoxide ring-opening.

  • Thiodiglycol and other heavier products: These can result from the reaction of the product with unreacted starting material.[1]

  • Propylene Glycol and 1-Methoxy-2-propanol: These can form if water or methanol (B129727) are present in the reaction mixture, as they can also act as nucleophiles to open the epoxide ring.[2]

  • Disulfides: The thiol group in the product can be oxidized to form disulfide linkages, especially under ambient conditions.

Q3: How can I minimize the formation of the isomeric byproduct, 2-Mercapto-1-propanol?

A3: The regioselectivity of the propylene oxide ring-opening is crucial. The reaction mechanism can be influenced by the choice of catalyst and reaction conditions. A proposed mechanism for the reaction of propylene oxide with hydrogen sulfide is available, which can help in understanding the formation of both this compound and 2-mercapto-1-propanol.[1] Careful selection of a suitable catalyst and optimization of the reaction parameters can favor the desired isomer.

Q4: What are the recommended storage conditions for this compound?

A4: this compound is susceptible to oxidation. It should be stored in a cool, dry, and well-ventilated area, away from oxidizing agents, acids, and sources of ignition.[3] To prevent oxidation, it is advisable to store it under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Formation of side products. - Loss of product during workup and purification. - Inefficient catalyst.- Optimize reaction time and temperature: Monitor the reaction progress using techniques like TLC or GC to ensure completion. - Control stoichiometry: Use an appropriate molar ratio of reactants. An excess of the sulfur source is often used. - Select a suitable catalyst: Screen different catalysts (e.g., zeolites, basic catalysts) to improve conversion and selectivity.[1] - Improve workup procedure: Minimize exposure to air to prevent disulfide formation. Use appropriate extraction and distillation techniques.
Formation of Isomeric Impurity (2-Mercapto-1-propanol) - Lack of regioselectivity in the epoxide ring-opening.- Catalyst selection: The choice of catalyst can significantly influence the regioselectivity. Experiment with different acidic or basic catalysts. - Solvent effects: The polarity of the solvent can affect the reaction pathway. Investigate different solvent systems.
Presence of Thiodiglycol and Other High-Boiling Impurities - Reaction of the product with unreacted propylene oxide.- Control stoichiometry and addition rate: Add the propylene oxide slowly to a solution containing an excess of the sulfur source to minimize its concentration and subsequent side reactions.
Product Discoloration (Yellowing) - Oxidation of the thiol group to disulfides or other sulfur-containing impurities.- Inert atmosphere: Conduct the reaction and purification under an inert atmosphere (nitrogen or argon). - Degas solvents: Use degassed solvents to remove dissolved oxygen. - Purification: Distill the product under reduced pressure to remove colored impurities.
Difficulty in Purification - Close boiling points of the product and impurities. - Thermal decomposition of the product at high temperatures.- Fractional distillation: Use a fractional distillation column for better separation. - Vacuum distillation: Purify the product under reduced pressure to lower the boiling point and prevent decomposition.

Experimental Protocols

Synthesis of this compound via Propylene Oxide and Sodium Hydrosulfide

This protocol provides a general procedure. Optimization of specific parameters may be required based on laboratory conditions and desired scale.

Materials:

  • Propylene oxide

  • Sodium hydrosulfide (NaSH)

  • Solvent (e.g., ethanol, water)

  • Acid for neutralization (e.g., dilute sulfuric acid)

  • Anhydrous sodium sulfate (B86663) for drying

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Set up a reaction vessel equipped with a mechanical stirrer, dropping funnel, condenser, and an inlet for inert gas.

  • Charge the reactor with a solution of sodium hydrosulfide in the chosen solvent.

  • Flush the system with an inert gas.

  • Cool the reaction mixture in an ice bath.

  • Slowly add propylene oxide to the stirred solution of sodium hydrosulfide via the dropping funnel. Maintain the temperature between 5-10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC or GC analysis.

  • Upon completion, carefully neutralize the reaction mixture with a dilute acid to a pH of approximately 7.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

Data Presentation

Table 1: Effect of Catalyst on Yield in Thiol Synthesis from Epoxides (Illustrative Data for a Related Reaction)
CatalystTemperature (°C)Reaction Time (h)Conversion (%)Selectivity for Thiol (%)Yield (%)Reference
Zeolite LZY-541004958580.8[1]
Zeolite LZY-641004928881.0[1]
Basic Ion Exchange Resin806909282.8Fictional Data
No Catalyst12012607545.0Fictional Data

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_completion Check Reaction Completion (TLC, GC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete Reaction Incomplete side_reactions Analyze for Side Products (GC-MS, NMR) check_completion->side_reactions Reaction Complete optimize_conditions Optimize Reaction Conditions (Time, Temperature) incomplete->optimize_conditions optimize_conditions->start Re-run Experiment purification_loss Evaluate Purification Loss side_reactions->purification_loss catalyst_issue Investigate Catalyst Activity purification_loss->catalyst_issue catalyst_issue->optimize_conditions

Caption: A logical workflow diagram for troubleshooting low yield in the synthesis of this compound.

Experimental Workflow for this compound Synthesis

Synthesis_Workflow cluster_reaction Reaction Step cluster_workup Workup & Purification setup 1. Reaction Setup (Inert Atmosphere) reactants 2. Charge Reactants (NaSH in Solvent) setup->reactants addition 3. Slow Addition of Propylene Oxide (5-10°C) reactants->addition stirring 4. Stir at Room Temp (2-4 hours) addition->stirring monitoring 5. Monitor Progress (TLC/GC) stirring->monitoring neutralization 6. Neutralization (Dilute Acid) monitoring->neutralization extraction 7. Extraction (Organic Solvent) neutralization->extraction drying 8. Drying (Anhydrous Na₂SO₄) extraction->drying concentration 9. Solvent Removal (Rotary Evaporator) drying->concentration distillation 10. Vacuum Distillation concentration->distillation product Pure this compound distillation->product

Caption: A step-by-step experimental workflow for the synthesis and purification of this compound.

References

Technical Support Center: Purification of 1-Mercapto-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Mercapto-2-propanol. The following information addresses common issues encountered during the purification of this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below for easy reference.

PropertyValue
Molecular Formula C₃H₈OS[1]
Molecular Weight 92.16 g/mol [1][2][3]
Appearance Colorless to light yellow liquid
Boiling Point 58-60 °C at 17 mmHg[2][3][4]
Density 1.048 g/mL at 25 °C[2][3][4]
Refractive Index (n20/D) 1.486 (lit.)[2][3]
Flash Point 63 °C (145.4 °F) - closed cup[2][3]
Purity (Typical Commercial Grade) 95%[2][3][5]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

Commercial this compound is typically available at 95% purity.[2][3][5] The remaining 5% may consist of several impurities. The most common impurity is the corresponding disulfide, 1,1'-disulfanediylbis(propan-2-ol) , which forms through the oxidation of the thiol group upon exposure to air. Other potential impurities can arise from the synthesis process, which often involves the ring-opening of propylene (B89431) sulfide. These may include unreacted starting materials or byproducts from side reactions. Residual solvents from the manufacturing or purification process may also be present.

Q2: My purified this compound has a strong, unpleasant odor. Is this normal?

Yes, this is characteristic of most thiol compounds. The unpleasant odor does not necessarily indicate impurity. However, proper handling in a well-ventilated fume hood is essential for safety and to minimize odor in the laboratory.

Q3: How can I assess the purity of my this compound sample?

Several analytical techniques can be used to determine the purity of your sample:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for identifying and quantifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a suitable detector (e.g., UV or MS), can be used to separate and quantify non-volatile impurities. For thiols that lack a strong chromophore, pre-column derivatization might be necessary to enhance detection.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities if they are present in sufficient concentration.

Troubleshooting Purification

Fractional Distillation

Fractional distillation under reduced pressure is a common and effective method for purifying this compound, especially for removing impurities with different boiling points.[8][9]

Issue 1: The distillation is very slow or not proceeding.

  • Cause: The vacuum may not be sufficient, or the heating temperature may be too low.

  • Solution: Check the vacuum pump and all connections for leaks. Ensure the heating mantle or oil bath is set to a temperature approximately 20-30°C higher than the boiling point of this compound at the applied pressure.[9]

Issue 2: The product is still impure after distillation.

  • Cause: The fractional distillation column may not be efficient enough for the separation, or the distillation rate might be too high.

  • Solution: Use a longer or more efficient fractionating column (e.g., Vigreux or packed column). Reduce the heating rate to allow for proper vapor-liquid equilibria to be established within the column.[10]

Issue 3: The compound appears to be decomposing in the distillation flask.

  • Cause: this compound may be sensitive to high temperatures.

  • Solution: Use a lower pressure (higher vacuum) to decrease the boiling point of the compound. Ensure the distillation is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Preparative Chromatography

Preparative High-Performance Liquid Chromatography (HPLC) can be used for high-purity isolation of this compound.

Issue 1: Poor separation of the desired compound from impurities.

  • Cause: The chosen stationary phase, mobile phase, or gradient is not optimal.

  • Solution:

    • Stationary Phase: A C18 reversed-phase column is a good starting point for polar compounds like this compound.

    • Mobile Phase: Optimize the mobile phase composition. For reversed-phase HPLC, a gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically used. Adjusting the pH of the aqueous phase can also improve separation.

    • Method Development: Perform analytical scale HPLC first to develop an effective separation method before scaling up to preparative chromatography.

Issue 2: The thiol group is oxidizing on the column.

  • Cause: Thiols can be susceptible to oxidation.

  • Solution: Degas all solvents thoroughly before use to remove dissolved oxygen. Consider adding a small amount of a reducing agent to the mobile phase, if compatible with your detection method.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation under Reduced Pressure

This protocol is a general guideline and may require optimization based on your specific equipment and sample purity.

  • Setup:

    • Assemble a fractional distillation apparatus with a Vigreux or packed fractionating column. Ensure all glassware is dry and connections are well-sealed with appropriate vacuum grease.

    • Use a round-bottom flask of an appropriate size for the volume of crude this compound.

    • Place a magnetic stir bar in the distillation flask.

    • Connect the apparatus to a vacuum pump with a cold trap in between.

  • Procedure:

    • Charge the distillation flask with the crude this compound.

    • Begin stirring and slowly evacuate the system to the desired pressure.

    • Gradually heat the distillation flask using a heating mantle or an oil bath.

    • Observe the temperature at the distillation head. Collect and discard any initial low-boiling fractions.

    • Collect the main fraction of this compound at its expected boiling point at the applied pressure (e.g., 58-60 °C at 17 mmHg).[2][3][4]

    • Once the main fraction is collected, stop the heating and allow the system to cool before carefully re-introducing air.

  • Purity Analysis:

    • Analyze the purified fraction using GC-MS or another suitable analytical method to confirm its purity.

Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a starting point for developing a GC-MS method for purity analysis.

  • Sample Preparation:

    • Prepare a dilute solution of the purified this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or methanol).

  • GC-MS Conditions (Example):

    • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp to 250 °C at 10 °C/min.

      • Hold at 250 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Identify and quantify any impurity peaks by comparing their mass spectra to a library (e.g., NIST).

Visualizations

PurificationWorkflow cluster_start Starting Material cluster_purification Purification cluster_analysis Purity Analysis cluster_product Final Product Crude Crude this compound (95%) Distillation Fractional Distillation (Reduced Pressure) Crude->Distillation Primary Method Chromatography Preparative HPLC Crude->Chromatography High Purity GCMS GC-MS Distillation->GCMS NMR NMR Distillation->NMR HPLC Analytical HPLC Chromatography->HPLC Pure Pure this compound (>99%) GCMS->Pure HPLC->Pure NMR->Pure

Caption: General workflow for the purification and analysis of this compound.

TroubleshootingDistillation cluster_slow Troubleshooting: Slow Distillation cluster_impure Troubleshooting: Impure Product cluster_decomp Troubleshooting: Decomposition Problem Distillation Problem SlowDist Slow or No Distillation Problem->SlowDist ImpureProd Impure Product Problem->ImpureProd Decomp Decomposition Problem->Decomp CheckVacuum Check Vacuum Leaks SlowDist->CheckVacuum IncreaseHeat Increase Heating SlowDist->IncreaseHeat BetterColumn Use More Efficient Column ImpureProd->BetterColumn ReduceRate Reduce Distillation Rate ImpureProd->ReduceRate LowerPressure Use Higher Vacuum Decomp->LowerPressure InertAtmosphere Use Inert Atmosphere Decomp->InertAtmosphere

Caption: Troubleshooting guide for the fractional distillation of this compound.

References

preventing oxidation of 1-Mercapto-2-propanol in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the oxidation of 1-Mercapto-2-propanol in solution.

Troubleshooting Guide

Issue 1: Rapid Degradation of this compound in Solution

Symptom: You observe a decrease in the concentration of this compound over a short period, or your downstream applications that rely on the free thiol group are failing.

Possible Causes & Solutions:

Potential CauseRecommended Action
Oxygen in Solvent Dissolved oxygen is a primary driver of thiol oxidation. Solution: De-gas all buffers and solvents immediately before use by sparging with an inert gas (e.g., nitrogen or argon) for 20-30 minutes. Alternatively, use a vacuum/sonication cycle to remove dissolved oxygen.[1]
Incorrect pH The thiolate anion (R-S⁻), which is more prevalent at alkaline pH, is significantly more susceptible to oxidation than the protonated thiol (R-SH). Solution: If your experimental conditions allow, maintain the solution at a slightly acidic to neutral pH (6.0-7.0) to slow the rate of oxidation.[1]
Metal Ion Contamination Trace amounts of transition metal ions (e.g., Cu²⁺, Fe³⁺) can catalyze the oxidation of thiols. These can be introduced through reagents, water, or leach from containers.[2] Solution: Use high-purity water and reagents. Add a chelating agent such as Ethylenediaminetetraacetic acid (EDTA) at a final concentration of 1-5 mM to your buffers to sequester these metal ions.[1]
Elevated Temperature Higher temperatures can increase the rate of oxidation. Solution: Prepare solutions at room temperature or on ice. For storage, use low temperatures (2-8°C for short-term, -20°C to -80°C for long-term).[2]
Exposure to Light Light can promote the formation of free radicals that initiate oxidation. Solution: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.

Frequently Asked Questions (FAQs)

Q1: What is the primary pathway of this compound degradation in solution?

A1: The primary degradation pathway is the oxidation of the thiol (-SH) group. Two molecules of this compound can be oxidized to form a disulfide dimer. This process can be initiated by dissolved oxygen and is often accelerated by factors like alkaline pH and the presence of metal ions.

Q2: I am performing a conjugation reaction with a maleimide (B117702), and the yield is low. Could oxidation of this compound be the cause?

A2: Yes, this is a very common issue. The thiol group must be in its reduced form to react with the maleimide. If it has oxidized to a disulfide, the reaction will not proceed.

Troubleshooting Steps:

  • Pre-treat with a Reducing Agent: Before starting the conjugation, ensure all thiols are reduced. A common strategy is to add a reducing agent. Tris(2-carboxyethyl)phosphine (TCEP) is often recommended because it is effective at keeping thiols reduced and, unlike DTT or β-mercaptoethanol, it does not contain a thiol group itself and therefore does not need to be removed before adding the maleimide.[1]

  • Optimize pH: Thiol-maleimide conjugations are most efficient at a pH of 6.5-7.5. This pH range offers a good compromise between having a sufficiently reactive thiol and minimizing both thiol oxidation and maleimide hydrolysis.[1]

Q3: Which reducing agent should I choose: TCEP, DTT, or β-mercaptoethanol?

A3: The choice depends on your specific application.

Reducing AgentAdvantagesDisadvantages
TCEP Odorless, stable, effective over a wide pH range, does not contain a thiol group (no need to remove before thiol-specific reactions).Can sometimes react with maleimides under certain conditions.
DTT Strong reducing agent.Has a strong odor, is less stable than TCEP, contains thiol groups that will compete in conjugation reactions and must be removed.
β-mercaptoethanol Inexpensive.Volatile with a very strong odor, less stable than DTT and TCEP, contains a thiol group that must be removed.

Q4: How should I store my stock solution of this compound?

A4: For long-term storage, it is best to store the neat compound in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2-8°C.[3] For solutions, prepare a concentrated stock in a deoxygenated, EDTA-containing buffer at a slightly acidic pH. Aliquot into single-use vials, flush the headspace with inert gas, and store at -80°C.[1]

Q5: Are there any materials I should avoid for storing or handling this compound solutions?

A5: Avoid using containers made of copper or brass, as mercaptans can be corrosive to these materials.[4] It is also good practice to be aware that metal ions can leach from glass and stainless steel containers, which can catalyze oxidation.[5][6] Using high-quality plasticware (e.g., polypropylene, PTFE) for solution preparation and storage can minimize this risk.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

This protocol describes the preparation of a 1 M stock solution of this compound with enhanced stability.

Materials:

  • This compound

  • High-purity, deionized water

  • Buffer components (e.g., phosphate (B84403) or MES for a pH of 6.5)

  • EDTA

  • Inert gas (Nitrogen or Argon)

  • Sterile, conical tubes suitable for freezing

Procedure:

  • Buffer Preparation: Prepare a 100 mM buffer solution (e.g., phosphate or MES) in high-purity water.

  • Add Chelator: Add EDTA to the buffer to a final concentration of 5 mM.

  • Deoxygenate Buffer: Place the buffer in a flask with a stir bar and sparge with nitrogen or argon gas for at least 20-30 minutes while stirring.

  • pH Adjustment: Adjust the buffer to the desired pH (e.g., 6.5) using sterile HCl or NaOH.

  • Dissolution: In a fume hood, quickly and accurately measure the required amount of this compound and dissolve it in the prepared deoxygenated buffer to the final desired concentration (e.g., 1 M).

  • Aliquoting and Storage: Immediately dispense the stock solution into small, single-use aliquots in cryo-vials. Flush the headspace of each tube with inert gas before sealing.

  • Freezing: Flash-freeze the aliquots in liquid nitrogen or place them directly in a -80°C freezer for long-term storage.

Protocol 2: General Procedure for Using this compound in an Experiment

This protocol outlines a general workflow for using this compound in a reaction while minimizing oxidation.

Materials:

  • Stabilized stock solution of this compound (from Protocol 1)

  • Deoxygenated reaction buffer (containing 1-5 mM EDTA, pH 6.5-7.5)

  • TCEP (optional, but recommended for sensitive applications)

  • Inert gas source

Procedure:

  • Prepare Reaction Buffer: Ensure your reaction buffer has been deoxygenated and contains a chelating agent like EDTA.

  • Add Reducing Agent (Optional): If your experiment is particularly sensitive to thiol oxidation, add TCEP to the reaction buffer to a final concentration of 1-5 mM.

  • Thaw Thiol Stock: Thaw an aliquot of the stabilized this compound stock solution immediately before use.

  • Set Up Reaction: In a suitable reaction vessel, combine the reaction buffer and other components of your experiment. If possible, maintain a gentle stream of inert gas over the reaction mixture.

  • Add this compound: Add the required amount of the this compound stock solution to initiate the reaction.

  • Incubation: Incubate the reaction under the specified conditions. If possible, continue to protect the reaction from atmospheric oxygen.

  • Quenching/Purification: Proceed with the subsequent steps of your experiment (e.g., quenching the reaction, purification of the product).

Visualizations

OxidationPathway cluster_conditions Accelerating Conditions Thiol 2x this compound (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate High pH Disulfide Disulfide Dimer (R-S-S-R) Thiolate->Disulfide Oxidation O2 O₂ (Oxygen) O2->Disulfide Metals Metal Ions (Cu²⁺, Fe³⁺) Metals->Disulfide HighPH High pH (>8)

Caption: The primary oxidation pathway of this compound to its disulfide dimer.

PreventionWorkflow cluster_prep Solution Preparation cluster_exp Experimental Use cluster_storage Storage prep_node Start: Prepare Buffer degas 1. Degas Buffer (N₂ or Ar sparge) prep_node->degas chelate 2. Add Chelator (e.g., 1-5 mM EDTA) degas->chelate ph_adjust 3. Adjust to pH 6.0-7.0 chelate->ph_adjust add_thiol 4. Dissolve/Add This compound ph_adjust->add_thiol add_antioxidant 5. Add Antioxidant (Optional) (e.g., 1-5 mM TCEP) add_thiol->add_antioxidant aliquot Aliquot into single-use tubes add_thiol->aliquot For Storage run_rxn 6. Run Experiment (Under Inert Atmosphere) add_antioxidant->run_rxn store Store at -80°C aliquot->store For Storage

Caption: A recommended workflow to prevent the oxidation of this compound solutions.

References

troubleshooting self-assembled monolayer formation with 1-Mercapto-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with self-assembled monolayers (SAMs) of 1-Mercapto-2-propanol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for SAMs?

A1: this compound (CH₃CH(OH)CH₂SH) is a small thiol molecule used to form self-assembled monolayers on gold surfaces.[1] Its thiol (-SH) group has a strong affinity for gold, leading to the formation of a stable gold-thiolate bond. The hydroxyl (-OH) group provides a hydrophilic surface, which can be useful for various applications, including biosensing and studying protein interactions.

Q2: How long does it take to form a high-quality this compound SAM?

A2: While the initial formation of a monolayer is rapid, occurring within minutes, achieving a well-ordered, high-quality SAM takes longer. For optimal ordering and stability, an incubation time of 12 to 48 hours is generally recommended.

Q3: What is the typical surface coverage of a this compound SAM on a gold surface?

A3: The surface coverage of a this compound SAM on a Au(111) surface has been reported to be 0.33.[2] This value can be influenced by factors such as the cleanliness of the substrate and the purity of the thiol solution.

Q4: How does the purity of this compound affect SAM formation?

A4: The purity of the thiol is critical for forming a well-ordered SAM. Impurities, especially other thiol-containing molecules, can co-adsorb onto the gold surface, leading to a disordered and heterogeneous monolayer with unpredictable properties.

Q5: What are the best practices for storing this compound solutions and SAM-modified substrates?

A5: this compound solutions should be freshly prepared for each experiment to minimize oxidation of the thiol groups. If storage is necessary, it should be under an inert atmosphere (e.g., nitrogen or argon) and protected from light. SAM-modified substrates should be used as soon as possible after preparation. For short-term storage, they can be kept in a desiccator under an inert atmosphere.

Troubleshooting Guide

This section addresses common problems encountered during the formation of this compound SAMs.

Problem Potential Causes Recommended Solutions
Inconsistent SAM formation / Poor reproducibility - Contaminated gold substrate- Impure this compound- Inconsistent incubation time or temperature- Oxidized thiol solution- Implement a rigorous and consistent substrate cleaning protocol (see Experimental Protocols).- Use high-purity this compound.- Standardize incubation time and maintain a constant temperature.- Prepare fresh thiol solutions for each experiment and consider de-gassing the solvent.
Low surface coverage or patchy monolayer - Insufficient incubation time- Low concentration of thiol solution- Incomplete substrate cleaning- Increase the incubation time to 18-24 hours to allow for better packing.- Ensure the thiol concentration is typically in the 1 mM range.- Re-evaluate and optimize the substrate cleaning procedure.
SAM instability (e.g., drifting electrochemical signal) - Weak gold-thiolate bond due to surface contamination- Desorption of thiol molecules over time- Oxidation of the thiol headgroup- Ensure the gold surface is pristine before SAM formation.- For applications requiring high stability, consider using dithiols or thiols with longer alkyl chains if the application allows.- Minimize exposure of the SAM to air and light. Work in an inert atmosphere when possible.
Unexpected surface properties (e.g., hydrophobicity) - Contamination of the SAM surface- Disordered monolayer exposing the underlying substrate or alkyl portion of the molecule- Handle SAM-modified substrates in a clean environment.- Ensure complete removal of non-adsorbed thiols by thorough rinsing after incubation.- Verify the quality of the SAM using characterization techniques like contact angle goniometry or XPS.

Quantitative Data

The following table summarizes typical quantitative data for this compound SAMs on gold, along with data for similar short-chain hydroxyl-terminated SAMs for comparison.

Parameter This compound SAM Similar Short-Chain Hydroxyl-Terminated SAMs (e.g., 6-Mercapto-1-hexanol) Characterization Technique
Surface Coverage on Au(111) 0.33[2]Typically high, approaching a close-packed monolayerScanning Tunneling Microscopy (STM), Electrochemistry
Advancing Water Contact Angle Expected to be hydrophilic (< 40°)30° - 50°Contact Angle Goniometry
Ellipsometric Thickness Expected to be < 1 nm~1-2 nmEllipsometry
S(2p) Binding Energy (Au-S) ~162 eV~162 eVX-ray Photoelectron Spectroscopy (XPS)

Experimental Protocols

Protocol 1: Gold Substrate Cleaning

A pristine gold surface is crucial for the formation of a high-quality SAM.

Materials:

  • Gold-coated substrates (e.g., silicon wafers, glass slides)

  • Acetone (B3395972) (ACS grade)

  • Isopropanol (B130326) (ACS grade)

  • Ethanol (B145695) (absolute)

  • Deionized (DI) water (18.2 MΩ·cm)

  • Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

  • High-purity nitrogen or argon gas

  • Beakers

  • Tweezers

Procedure:

  • Solvent Cleaning: a. Sonicate the gold substrates in acetone for 10-15 minutes. b. Sonicate in isopropanol for 10-15 minutes. c. Sonicate in ethanol for 10-15 minutes. d. Rinse thoroughly with DI water.

  • Piranha Etching (for rigorous cleaning, perform with extreme caution in a fume hood with appropriate PPE): a. Slowly add the hydrogen peroxide to the sulfuric acid. The solution is highly exothermic. b. Immerse the gold substrates in the piranha solution for 5-10 minutes. c. Carefully remove the substrates and rinse extensively with DI water.

  • Final Rinse and Drying: a. Rinse the substrates with absolute ethanol. b. Dry the substrates under a gentle stream of high-purity nitrogen or argon gas. c. Use the cleaned substrates immediately for SAM formation.

Protocol 2: this compound SAM Formation

Materials:

  • Cleaned gold substrates

  • This compound (high purity)

  • Absolute ethanol

  • Clean glass vial with a cap

  • Micropipette

  • High-purity nitrogen or argon gas

Procedure:

  • Solution Preparation: a. In a clean glass vial, prepare a 1 mM solution of this compound in absolute ethanol. For example, to make 10 mL of solution, add the appropriate volume of this compound to 10 mL of absolute ethanol. b. (Optional but recommended) Purge the solution with nitrogen or argon for 5-10 minutes to remove dissolved oxygen.

  • SAM Formation: a. Place the freshly cleaned and dried gold substrates in the vial containing the this compound solution. Ensure the entire gold surface is submerged. b. Cap the vial to minimize solvent evaporation and contamination. For best results, purge the headspace with nitrogen or argon before sealing. c. Allow the self-assembly to proceed for 18-24 hours at room temperature in a vibration-free environment.

  • Rinsing and Drying: a. After incubation, carefully remove the substrates from the thiol solution using clean tweezers. b. Rinse the substrates thoroughly with fresh absolute ethanol to remove any non-covalently bound molecules. c. Dry the SAM-modified substrates under a gentle stream of high-purity nitrogen or argon gas. d. The substrates are now ready for characterization or use.

Visualizations

Experimental_Workflow Experimental Workflow for this compound SAM Formation cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Formation cluster_char Characterization Solvent_Cleaning Solvent Cleaning (Acetone, IPA, Ethanol) Piranha_Etching Piranha Etching (Optional, High Purity) Solvent_Cleaning->Piranha_Etching Rinse_Dry_Substrate Rinse & Dry (DI Water, Ethanol, N2) Piranha_Etching->Rinse_Dry_Substrate Immerse_Substrate Immerse Substrate (18-24 hours) Rinse_Dry_Substrate->Immerse_Substrate Prepare_Solution Prepare 1 mM Thiol Solution in Ethanol Prepare_Solution->Immerse_Substrate Rinse_Thiol Rinse with Ethanol Immerse_Substrate->Rinse_Thiol Dry_SAM Dry with N2 Rinse_Thiol->Dry_SAM Characterization Surface Analysis (Contact Angle, XPS, AFM, etc.) Dry_SAM->Characterization

Caption: Experimental workflow for this compound SAM preparation.

Common_SAM_Defects Common Defects in Self-Assembled Monolayers cluster_ideal Well-Ordered SAM cluster_defects SAM with Defects cluster_pinhole Pinhole Defect cluster_contaminant Contaminant Molecule a1 a2 a1->a2 a3 a2->a3 a4 a3->a4 b1 b2 b1->b2 b3 b2->b3 b4 b3->b4 c1 c2 c1->c2 c1->c2 c3 c2->c3 c2->c3 c4 c3->c4 c5 c4->c5 d1 d2 d1->d2 d1->d2 d3 d1->d3 d2->d3 d4 d2->d4 d3->d4 d3->d4 p1 p2 p1->p2 p3 p2->p3 q1 q3 q1->q3 r1 r2 r1->r2 r3 r2->r3 cont c6 c5->c6

Caption: Common defects in self-assembled monolayers.

References

challenges in handling and storing 1-Mercapto-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges in the handling and storage of 1-Mercapto-2-propanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a combustible liquid and presents several health hazards. It is known to cause skin and eye irritation and may cause respiratory irritation.[1][2][3] A significant characteristic is its potential to cause skin sensitization upon contact.[2][4] Like other thiols, it has a strong, unpleasant odor detectable at very low concentrations.[5] Inhalation of vapors may lead to adverse health effects, including lethargy and, at high levels, more severe consequences.[2]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure its stability and safety, this compound should be stored in a cool, dry, and well-ventilated area.[1][6] The container should be tightly closed to prevent the escape of vapors and potential oxidation.[1][7] It is crucial to store it away from incompatible materials, particularly oxidizing agents, acids, and sources of ignition.[4][6]

Q3: What materials should be avoided when handling this compound?

A3: Avoid using copper and brass components in your experimental setup, as mercaptans are highly corrosive to these materials.[4] It is also incompatible with strong oxidizing agents, and contact with them can lead to vigorous reactions, potentially causing ignition.[2][4]

Q4: How can I control the strong odor of this compound during my experiments?

A4: All work with this compound should be conducted in a certified chemical fume hood to manage its potent odor.[5] Any materials that come into contact with the compound, such as glassware and pipette tips, should be decontaminated immediately after use. A common and effective method is to immerse them in a bleach solution.[8][9]

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results

Possible Cause: Degradation of this compound due to improper storage or handling. The primary degradation pathway for thiols is oxidation, which can lead to the formation of disulfides and other oxidized species.[10]

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the compound has been stored in a tightly sealed container, protected from light, and in a cool, well-ventilated area.

  • Assess Purity: If degradation is suspected, the purity of the this compound should be assessed. This can be done using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

  • Quantify Free Thiol Content: The concentration of the active, non-oxidized thiol can be determined using Ellman's assay. A decrease in the expected thiol concentration is indicative of degradation.

  • Use Fresh Aliquots: If possible, use a fresh, unopened container of this compound to confirm if the issue is with the previously used stock.

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Persistent Unpleasant Odor in the Laboratory

Possible Cause: Improper handling, contaminated equipment, or inadequate waste disposal.[8]

Troubleshooting Steps:

  • Review Handling Technique: Ensure all transfers and manipulations of this compound are performed deep within a chemical fume hood.[8]

  • Decontaminate Equipment: All equipment that has been in contact with the thiol should be immediately submerged in a bleach bath.[8][9]

  • Proper Waste Disposal: Seal all thiol-contaminated solid waste (e.g., gloves, wipes) in a plastic bag before placing it in a designated hazardous waste container.[8]

  • Check for Spills: Even minor spills can cause a lingering odor. Clean any spills immediately with an appropriate absorbent material and decontaminate the area with a bleach solution.

Troubleshooting_Odor start Persistent Odor Detected improper_handling Improper Handling? start->improper_handling contaminated_equipment Contaminated Equipment? start->contaminated_equipment inadequate_waste Inadequate Waste Disposal? start->inadequate_waste review_technique Review Handling Technique (Work in Fume Hood) improper_handling->review_technique decontaminate Decontaminate with Bleach contaminated_equipment->decontaminate seal_waste Seal Waste Properly inadequate_waste->seal_waste odor_resolved Odor Resolved review_technique->odor_resolved decontaminate->odor_resolved seal_waste->odor_resolved

Caption: Logical steps to troubleshoot and resolve persistent odor issues.

Data Presentation

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference
Molecular FormulaC₃H₈OS[3]
Molecular Weight92.16 g/mol [11]
Boiling Point58-60 °C at 17 mmHg[11]
Density1.048 g/mL at 25 °C[11]
Flash Point63 °C (145.4 °F) - closed cup[12]
Table 2: Recommended Personal Protective Equipment (PPE)
Protection TypeRecommendation
Eye/Face ProtectionChemical safety goggles.
Skin ProtectionChemical-resistant gloves (e.g., PVC), lab coat.
Respiratory ProtectionUse in a well-ventilated area or with a fume hood. A respirator with an appropriate filter may be necessary for spill cleanup.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study

This protocol outlines a general method to assess the stability of this compound under various stress conditions.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • HPLC or GC-MS system

2. Procedure:

  • Acidic Hydrolysis:

    • Prepare a solution of this compound in 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).

    • At various time points, withdraw an aliquot, neutralize it, and analyze by HPLC or GC-MS.[10]

  • Basic Hydrolysis:

    • Prepare a solution of this compound in 0.1 M NaOH.

    • Follow the same incubation and analysis procedure as for acidic hydrolysis.[10]

  • Oxidative Degradation:

    • Prepare a solution of this compound in a dilute solution of H₂O₂ (e.g., 3%).

    • Keep the solution at room temperature and analyze at different time intervals.[10]

  • Thermal Degradation:

    • Store a neat sample of this compound in an oven at an elevated temperature (e.g., 80°C).

    • At specified time points, dissolve a sample in a suitable solvent for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound to a light source (e.g., UV lamp).

    • Analyze the sample at various time points to assess for degradation.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic Hydrolysis (0.1M HCl, 60°C) Analysis HPLC / GC-MS Analysis (Purity Assessment) Acid->Analysis Base Basic Hydrolysis (0.1M NaOH, 60°C) Base->Analysis Oxidation Oxidative Degradation (3% H2O2, RT) Oxidation->Analysis Thermal Thermal Degradation (80°C) Thermal->Analysis Photo Photolytic Degradation (UV Light) Photo->Analysis Identification Degradant Identification (Mass Spectrometry) Analysis->Identification Start This compound Sample Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo

Caption: Experimental workflow for a forced degradation study.

Protocol 2: Quantification of Free Thiols using Ellman's Assay

This protocol can be used to determine the concentration of non-oxidized this compound.

1. Reagents:

  • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.

  • Ellman's Reagent (DTNB) Solution: 4 mg/mL in the reaction buffer.

  • Cysteine Standard: A series of known concentrations of L-cysteine in the reaction buffer for generating a standard curve.

2. Procedure:

  • Sample Preparation: Dilute the this compound sample in the reaction buffer to a concentration that falls within the range of the cysteine standard curve.

  • Standard Curve Setup: In separate wells of a microplate, add a fixed volume of each cysteine standard concentration.

  • Sample Setup: In other wells, add the diluted this compound samples.

  • Reaction Initiation: Add the DTNB solution to each well.

  • Incubation: Incubate at room temperature for 15 minutes.[6]

  • Absorbance Measurement: Measure the absorbance at 412 nm using a spectrophotometer.

  • Concentration Calculation: Plot the absorbance of the standards versus their concentrations to create a standard curve. Determine the concentration of free thiol in the samples from this curve.[8]

Ellmans_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare_Reagents Prepare Reagents (Buffer, DTNB, Standards) Prepare_Samples Prepare Samples and Standards Prepare_Reagents->Prepare_Samples Add_DTNB Add DTNB Solution Prepare_Samples->Add_DTNB Incubate Incubate for 15 min at RT Add_DTNB->Incubate Measure_Absorbance Measure Absorbance at 412 nm Incubate->Measure_Absorbance Calculate_Concentration Calculate Concentration (from Standard Curve) Measure_Absorbance->Calculate_Concentration

Caption: Workflow for quantifying free thiols using Ellman's Assay.

References

Technical Support Center: 1-Mercapto-2-propanol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Mercapto-2-propanol. The information is designed to help resolve common issues related to impurities and side reactions encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Commercially available this compound, typically supplied at 95% purity, can contain several process-related and degradation impurities. The most common are:

  • Bis(2-hydroxypropyl) disulfide: Formed by the oxidation of this compound, this is the most prevalent impurity, especially with prolonged exposure to air.

  • Bis(2-hydroxypropyl) sulfide (B99878): A common byproduct from the synthesis reaction of propylene (B89431) oxide and hydrogen sulfide, its formation is favored if there is an insufficient excess of hydrogen sulfide.

  • Unreacted starting materials: Depending on the synthesis and purification process, trace amounts of propylene oxide or other reagents may be present.

  • Water: As a byproduct of some reactions or from atmospheric moisture.

Q2: How can I minimize the formation of disulfide impurities during my reaction?

A2: The formation of disulfides is an oxidative process. To minimize this, the following precautions are recommended:

  • Use an inert atmosphere: Conduct reactions under a nitrogen or argon atmosphere to exclude oxygen.

  • Degas solvents: Before use, degas all solvents by sparging with an inert gas or by using freeze-pump-thaw cycles.

  • Slow reagent addition: If the thiol is a reagent, adding it slowly to the reaction mixture can keep its concentration low, disfavoring disulfide formation.

  • Avoid exposure to light and heat: Store this compound in a cool, dark place and minimize heat during the reaction if the protocol allows.

Q3: What analytical techniques are suitable for assessing the purity of this compound?

A3: Several analytical techniques can be used to determine the purity of this compound and identify impurities:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating and identifying volatile compounds like this compound and its common impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to identify the main compound and characterize the structure of impurities. The disulfide and sulfide impurities will have distinct chemical shifts compared to the parent thiol.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used, particularly for less volatile derivatives or to quantify the disulfide impurity.

  • Titration: The thiol content can be quantified using methods like iodometric titration.

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Reaction

Possible Cause: The thiol group of this compound is susceptible to oxidation, forming the disulfide. This disulfide impurity does not participate in the desired reaction, leading to an effective reduction in the concentration of the active reagent and consequently, a lower yield.

Troubleshooting Steps:

  • Verify Reagent Purity: Before starting the reaction, check the purity of your this compound using GC-MS or NMR to quantify the amount of disulfide impurity.

  • Implement Inert Atmosphere Techniques: Ensure your reaction setup is properly sealed and purged with an inert gas (e.g., nitrogen or argon) to prevent oxygen from entering the system.

  • Use Freshly Purified Reagent: If the starting material has a significant amount of disulfide, consider purifying it by vacuum distillation immediately before use.

Issue 2: Inconsistent Results in Polymerization Reactions

Possible Cause: When used as a chain transfer agent in polymerization, disulfide impurities in this compound can also act as chain transfer agents.[1] This can lead to variability in the molecular weight and polydispersity of the resulting polymer, causing inconsistent material properties.[1]

Troubleshooting Steps:

  • Quantify Disulfide Content: Accurately determine the concentration of the disulfide impurity in your this compound.

  • Purify the Chain Transfer Agent: Use a purified grade of this compound with a low disulfide content.

  • Adjust Stoichiometry: If purification is not feasible, adjust the amount of chain transfer agent used in the reaction to account for the inactive disulfide portion.

Issue 3: Poor Formation of Self-Assembled Monolayers (SAMs) on Gold Surfaces

Possible Cause: The formation of a well-ordered self-assembled monolayer on a gold surface requires a high-purity thiol. Disulfide impurities will not form the same ordered layer and can introduce defects into the SAM. The sulfide impurity lacks the thiol group necessary for binding to the gold surface.

Troubleshooting Steps:

  • Use High-Purity Thiol: For SAM formation, it is critical to use this compound of the highest possible purity.

  • Freshly Prepared Solutions: Prepare the thiol solution for deposition immediately before use to minimize oxidation.

  • Controlled Deposition Environment: Carry out the SAM formation in a controlled environment, preferably under an inert atmosphere, to prevent oxidation during the self-assembly process.

Data Presentation

Table 1: Common Impurities in this compound

Impurity NameChemical StructureMolar Mass ( g/mol )Formation Mechanism
Bis(2-hydroxypropyl) disulfideCH3CH(OH)CH2-S-S-CH2CH(OH)CH3182.31Oxidation of this compound
Bis(2-hydroxypropyl) sulfideCH3CH(OH)CH2-S-CH2CH(OH)CH3150.25Side reaction during synthesis

Experimental Protocols

Protocol 1: Purification of this compound by Vacuum Distillation

This protocol describes the purification of this compound to remove less volatile impurities such as the disulfide and sulfide.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with condenser and thermometer

  • Receiving flasks

  • Vacuum pump and vacuum trap

  • Heating mantle

  • Stir bar

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.

  • Place the crude this compound and a stir bar into the round-bottom flask.

  • Connect the apparatus to a vacuum trap and a vacuum pump.

  • Slowly evacuate the system to the desired pressure (e.g., 17 mmHg).

  • Once the pressure is stable, begin heating the distillation flask with the heating mantle.

  • Collect any low-boiling fractions in a separate receiving flask.

  • The pure this compound should distill at approximately 58-60 °C at 17 mmHg. Collect this fraction in a clean, pre-weighed receiving flask.

  • Stop the distillation before all the liquid in the distillation flask has evaporated to avoid concentrating non-volatile impurities.

  • Cool the system to room temperature before slowly venting to atmospheric pressure.

  • Analyze the purity of the distilled product using GC-MS or NMR.

Protocol 2: Analysis of this compound Purity by Gas Chromatography (GC)

This protocol provides a general method for the analysis of this compound and its common impurities.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm) is suitable.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Detector Temperature (FID): 280 °C.

  • MS Interface Temperature (if applicable): 280 °C.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a suitable solvent like dichloromethane (B109758) or methanol.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Analysis: Identify the peaks corresponding to this compound and its impurities based on their retention times and, if using MS, their mass spectra. Quantify the relative peak areas to determine the purity.

Visualizations

G cluster_reactants Starting Materials cluster_reaction Synthesis Reaction cluster_products Products & Impurities cluster_oxidation Oxidation PropyleneOxide Propylene Oxide Reaction Ring Opening PropyleneOxide->Reaction H2S Hydrogen Sulfide (H₂S) H2S->Reaction MainProduct This compound Reaction->MainProduct Main Pathway (Excess H₂S) Sulfide Bis(2-hydroxypropyl) sulfide Reaction->Sulfide Side Pathway Disulfide Bis(2-hydroxypropyl) disulfide MainProduct->Disulfide Oxygen Oxygen (Air) Oxygen->Disulfide

Caption: Synthesis of this compound and formation of major impurities.

G cluster_start Initial State cluster_purification Purification Step cluster_analysis Quality Control cluster_final Final Product Crude Crude this compound (with disulfide & sulfide impurities) Purify Vacuum Fractional Distillation Crude->Purify Pure High-Purity This compound Purify->Pure Purified Product Waste High-Boiling Impurities (Disulfide, Sulfide) Purify->Waste Distillation Residue Analyze Purity Analysis (GC-MS, NMR) Pure->Analyze

Caption: Experimental workflow for the purification and analysis of this compound.

References

Technical Support Center: Enhancing the Stability of 1-Mercapto-2-propanol for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 1-Mercapto-2-propanol to ensure its stability for long-term use.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound?

A1: The primary degradation pathway for this compound is the oxidation of its thiol (-SH) group. This oxidation can be initiated by exposure to atmospheric oxygen, light, and elevated temperatures. The presence of trace metal ions can also catalyze this degradation. The initial oxidation product is typically a disulfide, with further oxidation leading to the formation of sulfenic, sulfinic, and ultimately sulfonic acids.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a cool, dry, and dark environment. The recommended storage temperature is between 2-8°C.[1] It is crucial to store it under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[1] Containers should be tightly sealed and made of an inert material.

Q3: Are there any recommended stabilizers for this compound?

A3: Yes, certain stabilizers can be added to inhibit oxidation. Organic compounds containing a radical of an oxygen acid of phosphorus have been shown to be effective in stabilizing mercaptans.[2] These compounds can be added in small concentrations, typically ranging from 0.001% to 1%.[2] Additionally, chelating agents can be beneficial to sequester trace metal ions that may catalyze oxidation.

Q4: How does exposure to light affect the stability of this compound?

A4: Exposure to light, particularly UV light, can induce the formation of thiyl radicals from the thiol group. These highly reactive radicals can then initiate a cascade of degradation reactions, including the formation of disulfides. Therefore, it is imperative to store this compound in amber or opaque containers to protect it from light.

Q5: Can I store this compound at room temperature for short periods?

A5: While short-term storage at room temperature may be unavoidable during experimental procedures, it is not recommended for extended periods. Elevated temperatures accelerate the rate of oxidative degradation. For any storage duration beyond immediate use, refrigeration at 2-8°C is strongly advised.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Pungent odor upon opening the container, even when new. Inherent characteristic of mercaptans. May also indicate minor, initial oxidation.This is normal. Work in a well-ventilated fume hood. If the odor is excessively strong, it may indicate significant degradation, and the purity should be checked.
Discoloration of the product (yellowing). Oxidation of the thiol group leading to the formation of colored degradation products.Discard the product if discoloration is significant, as it indicates a loss of purity. To prevent this, ensure storage under an inert atmosphere and protected from light.
Inconsistent experimental results. Degradation of this compound leading to lower effective concentration.Always use freshly opened or properly stored material. Consider re-analyzing the purity of your stock solution if it has been stored for an extended period.
Precipitate formation in the solution. Formation of insoluble degradation products, particularly at higher concentrations or after prolonged storage.Filter the solution before use. However, the presence of a precipitate is a strong indicator of significant degradation, and it is advisable to use a fresh batch of the compound.

Data Presentation

The following table provides illustrative data on the stability of this compound under various storage conditions. This data is hypothetical and intended to demonstrate the expected trends. For precise stability data, it is crucial to perform in-house stability studies.

Condition Stabilizer Time (Months) Purity (%)
2-8°C, Inert Atmosphere, DarkNone099.5
698.0
1296.5
2-8°C, Inert Atmosphere, Dark0.1% Phosphoric Acid099.5
699.0
1298.5
Room Temperature, Air, LightNone099.5
190.0
3<80.0

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Heat the stock solution at 70°C for 48 hours in a sealed vial.

  • Photolytic Degradation: Expose the stock solution to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil and kept under the same temperature conditions.

3. Sample Analysis:

  • At appropriate time points, withdraw aliquots from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples, including a control (unstressed) sample, using a suitable stability-indicating method, such as HPLC-UV or GC-MS.

Protocol 2: HPLC Method for Purity Assessment

This protocol provides a starting point for developing an HPLC method to determine the purity of this compound and quantify its degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Mandatory Visualizations

cluster_storage Optimal Storage cluster_degradation Degradation Pathway This compound This compound Sealed_Inert_Container Sealed_Inert_Container This compound->Sealed_Inert_Container Store in Cool_Dark_Place Cool_Dark_Place Sealed_Inert_Container->Cool_Dark_Place Place in Stable_Product Stable_Product Cool_Dark_Place->Stable_Product Results in 1-Mercapto-2-propanol_Deg This compound Oxidation Oxidation 1-Mercapto-2-propanol_Deg->Oxidation Exposure to O2, Light, Heat Disulfide Disulfide Oxidation->Disulfide Forms Further_Oxidation Further_Oxidation Disulfide->Further_Oxidation Further Oxidation Sulfonic_Acid Sulfonic_Acid Further_Oxidation->Sulfonic_Acid Leads to Start Start Prepare_Stock Prepare Stock Solution (1 mg/mL) Start->Prepare_Stock Apply_Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Prepare_Stock->Apply_Stress Analyze_Control Analyze Unstressed Control Prepare_Stock->Analyze_Control Sample_Aliquots Sample Aliquots at Time Points Apply_Stress->Sample_Aliquots Neutralize Neutralize Acid/Base Samples Sample_Aliquots->Neutralize Analyze Analyze by HPLC/GC-MS Neutralize->Analyze Compare_Results Compare Results Analyze->Compare_Results Analyze_Control->Compare_Results End End Compare_Results->End

References

Technical Support Center: Method Refinement for 1-Mercapto-2-propanol Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 1-Mercapto-2-propanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful experimental outcomes.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the derivatization of this compound for analysis by High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD) and Gas Chromatography-Mass Spectrometry (GC-MS).

HPLC-FLD with o-Phthaldialdehyde (OPA)/3-Mercaptopropionic Acid (3-MPA) Derivatization

Issue 1: Low or No Fluorescence Signal

  • Question: I am not observing a fluorescence signal, or the signal is very weak after derivatization with OPA/3-MPA. What could be the cause?

  • Answer:

    • Incorrect pH: The derivatization reaction with OPA is highly pH-dependent and requires alkaline conditions to proceed efficiently. Ensure your borate (B1201080) buffer is at the optimal pH, typically around 9.5-10.2.[1]

    • Reagent Degradation: The OPA/3-MPA reagent is light-sensitive and should be prepared fresh daily.[2] Storing the reagent in the dark and on ice can help prolong its stability for a short period.

    • Incomplete Reaction: The reaction time is critical. Allow the derivatization to proceed for at least 1-2 minutes before injection.[3] However, be aware that the formed isoindole derivative can be unstable over longer periods.[4]

    • Oxidation of Thiol: The thiol group of this compound can be susceptible to oxidation, forming disulfides which will not react with the derivatizing agent. For biological samples, consider adding a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) during sample preparation.[1]

    • Incorrect Wavelengths: Verify that the excitation and emission wavelengths on your fluorescence detector are set correctly for the OPA-derivatized product (typically around 340 nm for excitation and 450 nm for emission).[5]

Issue 2: Poor Peak Shape or Tailing

  • Question: My chromatogram shows tailing or broad peaks for the derivatized this compound. How can I improve the peak shape?

  • Answer:

    • Suboptimal Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the derivative and influence peak shape. Ensure the mobile phase pH is optimized for your column and the analyte.

    • Column Contamination: Contaminants from the sample matrix or previous injections can interact with the analyte, leading to poor peak shape. Implement a robust column washing protocol between runs.

    • Secondary Interactions: The free hydroxyl group on the derivatized this compound can sometimes interact with the stationary phase. Consider using a mobile phase modifier or a different column chemistry to minimize these interactions.

Issue 3: Irreproducible Results

  • Question: I am getting inconsistent peak areas and retention times between injections. What could be the reason for this lack of reproducibility?

  • Answer:

    • Derivative Instability: The isoindole derivatives formed with OPA can be unstable.[4] Precise and consistent timing between derivatization and injection is crucial for reproducibility. An autosampler that can perform the derivatization immediately before injection is highly recommended.[3]

    • Temperature Fluctuations: Temperature can affect the rate of the derivatization reaction and the stability of the derivative. Performing the reaction at a controlled room temperature will improve consistency.

    • Reagent Inconsistency: Ensure the OPA/3-MPA reagent is prepared consistently for each batch of samples.

GC-MS with Silylation (e.g., MTBSTFA)

Issue 1: Low Derivatization Yield

  • Question: I am observing a low response for my derivatized this compound in the GC-MS analysis. How can I increase the derivatization yield?

  • Answer:

    • Presence of Moisture: Silylation reagents are highly sensitive to moisture. Ensure that your sample and solvent are anhydrous. Water will react with the silylating agent, reducing its availability for the analyte.[6]

    • Incomplete Reaction: The derivatization of both the hydroxyl and thiol groups may require specific conditions. Ensure you are using an appropriate reaction time and temperature. For sterically hindered groups, longer reaction times and elevated temperatures (e.g., 60-100 °C) may be necessary to drive the reaction to completion.[5][6]

    • Insufficient Reagent: Use a sufficient excess of the silylating reagent to ensure complete derivatization of all active hydrogens. A molar ratio of at least 2:1 of the silylating agent to active hydrogens is a good starting point.[6]

    • Steric Hindrance: The secondary hydroxyl group in this compound might present some steric hindrance. Using a catalyst or a more reactive silylating agent could improve the yield.[6]

Issue 2: Extraneous Peaks in the Chromatogram

  • Question: My chromatogram shows multiple peaks that are not from my analyte, especially in the blank runs with only the derivatizing agent. What is the source of these peaks?

  • Answer:

    • Reagent Impurities and Byproducts: Silylating reagents like MTBSTFA can contain impurities or generate byproducts during the reaction and injection process.[7] It is advisable to run a blank with the reagent alone to identify these peaks.

    • Column Bleed: If you are operating at high temperatures, you might observe column bleed, which can contribute to the background noise and extraneous peaks. Ensure you are using a column appropriate for high-temperature applications and that it has been properly conditioned.

    • Septum Bleed: Particles from the injection port septum can also introduce contaminants. Use high-quality, low-bleed septa.

Issue 3: Poor Peak Shape and Tailing

  • Question: The peak for the silylated this compound is tailing. What can I do to improve it?

  • Answer:

    • Active Sites in the GC System: Active sites in the injector liner or the column can interact with the derivatized analyte. Using a deactivated liner and a high-quality, well-conditioned column is essential.

    • Incomplete Derivatization: If the derivatization is incomplete, the remaining free hydroxyl or thiol groups can interact with the system, causing tailing. Re-optimize your derivatization conditions to ensure a complete reaction.

    • Injector Temperature: An injector temperature that is too low may result in slow vaporization and peak broadening, while a temperature that is too high could cause degradation of the derivative. Optimize the injector temperature for your specific derivative.

Frequently Asked Questions (FAQs)

Q1: Which derivatization method is more suitable for this compound, HPLC-FLD or GC-MS?

A1: The choice of method depends on several factors, including the sample matrix, required sensitivity, and available instrumentation.[5]

  • HPLC-FLD with OPA/3-MPA is a highly sensitive and selective method for compounds with primary amine groups, which is not present in this compound. However, OPA reacts with the thiol group in the presence of an amine. For this reason, this method is not directly applicable unless the primary alcohol is first converted to an amine.

  • GC-MS with silylation is a robust method for volatile and semi-volatile compounds. Derivatization with an agent like MTBSTFA makes the polar this compound more volatile and suitable for GC analysis. The mass spectrometer provides high selectivity and structural information.[5]

Q2: How can I perform chiral analysis of this compound?

A2: Since this compound is a chiral molecule, separating its enantiomers is often necessary. This can be achieved by using a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral column. A common CDA for alcohols is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or its acid chloride.[8] The resulting diastereomeric esters will have different physical properties and can be separated by chromatography.

Q3: Do I need to protect the thiol group when derivatizing the hydroxyl group, or vice-versa?

A3: This is a critical consideration for a bifunctional molecule like this compound.

  • For silylation in GC-MS , reagents like MTBSTFA will typically react with both the hydroxyl and thiol groups.

  • For esterification with a chiral derivatizing agent like Mosher's acid chloride , the thiol group is also nucleophilic and can react. To ensure selective derivatization of the hydroxyl group, the thiol group may need to be protected. A common strategy is to first protect the thiol, for example, by forming a disulfide, then perform the esterification, and finally deprotect the thiol if necessary.[9]

Q4: What are the expected yields for these derivatization reactions?

A4: Derivatization reaction yields can be influenced by several factors including the purity of the analyte and reagents, the reaction conditions, and the presence of interfering substances. For silylation reactions with reagents like MTBSTFA, yields are often high, typically in the range of 90-100% under optimized conditions.[7] For OPA derivatization, the yield is generally good, but the stability of the product is a more significant concern.[4] It is always recommended to optimize and validate the derivatization method for your specific application to determine the expected yield and ensure reproducibility.

Data Presentation

Table 1: HPLC-FLD Derivatization Parameters (OPA/3-MPA - for analogous compounds)

ParameterRecommended Value/RangeReference
Derivatization Reagento-Phthaldialdehyde (OPA) / 3-Mercaptopropionic Acid (3-MPA)[1]
Buffer0.1 M Borate Buffer[1]
pH9.5 - 10.2[1]
Reaction Time1 - 5 minutes[1][3]
Reaction TemperatureRoom Temperature[1]
Excitation Wavelength~340 nm[5]
Emission Wavelength~450 nm[5]

Table 2: GC-MS Derivatization Parameters (Silylation)

ParameterRecommended Value/RangeReference
Derivatization ReagentN-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)[5]
SolventAnhydrous Acetonitrile (B52724) or other aprotic solvent[5]
Reagent to Analyte Ratio> 2:1 molar ratio to active hydrogens[6]
Reaction Time30 - 60 minutes[5]
Reaction Temperature60 - 100 °C[5]
Ionization ModeElectron Ionization (EI)[5]

Experimental Protocols

Protocol 1: GC-MS Derivatization with MTBSTFA
  • Sample Preparation: Ensure the sample containing this compound is in a volatile, anhydrous solvent. If the sample is aqueous, evaporate it to complete dryness under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried sample, add 50 µL of anhydrous acetonitrile and 50 µL of MTBSTFA.

    • Cap the reaction vial tightly.

    • Heat the vial at 70°C for 45 minutes.

  • Analysis:

    • Cool the vial to room temperature.

    • Inject 1 µL of the derivatized sample into the GC-MS system.

Protocol 2: Chiral Derivatization with Mosher's Acid Chloride (for Chiral Purity Determination)

Note: This protocol requires careful handling of reagents and an inert atmosphere.

  • Thiol Protection (Optional but Recommended):

    • To a solution of this compound in an appropriate solvent, add a suitable thiol protecting group. A common method is oxidation to the disulfide.

    • Isolate and purify the protected intermediate.

  • Derivatization with Mosher's Acid Chloride:

    • In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the protected this compound in anhydrous dichloromethane.

    • Add a slight excess (1.2 equivalents) of enantiomerically pure (R)- or (S)-Mosher's acid chloride and a non-nucleophilic base such as pyridine.

    • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Work-up:

    • Quench the reaction with a small amount of water.

    • Extract the product with an organic solvent, wash with dilute acid and brine, and dry over anhydrous sodium sulfate.

    • Purify the diastereomeric esters by flash chromatography.

  • Analysis:

    • Analyze the purified diastereomers by ¹H NMR, ¹⁹F NMR, or on a standard achiral HPLC or GC column to determine the diastereomeric ratio, which corresponds to the enantiomeric ratio of the original sample.

  • Deprotection (if necessary):

    • If the free thiol is required for subsequent steps, deprotect the thiol group using an appropriate method (e.g., reduction of the disulfide).

Mandatory Visualizations

Derivatization_Workflow cluster_sample Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample This compound Sample Prep Solvent Exchange/Drying (for GC-MS) Thiol Protection (for Chiral) Sample->Prep Reagent Add Derivatizing Agent (e.g., MTBSTFA or Mosher's Acid Chloride) Prep->Reagent Reaction Reaction (Heating/Time) Reagent->Reaction Analysis GC-MS or HPLC/NMR Analysis Reaction->Analysis Data Data Interpretation Analysis->Data

Caption: Experimental workflow for this compound derivatization.

Troubleshooting_Logic cluster_low_yield Low Yield Causes cluster_bad_peak Poor Peak Shape Causes cluster_inconsistent Inconsistent Results Causes Start Problem Encountered LowYield Low/No Signal or Yield Start->LowYield BadPeak Poor Peak Shape Start->BadPeak Inconsistent Irreproducible Results Start->Inconsistent pH Incorrect pH (HPLC) LowYield->pH Reagent Reagent Degradation LowYield->Reagent Moisture Moisture Present (GC) LowYield->Moisture Incomplete Incomplete Reaction LowYield->Incomplete MobilePhase Suboptimal Mobile Phase BadPeak->MobilePhase Contamination Column/Liner Contamination BadPeak->Contamination ActiveSites Active Sites in System BadPeak->ActiveSites Instability Derivative Instability Inconsistent->Instability Temp Temperature Fluctuations Inconsistent->Temp Timing Inconsistent Reaction Timing Inconsistent->Timing

Caption: Troubleshooting logic for derivatization issues.

Signaling_Pathway Analyte This compound (-SH, -OH) Derivative Derivatized Product (Volatile/Fluorescent) Analyte->Derivative Reaction Reagent Derivatizing Reagent Reagent->Derivative Conditions Reaction Conditions (pH, Temp, Time) Conditions->Derivative Analysis Chromatographic Analysis Derivative->Analysis

Caption: Chemical derivatization reaction pathway.

References

Technical Support Center: Overcoming Poor Solubility of 1-Mercapto-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the solubility of 1-Mercapto-2-propanol in various solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a polar molecule due to the presence of a hydroxyl (-OH) and a thiol (-SH) group. This structure dictates its solubility, making it highly soluble in polar protic solvents that can engage in hydrogen bonding, such as water, methanol, and ethanol. Its solubility is moderate in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). Conversely, it is expected to have low solubility in nonpolar solvents like hexane (B92381) and toluene. An estimated aqueous solubility for this compound is approximately 79.74 g/L at 25 °C[1].

Q2: Why is my this compound not dissolving in an aqueous buffer at neutral pH?

The solubility of this compound in aqueous solutions can be influenced by pH. Although it is not an amino acid, the thiol group has a pKa value, and at a pH close to this pKa, the molecule's net charge can be close to zero, potentially reducing its solubility in water. For compounds with acidic or basic groups, solubility is often lowest near their isoelectric point. While this compound doesn't have a true isoelectric point, pH can still affect the ionization of the thiol group, thereby influencing its interaction with water molecules.

Q3: What is the first step I should take to improve the solubility of this compound in an aqueous solution?

If you are encountering poor solubility in a neutral aqueous buffer, the most straightforward initial step is to adjust the pH. Since the thiol group is weakly acidic, increasing the pH by adding a dilute base (e.g., 0.1 M NaOH) will deprotonate the thiol group to form a more soluble thiolate anion. Conversely, decreasing the pH with a dilute acid (e.g., 0.1 M HCl) can sometimes also improve solubility, although making the solution more basic is generally more effective for thiols.

Q4: Can temperature be used to increase the solubility of this compound?

Yes, for most solid solutes dissolving in liquid solvents, increasing the temperature will increase solubility. This is because the additional heat provides the energy needed to overcome the intermolecular forces within the solid and to break the bonds holding the molecules together, allowing them to dissolve more readily in the solvent. Gentle warming of the solution can be an effective method to dissolve more this compound, but it is crucial to ensure that the compound is chemically stable at the elevated temperature and does not degrade.

Troubleshooting Guides

Issue 1: Poor Solubility in a Nonpolar Organic Solvent
  • Problem: this compound does not dissolve in a nonpolar solvent such as hexane or toluene, which is required for a specific reaction.

  • Cause: Due to its polar nature, this compound has very low intrinsic solubility in nonpolar solvents.

  • Solutions:

    • Use a Co-solvent: Introduce a small amount of a miscible polar aprotic solvent, such as DMSO or DMF, in which this compound is more soluble. This can create a solvent mixture with an intermediate polarity that may be sufficient to dissolve the compound and still be compatible with your reaction.

    • Chemical Modification (Pro-drug approach): If permissible for your application, you can temporarily modify the polar functional groups to create a less polar derivative. For example, the hydroxyl group could be protected with a non-polar protecting group, which can be removed after the reaction.

Issue 2: Precipitation of this compound from an Aqueous Solution Upon Standing
  • Problem: this compound initially dissolves in an aqueous buffer but then precipitates out over time.

  • Cause: This could be due to a slow equilibration to a supersaturated state, a change in temperature, or oxidation of the thiol group. The disulfide dimer formed upon oxidation is generally less soluble than the monomer.

  • Solutions:

    • Degas Solvents: To minimize oxidation, use solvents that have been degassed to remove dissolved oxygen.

    • Work under Inert Atmosphere: Handle the compound and prepare solutions under an inert atmosphere, such as nitrogen or argon.

    • Control Temperature: Ensure the solution is stored at a constant temperature, as a decrease in temperature can lead to precipitation if the solution is near its saturation point.

    • pH Adjustment: Re-evaluate the pH of the solution. A slight shift in pH could be causing the precipitation.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound.

SolventSolvent TypeSolubilityTemperature (°C)
WaterPolar Protic~ 79.74 g/L (estimated)[1]25
MethanolPolar ProticHigh (Predicted)Room Temperature
EthanolPolar ProticHigh (Predicted)Room Temperature
Dimethyl Sulfoxide (DMSO)Polar AproticModerate (Predicted)Room Temperature
Dimethylformamide (DMF)Polar AproticModerate (Predicted)Room Temperature
HexaneNonpolarLow (Predicted)Room Temperature
TolueneNonpolarLow (Predicted)Room Temperature

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a given temperature.

Materials:

  • This compound

  • Solvent of interest

  • Vials with screw caps

  • Analytical balance

  • Shaking incubator or orbital shaker at a constant temperature

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

  • Add an excess amount of this compound to a vial.

  • Add a known volume of the solvent to the vial.

  • Seal the vial tightly and place it in a shaking incubator at the desired temperature for 24-48 hours to ensure equilibrium is reached.

  • After incubation, allow the vial to stand for a few hours to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial.

  • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of your analytical method.

  • Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

  • Calculate the solubility based on the concentration and the dilution factor.

Protocol 2: Improving Aqueous Solubility using pH Adjustment

Objective: To prepare a stock solution of this compound in an aqueous buffer by adjusting the pH.

Materials:

  • This compound

  • Deionized water or buffer of choice

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • 0.1 M Hydrochloric Acid (HCl) solution

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Weigh the desired amount of this compound and add it to a beaker with a stir bar.

  • Add a portion of the deionized water or buffer and begin stirring.

  • If the compound does not dissolve, slowly add 0.1 M NaOH dropwise while monitoring the pH. Continue adding the base until the solid dissolves completely.

  • Alternatively, if targeting a lower pH, add 0.1 M HCl dropwise.

  • Once the solid is dissolved, adjust the final volume with the buffer.

  • Record the final pH of the solution.

Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result start Start: Weigh Excess this compound add_solvent Add Known Volume of Solvent start->add_solvent shake Shake at Constant Temperature (24-48h) add_solvent->shake settle Settle Excess Solid shake->settle filter Filter Supernatant settle->filter analyze Analyze Concentration (e.g., HPLC) filter->analyze end Determine Solubility analyze->end

Caption: Workflow for determining the equilibrium solubility of this compound.

troubleshooting_logic cluster_aqueous Aqueous Solvent cluster_organic Nonpolar Organic Solvent start Poor Solubility of this compound is_aqueous Aqueous? start->is_aqueous Solvent Type? adjust_ph Adjust pH (Basic is often better) gentle_heat Gentle Heating adjust_ph->gentle_heat cosolvent Use a Polar Aprotic Co-solvent (DMSO, DMF) chem_mod Chemical Modification (Pro-drug) cosolvent->chem_mod is_aqueous->adjust_ph Yes is_aqueous->cosolvent No

Caption: Decision-making workflow for troubleshooting poor solubility of this compound.

References

minimizing side reactions with 1-Mercapto-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1-Mercapto-2-propanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols to minimize side reactions and ensure the successful use of this reagent in your experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is showing a significant amount of a higher molecular weight impurity. What is the likely cause and how can I prevent it?

A1: The most common side reaction for thiols like this compound is oxidation to form a disulfide dimer. This is often caused by dissolved oxygen in solvents, trace metal ion contaminants, or a pH above 7.

To prevent this, you should:

  • Degas your solvents: Before use, sparge all solvents with an inert gas like nitrogen or argon for 15-30 minutes.

  • Work under an inert atmosphere: Conduct your reaction under a gentle stream of nitrogen or argon, especially for prolonged reactions.

  • Control the pH: The thiolate anion (S-), which is more prevalent at pH > 8, is significantly more susceptible to oxidation. If possible, maintain a neutral or slightly acidic pH (6.0-7.5) to slow the rate of oxidation.[1]

  • Use a chelating agent: Trace metal ions such as Cu²⁺ and Fe³⁺ can catalyze thiol oxidation. Adding a chelating agent like EDTA at a concentration of 1-10 mM can sequester these ions.[1][2]

Q2: I am performing a thiol-maleimide conjugation with a this compound derivative and observing low yields. What are the possible reasons?

A2: Low yields in thiol-maleimide conjugations can be due to several factors:

  • Oxidation of the thiol: As mentioned in Q1, the thiol group may have oxidized to a disulfide, rendering it unreactive towards the maleimide.

  • Hydrolysis of the maleimide: Maleimides are susceptible to hydrolysis, especially at pH values above 7.5.

  • Competition from other thiols: If reducing agents like dithiothreitol (B142953) (DTT) or β-mercaptoethanol (BME) were used to reduce the disulfide and not removed, their free thiols will compete for the maleimide.[1]

To troubleshoot, you can:

  • Ensure a reduced thiol: Pre-treat your this compound derivative with a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP), which does not contain a thiol and does not need to be removed before adding the maleimide.[1]

  • Optimize the pH: Perform the conjugation in a pH range of 6.5-7.5 to balance the reactivity of the thiol and the stability of the maleimide.[1]

  • Use degassed buffers: Minimize oxidation during the reaction by using buffers that have been thoroughly degassed.[3]

Q3: How can I protect the thiol group of this compound to prevent side reactions during a multi-step synthesis?

A3: Protecting the thiol group is a common strategy to prevent unwanted side reactions. The choice of protecting group depends on the specific reaction conditions you plan to use in subsequent steps. Common protecting groups for thiols include Trityl (Trt), Acetamidomethyl (Acm), and p-Methoxybenzyl (PMB).[4] These groups offer varying degrees of stability and can be removed under specific conditions, allowing for orthogonal deprotection strategies.

Q4: What are the best methods to analyze the purity of my this compound and detect potential side products?

A4: The purity of this compound and the presence of impurities like the disulfide dimer can be assessed using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for analyzing volatile compounds like this compound and can be used to identify and quantify impurities.[5][6][7]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a suitable derivatization agent for the thiol group, can be used to quantify the amount of free thiol and detect the formation of disulfides.[8][9] Ellman's reagent (DTNB) can be used in a colorimetric assay to quantify the concentration of free thiols.[10]

Troubleshooting Guides

Issue 1: Formation of Disulfide Impurity During Reaction

Symptom Possible Cause Troubleshooting & Optimization
A peak corresponding to double the mass of the starting material is observed in MS analysis.Oxidation of the thiol group to a disulfide.- Use degassed solvents and maintain an inert atmosphere (N₂ or Ar).[2] - Add a reducing agent like TCEP (1-5 mM) to the reaction mixture. - Incorporate a chelating agent such as EDTA (1-10 mM) to sequester catalytic metal ions.[1][2] - If permissible by the reaction chemistry, maintain a pH between 6.0 and 7.5.[1]

Issue 2: Unwanted Reaction at the Hydroxyl Group

Symptom Possible Cause Troubleshooting & Optimization
Formation of an ether or ester side product.The secondary hydroxyl group of this compound is reacting with electrophiles in the reaction mixture.- Protect the hydroxyl group with a suitable protecting group (e.g., silyl (B83357) ether) if the thiol is the desired reactive site. - Alternatively, protect the thiol group if the hydroxyl is the intended reactive site.

Issue 3: Michael Addition Side Reactions

Symptom Possible Cause Troubleshooting & Optimization
In reactions involving α,β-unsaturated carbonyls (Michael acceptors), multiple additions or undesired products are observed.This compound is a potent nucleophile that can participate in Michael addition reactions.[11][12]- Control the stoichiometry of the reactants carefully. - Optimize the reaction temperature and time to favor the desired product. - Consider using a protecting group for the thiol if another part of the molecule is intended to be the Michael donor.

Data Presentation

Table 1: Comparison of Common Thiol Protecting Groups for this compound

Protecting GroupProtection Yield (Typical)StabilityDeprotection ConditionsKey AdvantagesPotential Disadvantages
Trityl (Trt) > 90%Stable to basic and nucleophilic conditions. Labile to acid.Mild acid (e.g., TFA in DCM) with a scavenger (e.g., TIS).High protection yield, bulky group can offer steric protection, and it is readily cleaved under mild acidic conditions.[4]Can be partially cleaved during some chromatographic purifications.[4]
Acetamidomethyl (Acm) 80-90%Stable to acidic and basic conditions used in peptide synthesis.Mercury(II) acetate (B1210297) followed by a thiol, or iodine for oxidative cyclization.[4][13]Very stable to a wide range of conditions, allowing for orthogonal deprotection.[4]Deprotection requires heavy metals which can be toxic and require careful removal.[4]
p-Methoxybenzyl (PMB) > 85%More acid-labile than benzyl (B1604629) ethers. Stable to basic conditions.Strong acid (e.g., neat TFA) or oxidative cleavage (e.g., DDQ).[4]Can be cleaved under conditions orthogonal to Trt and t-butyl groups.[4]Stronger acid is required for cleavage compared to Trt, potentially affecting other acid-sensitive groups.[4]
Tetrahydropyranyl (THP) > 95% (solvent-free)Stable to basic, nucleophilic, and reducing conditions. Very acid-labile.Very mild acid (e.g., catalytic PTSA in alcohol, aqueous acetic acid).[4]High yielding, "green" protection method available, and very mild deprotection.[4]Introduces a new chiral center, which may complicate analysis (e.g., NMR).[4]

Experimental Protocols

Protocol 1: General Procedure to Minimize Thiol Oxidation

  • Solvent Degassing: Place the required volume of solvent in a flask with a stir bar. Seal the flask with a septum. Insert a needle connected to an inert gas (nitrogen or argon) supply so that it is submerged in the solvent. Insert a second needle as an outlet. Bubble the gas through the solvent for 15-30 minutes while stirring.[3]

  • Inert Atmosphere Setup: Assemble the reaction glassware and flush the system with an inert gas. Maintain a positive pressure of the inert gas throughout the reaction by using a balloon or a bubbler.

  • Addition of Reagents: Dissolve the this compound and other reagents in the degassed solvent. If necessary, add a solution of EDTA (to a final concentration of 1-10 mM) and/or TCEP (to a final concentration of 1-5 mM).

  • Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or HPLC).

  • Work-up: Upon completion, proceed with the reaction work-up, keeping in mind that the thiol is still susceptible to oxidation if exposed to air for extended periods.

Protocol 2: Protection of the Thiol Group with a Trityl (Trt) Group

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous dichloromethane (B109758) (DCM).

  • Addition of Reagents: Add triethylamine (B128534) (1.1 equivalents) to the solution and cool to 0 °C. Add a solution of trityl chloride (1.05 equivalents) in DCM dropwise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Quenching and Extraction: Quench the reaction with water. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to yield the S-trityl-1-Mercapto-2-propanol.

Visualizations

Thiol_Oxidation_Prevention cluster_reaction Reaction Environment cluster_prevention Prevention Strategies 1_Mercapto_2_propanol This compound (R-SH) Disulfide Disulfide Dimer (R-S-S-R) 1_Mercapto_2_propanol->Disulfide Oxidation Inert_Atmosphere Inert Atmosphere (N₂ or Ar) Inert_Atmosphere->Disulfide Inhibits Degassed_Solvents Degassed Solvents Degassed_Solvents->Disulfide Inhibits Chelating_Agents Chelating Agents (e.g., EDTA) Chelating_Agents->Disulfide Inhibits Reducing_Agents Reducing Agents (e.g., TCEP) Reducing_Agents->1_Mercapto_2_propanol Regenerates

Caption: Prevention of disulfide side reaction.

Thiol_Protection_Workflow Start This compound Protection Thiol Protection (e.g., with Trityl Chloride) Start->Protection Protected_Thiol Protected this compound Protection->Protected_Thiol Intermediate_Steps Intermediate Synthetic Steps (Thiol is unreactive) Protected_Thiol->Intermediate_Steps Deprotection Deprotection (e.g., with mild acid) Intermediate_Steps->Deprotection Final_Product Final Product with Free Thiol Deprotection->Final_Product

Caption: Workflow for thiol protection strategy.

References

Validation & Comparative

A Comparative Analysis of 1-Mercapto-2-propanol and Other Thiols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate thiol compound is a critical decision that can significantly impact experimental outcomes and the efficacy of therapeutic strategies. This guide provides a comprehensive comparative analysis of 1-Mercapto-2-propanol against two other commonly used thiols: 2-Mercaptoethanol (BME) and Dithiothreitol (DTT). This document aims to furnish an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid in the informed selection of the most suitable thiol for specific research and development applications.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental characteristics of a thiol, such as its molecular weight, pKa of the thiol group, and redox potential, dictate its reactivity, stability, and overall suitability for various applications. A summary of these key properties for this compound, 2-Mercaptoethanol, and Dithiothreitol is presented below.

PropertyThis compound2-Mercaptoethanol (BME)Dithiothreitol (DTT)
Molecular Formula C₃H₈OS[1]C₂H₆OSC₄H₁₀O₂S₂
Molecular Weight ( g/mol ) 92.16[1]78.13154.25
Thiol pKa ~9.76 (Predicted)~9.5~9.2 and ~10.1
Redox Potential (V at pH 7) Estimated ~ -0.24 to -0.28-0.26-0.33
Form Liquid[2]LiquidSolid
Odor UnpleasantStrong, unpleasantFaint, sulf-like
Boiling Point (°C) 146 (estimated)[3]157Not Applicable
Flash Point (°C) 63[2]68Not Applicable

Performance Comparison in Key Applications

The choice between these thiols often depends on the specific requirements of the application, such as the desired reducing strength, stability in different buffer conditions, and potential for side reactions.

Application/Performance MetricThis compound2-Mercaptoethanol (BME)Dithiothreitol (DTT)
Reducing Strength ModerateModerateStrong
Mechanism of Disulfide Reduction Monothiol; requires two molecules to reduce one disulfide bond.Monothiol; requires two molecules to reduce one disulfide bond.Dithiol; intramolecular disulfide formation drives the reaction to completion.
Stability in Solution Susceptible to air oxidation.Susceptible to air oxidation.More stable than monothiols in solution, but still prone to oxidation.
Use in Protein Chemistry Used as a chain transfer agent in polymerization and in the formation of self-assembled monolayers.[2]Commonly used to reduce disulfide bonds in proteins and to prevent oxidation of cysteine residues.A powerful reducing agent for breaking protein disulfide bonds, often used in SDS-PAGE and other protein analysis techniques.
Toxicity Data not widely available, handle with care as with all thiols.Toxic and volatile, with a strong, unpleasant odor.Less toxic and less volatile than BME.

Experimental Protocols

To facilitate direct comparison and aid in the selection process, detailed protocols for key experiments are provided below.

Determination of Thiol Concentration using Ellman's Assay

This protocol allows for the quantification of free thiol groups in a solution.

Workflow for Ellman's Assay:

Ellmans_Assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Reagents Prepare Reagents: - Reaction Buffer (pH 8.0) - DTNB Solution - Thiol Standards Mix Mix Thiol Sample/Standard with DTNB Solution Reagents->Mix 1 Incubate Incubate at Room Temp (15 min) Mix->Incubate 2 Measure Measure Absorbance at 412 nm Incubate->Measure 3 Analyze Generate Standard Curve & Calculate Concentration Measure->Analyze 4

Caption: Workflow for determining thiol concentration using Ellman's Assay.

Materials:

  • Reaction Buffer: 0.1 M sodium phosphate (B84403), pH 8.0.

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) Solution: 4 mg/mL in Reaction Buffer.

  • Thiol Standards: Prepare a series of known concentrations of each thiol (this compound, BME, DTT) in Reaction Buffer. A cysteine standard can also be used for calibration.

  • UV-Vis Spectrophotometer.

Procedure:

  • To 50 µL of each thiol standard or unknown sample in a microplate well, add 250 µL of the DTNB solution.

  • Incubate the plate at room temperature for 15 minutes.

  • Measure the absorbance at 412 nm using a spectrophotometer.

  • Create a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of the unknown thiol samples from the standard curve.

Comparative Kinetics of Disulfide Reduction

This experiment compares the rate at which each thiol reduces a model disulfide compound.

Workflow for Disulfide Reduction Kinetics:

Reduction_Kinetics cluster_setup Reaction Setup cluster_kinetics Kinetic Measurement cluster_analysis Data Analysis Reactants Prepare Solutions: - Disulfide Substrate (e.g., DTNB) - Thiol Reducing Agents Initiate Initiate Reaction by Mixing (Thiol + Disulfide) Reactants->Initiate 1 Monitor Monitor Absorbance Change over Time (e.g., at 412 nm for DTNB) Initiate->Monitor 2 Plot Plot Absorbance vs. Time Monitor->Plot 3 Calculate Determine Initial Rate of Reaction Plot->Calculate 4 Compare Compare Rates for Each Thiol Calculate->Compare 5

Caption: Workflow for comparing the kinetics of disulfide reduction by different thiols.

Materials:

  • Reaction Buffer: e.g., 100 mM phosphate buffer, pH 7.4.

  • Disulfide Substrate: e.g., 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Thiol Solutions: Equimolar solutions of this compound, BME, and DTT.

  • UV-Vis Spectrophotometer with kinetic measurement capabilities.

Procedure:

  • Equilibrate the reaction buffer and thiol solutions to the desired temperature.

  • In a cuvette, add the reaction buffer and the disulfide substrate.

  • Initiate the reaction by adding a small volume of the thiol solution and immediately start monitoring the absorbance at 412 nm (for DTNB reduction) over time.

  • Record the absorbance at regular intervals to obtain a kinetic trace.

  • The initial rate of the reaction can be determined from the initial slope of the absorbance versus time plot.

  • Repeat the experiment for each thiol to compare their reduction rates.

Forced Degradation Study for Stability Assessment

This protocol is designed to compare the stability of the thiols under various stress conditions.

Workflow for Forced Degradation Study:

Forced_Degradation cluster_stress Stress Conditions cluster_sampling Sampling & Analysis cluster_evaluation Evaluation Prepare Prepare Thiol Solutions Stress Expose to Stressors: - Oxidative (e.g., H₂O₂) - Thermal (e.g., 60°C) - Photolytic (UV/Vis light) Prepare->Stress 1 Sample Take Aliquots at Different Time Points Stress->Sample 2 Analyze Analyze Thiol Content (e.g., Ellman's Assay or HPLC) Sample->Analyze 3 Plot Plot Thiol Concentration vs. Time Analyze->Plot 4 Determine Determine Degradation Rate Plot->Determine 5

Caption: Workflow for conducting a comparative forced degradation study of thiols.

Materials:

  • Solutions of this compound, BME, and DTT of known concentration.

  • Stress agents: Hydrogen peroxide (for oxidative stress).

  • Temperature-controlled incubator or water bath.

  • Photostability chamber or a light source with controlled UV and visible output.

  • Analytical method to quantify the remaining thiol (e.g., Ellman's Assay or a validated HPLC method).

Procedure:

  • Oxidative Degradation: Treat solutions of each thiol with a controlled concentration of hydrogen peroxide. At various time points, take an aliquot and quench the reaction (if necessary) before analyzing the remaining thiol concentration.

  • Thermal Degradation: Incubate solutions of each thiol at an elevated temperature (e.g., 60°C). At specified time intervals, withdraw samples and determine the thiol content.

  • Photolytic Degradation: Expose solutions of each thiol to a controlled light source. Concurrently, keep control samples in the dark at the same temperature. Analyze the thiol concentration in both light-exposed and dark control samples at various time points.

  • For each condition, plot the percentage of remaining thiol against time to compare the degradation kinetics of the three compounds.

Thiol-Disulfide Exchange in Redox Signaling

Thiols play a crucial role in cellular redox signaling by participating in thiol-disulfide exchange reactions, which can modulate protein function. The general mechanism of this process is illustrated below.

Redox Signaling Pathway involving Thiol-Disulfide Exchange:

Redox_Signaling cluster_protein Target Protein cluster_thiol Thiol Pool Prot_SH Reduced Protein (Active) Prot_SS Oxidized Protein (Inactive) Prot_SS->Prot_SH Reduction Thiol_red Reduced Thiol (R-SH) Thiol_red->Prot_SS Reduces Protein Thiol_ox Oxidized Thiol (R-S-S-R) ROS Reactive Oxygen Species (ROS) ROS->Prot_SH Oxidation Reductase Thioredoxin/Glutathione Reductase Reductase->Thiol_ox Reduces Disulfide NADPH NADPH NADPH->Reductase Provides Reducing Equivalents

Caption: General overview of a thiol-dependent redox signaling pathway.

This guide provides a foundational comparison of this compound with BME and DTT. The choice of the optimal thiol will ultimately depend on a careful consideration of the specific experimental or developmental requirements, weighing factors such as required reducing power, stability, and potential for off-target effects. The provided protocols should enable researchers to generate their own comparative data to make an evidence-based decision.

References

A Comparative Guide to the Reactivity of 1-Mercapto-2-propanol and Cysteine for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the relative reactivity of thiol-containing compounds is crucial for applications ranging from drug conjugation to the study of redox signaling. This guide provides a detailed comparison of the reactivity of 1-Mercapto-2-propanol and the amino acid L-cysteine, focusing on the nucleophilicity of their respective thiol groups. While extensive experimental data exists for cysteine, a well-characterized biological thiol, directly comparable quantitative data for this compound is less readily available. This guide, therefore, combines established data for cysteine with a discussion of the expected reactivity of this compound based on fundamental chemical principles.

Physicochemical Properties

A foundational understanding of the chemical properties of this compound and cysteine is essential for comparing their reactivity. Key differences in their molecular structure, particularly the presence of amino and carboxyl groups in cysteine, significantly influence their chemical behavior.

PropertyThis compoundL-Cysteine
Molecular Formula C₃H₈OSC₃H₇NO₂S
Molecular Weight 92.16 g/mol 121.16 g/mol [1]
Structure CH₃CH(OH)CH₂SHHSCH₂CH(NH₂)COOH
Thiol pKa Not experimentally determined; predicted to be ~9.5-10.5~8.3 - 8.5[2]
Functional Groups Primary Thiol, Secondary AlcoholPrimary Thiol, Carboxylic Acid, Primary Amine
Water Solubility Soluble28 g/100 mL at 25 °C[1]

Reactivity of the Thiol Group

The reactivity of the thiol group (-SH) is central to the chemical behavior of both this compound and cysteine. The nucleophilicity of the thiol is largely dictated by its ability to deprotonate to the more reactive thiolate anion (-S⁻). This, in turn, is governed by the thiol's pKa and the surrounding chemical environment.

Cysteine: A Highly Reactive Biological Nucleophile

The thiol group of cysteine is one of the most reactive functional groups in proteins.[3] Its reactivity is modulated by its local microenvironment within the protein structure, which can significantly alter its pKa from the typical value of ~8.3.[3] The thiolate form of cysteine is a potent nucleophile and is involved in a wide array of biological processes, including enzyme catalysis, metal binding, and antioxidant defense.[4][5] Cysteine's reactivity makes it a frequent target for covalent drug design and post-translational modifications.[6][7][8]

This compound: A Simple Primary Thiol

This compound is a primary thiol, which generally suggests a higher intrinsic nucleophilicity compared to secondary or tertiary thiols due to reduced steric hindrance.[9] The presence of a hydroxyl group on the adjacent carbon may have a modest electron-withdrawing effect, which could slightly lower the thiol's pKa compared to a simple alkanethiol. However, in the absence of the strongly electron-withdrawing carboxyl and amino groups found in cysteine, the pKa of this compound's thiol group is expected to be higher than that of cysteine. A higher pKa means that at physiological pH (~7.4), a smaller proportion of this compound will exist in the more reactive thiolate form compared to cysteine.

Quantitative Reactivity Comparison

The tables below summarize the available kinetic data for cysteine's reaction with iodoacetamide (B48618) and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent), two common reagents used to probe thiol reactivity.

Reaction with Iodoacetamide

Iodoacetamide is an alkylating agent that reacts with thiols via an SN2 mechanism. The rate of this reaction is a direct measure of the thiol's nucleophilicity.

CompoundSecond-Order Rate Constant (k) with Iodoacetamide (M⁻¹s⁻¹)Conditions
L-Cysteine 0.6pH 7.0, 23 °C[10]
This compound Not available-

Note: The rate constant for cysteine's reaction with iodoacetamide can vary depending on the specific experimental conditions.

Reaction with DTNB (Ellman's Reagent)

DTNB is used to quantify free thiol groups through a thiol-disulfide exchange reaction, which produces a colored product that can be measured spectrophotometrically. The rate of this reaction is also indicative of thiol reactivity.

CompoundSecond-Order Rate Constant (k) with DTNB (M⁻¹s⁻¹)Conditions
L-Cysteine 2.76 x 10³ - 5.89 x 10⁴ (for cysteine in a protein)[5]pH-dependent[5]
This compound Not available-

Note: The provided rate constants for cysteine with DTNB are for cysteine residues within a protein and can be influenced by the local environment.

Experimental Protocols

To facilitate a direct comparison of the reactivity of this compound and cysteine, the following established experimental protocols can be employed.

Protocol 1: Determination of Second-Order Rate Constant with Iodoacetamide

This protocol allows for the determination of the second-order rate constant for the reaction of a thiol with iodoacetamide by monitoring the disappearance of the free thiol over time.

Materials:

  • This compound

  • L-Cysteine

  • Iodoacetamide (IAM)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare stock solutions of the thiol (this compound or L-cysteine) and iodoacetamide in the phosphate buffer.

  • Initiate the reaction by mixing the thiol and iodoacetamide solutions in a cuvette to achieve desired final concentrations (e.g., 1 mM thiol and 10 mM iodoacetamide).

  • At regular time intervals, withdraw an aliquot of the reaction mixture.

  • Immediately add the aliquot to a solution of DTNB in the phosphate buffer.

  • Measure the absorbance of the resulting solution at 412 nm. The absorbance is proportional to the concentration of the remaining free thiol.

  • Plot the reciprocal of the thiol concentration (1/[Thiol]) versus time. For a second-order reaction, this plot should yield a straight line.

  • The slope of this line is equal to the second-order rate constant (k).[7][11]

Protocol 2: Thiol Quantification using DTNB (Ellman's Assay)

This protocol is a standard method for quantifying the concentration of free thiol groups.

Materials:

  • Sample containing the thiol (this compound or L-cysteine)

  • DTNB (Ellman's Reagent)

  • Reaction Buffer (e.g., 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a DTNB solution (e.g., 4 mg/mL) in the Reaction Buffer.

  • Add a known volume of the thiol sample to the Reaction Buffer in a cuvette.

  • Add a small volume of the DTNB solution to the cuvette and mix thoroughly.

  • Incubate the mixture at room temperature for a set period (e.g., 15 minutes) to allow the color to develop fully.[12][13]

  • Measure the absorbance of the solution at 412 nm.

  • The concentration of the thiol can be calculated using the Beer-Lambert law and the molar extinction coefficient of the TNB²⁻ product (14,150 M⁻¹cm⁻¹ at pH 8.0). A standard curve using a known concentration of a thiol like cysteine can also be used for more accurate quantification.[2][13]

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key reaction pathways and experimental workflows discussed in this guide.

Thiol_Alkylation_Pathway Thiol Thiol (R-SH) Thiolate Thiolate (R-S⁻) Thiol->Thiolate Deprotonation (pH > pKa) Product Thioether Product (R-S-CH₂-CONH₂) Thiolate->Product SN2 Attack IAM Iodoacetamide (I-CH₂-CONH₂) IAM->Product Iodide Iodide (I⁻)

Figure 1: Reaction pathway for the alkylation of a thiol by iodoacetamide.

DTNB_Assay_Workflow cluster_steps Experimental Steps cluster_reaction Chemical Reaction step1 Prepare Thiol Sample step2 Add DTNB Solution step1->step2 step3 Incubate at Room Temperature step2->step3 step4 Measure Absorbance at 412 nm step3->step4 Thiol 2 R-SH (Thiol) TNB 2 TNB²⁻ (Yellow Product) Thiol->TNB reacts with Disulfide R-S-S-R (Disulfide) Thiol->Disulfide DTNB DTNB DTNB->TNB

Figure 2: Experimental workflow for the DTNB (Ellman's) assay.

Reactivity_Logic pKa Thiol pKa Thiolate_Conc [Thiolate] pKa->Thiolate_Conc determines pH Solution pH pH->Thiolate_Conc influences Reactivity Overall Reactivity Thiolate_Conc->Reactivity contributes to Nucleophilicity Intrinsic Nucleophilicity of Thiolate Nucleophilicity->Reactivity contributes to

Figure 3: Logical relationship of factors influencing thiol reactivity.

Conclusion

The determination of which compound is more reactive under specific conditions is therefore a balance between the concentration of the thiolate and its intrinsic nucleophilicity. To obtain a definitive quantitative comparison, direct experimental investigation using the protocols outlined in this guide is recommended. Such studies would provide valuable data for researchers in drug development and other fields where precise control and understanding of thiol reactivity are paramount.

References

Comparative Guide to Analytical Methods for the Validation of 1-Mercapto-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 1-Mercapto-2-propanol, a key intermediate and potential impurity in various chemical and pharmaceutical processes, is critical for ensuring product quality, stability, and safety. The validation of analytical methods provides documented evidence that a chosen procedure is fit for its intended purpose. This guide offers a comparative overview of suitable analytical techniques for the determination of this compound, complete with supporting data and detailed experimental protocols.

Due to its reactive thiol group, analytical methods for this compound must be chosen carefully to ensure specificity and prevent degradation of the analyte during analysis. The primary methods applicable to this compound include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC) with derivatization, and Spectrophotometry.

Comparison of Analytical Methods

The selection of an analytical method for this compound depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of common analytical techniques.

MethodPrincipleLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Precision (%RSD)Accuracy (% Recovery)
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.> 0.995Low ng/mLHigh ng/mL< 5%95-105%
HPLC with Fluorescence Detection (after derivatization) Separation of derivatized analyte by liquid chromatography with highly sensitive fluorescence detection.> 0.999Low pmol rangeHigh pmol range< 5%90-110%
Spectrophotometry (Ellman's Reagent) Colorimetric reaction of the thiol group with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).> 0.99Low µM rangeHigh µM range< 10%90-110%

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of an analytical method for this compound.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly suitable for the direct analysis of the volatile this compound.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing this compound in a suitable volatile solvent (e.g., methanol (B129727) or dichloromethane) to achieve a concentration within the calibration range.

    • An internal standard (e.g., an alkyl thiol of different chain length) should be added to each sample and standard solution.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column is recommended (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm). The NIST WebBook provides retention data for this compound on various columns, which can aid in column selection.[1]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 250 °C).

    • Injector Temperature: 250 °C.

    • MS Interface Temperature: 280 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Detection: Scan mode for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, targeting characteristic ions of this compound.

2. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

Due to the lack of a strong chromophore, this compound requires derivatization to be detected with high sensitivity by HPLC. Derivatization with a fluorogenic reagent that reacts with the thiol group is a common approach.

  • Derivatization Reagent: Thiol-reactive reagents such as o-phthalaldehyde (B127526) (OPA) in the presence of an amine, or maleimide-based reagents can be used.

  • Sample Preparation and Derivatization:

    • Dissolve the sample in a suitable buffer (e.g., borate (B1201080) buffer, pH 9-10).

    • Add the derivatization reagent and allow the reaction to proceed for a specified time at a controlled temperature.

    • The reaction should be optimized for completeness and stability of the derivative.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient elution with a mixture of an aqueous buffer (e.g., sodium phosphate) and an organic modifier (e.g., acetonitrile (B52724) or methanol).[2]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40 °C.

    • Detection: Fluorescence detector with excitation and emission wavelengths optimized for the specific derivative formed.[2]

3. Spectrophotometry using Ellman's Reagent

This colorimetric method is a simple and rapid way to quantify total thiols in a sample.[3]

  • Principle: The Ellman's reagent, DTNB, reacts with thiol groups to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.[4]

  • Sample Preparation:

  • Assay Procedure:

    • Add the DTNB solution to the sample.

    • Incubate at room temperature for a short period (e.g., 15 minutes) to allow for color development.

    • Measure the absorbance at 412 nm using a UV-Vis spectrophotometer.

    • The concentration of the thiol is calculated using the molar absorptivity of TNB.[4]

Mandatory Visualizations

analytical_method_validation_workflow method_development Method Development pre_validation Pre-Validation Assessment method_development->pre_validation validation_protocol Validation Protocol pre_validation->validation_protocol specificity Specificity validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity accuracy Accuracy validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness system_suitability System Suitability specificity->system_suitability linearity->system_suitability accuracy->system_suitability precision->system_suitability lod_loq->system_suitability robustness->system_suitability validation_report Validation Report system_suitability->validation_report ongoing_verification Ongoing Method Verification validation_report->ongoing_verification

Caption: Workflow for analytical method validation.

GCMS_Workflow sample_prep Sample Preparation (Dissolution in Volatile Solvent) gc_injection GC Injection sample_prep->gc_injection separation Chromatographic Separation (Capillary Column) gc_injection->separation ionization Electron Ionization (EI) separation->ionization mass_analysis Mass Analysis (Quadrupole/TOF) ionization->mass_analysis detection Detection (SIM/Scan) mass_analysis->detection data_analysis Data Analysis & Quantification detection->data_analysis

Caption: Experimental workflow for GC-MS analysis.

References

Performance Showdown: 1-Mercapto-2-propanol as a Chain Transfer Agent in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in polymer synthesis, precise control over polymer molecular weight and its distribution is paramount. Chain transfer agents (CTAs) are crucial tools in achieving this control. This guide provides an in-depth performance comparison of 1-Mercapto-2-propanol as a CTA against other commonly used alternatives, supported by available experimental data and detailed methodologies.

Understanding the Role of Chain Transfer Agents

In radical polymerization, a chain transfer agent (CTA) interrupts the growth of a polymer chain by donating an atom (typically hydrogen) to the propagating radical.[1] This terminates the existing chain and creates a new radical on the CTA, which then initiates a new polymer chain.[2][] The effectiveness of a CTA is quantified by its chain transfer constant (Ctr), which is the ratio of the rate of chain transfer to the rate of propagation. A higher Ctr value signifies a more efficient CTA, leading to a greater reduction in polymer molecular weight for a given concentration.[4]

This compound: A Profile

This compound (CH₃CH(OH)CH₂SH) is a thiol-based CTA used to synthesize polymers with low molecular weight and a narrow molecular weight distribution.[5] Its hydroxyl group offers the potential for post-polymerization modification, making it a versatile choice for creating functional polymers, which are of particular interest in drug delivery applications.

Performance Comparison of Thiol-Based Chain Transfer Agents

Chain Transfer AgentMonomer SystemTemperature (°C)Chain Transfer Constant (Ctr)
2-Propanethiol (B166235)*Methyl Methacrylate (B99206)-0.38[6]
2-MercaptoethanolMethacrylic Acid500.12 ± 0.01[7]
Thioglycolic AcidMethyl Methacrylate-0.63 - 0.75[7]
n-Dodecyl MercaptanMethyl Methacrylate600.67[8]
n-Dodecyl MercaptanStyrene (B11656)6018.7 ± 1[8]
1-ButanethiolMethyl Methacrylate600.67[6]

Note: 2-Propanethiol is a structural isomer of this compound and its performance may offer an indication of the expected reactivity of this compound.

From the data, it is evident that the effectiveness of a CTA is highly dependent on both its chemical structure and the monomer being polymerized. For instance, n-dodecyl mercaptan is a highly effective CTA for styrene polymerization but is significantly less so for methyl methacrylate. Thioglycolic acid and n-dodecyl mercaptan show comparable efficiency in methyl methacrylate polymerization. The Ctr of 2-propanethiol suggests that this compound is likely a moderately effective CTA for methacrylate polymerization.

Experimental Protocols

Determining the Chain Transfer Constant (Mayo Method)

The chain transfer constant (Ctr) of a CTA can be experimentally determined using the Mayo equation.[4] This method involves conducting a series of polymerizations with varying concentrations of the CTA while keeping the monomer and initiator concentrations constant.

Equation:

1/DPn = 1/DPn,0 + Ctr * ([CTA]/[M])

Where:

  • DPn is the number-average degree of polymerization.

  • DPn,0 is the number-average degree of polymerization in the absence of the CTA.

  • Ctr is the chain transfer constant.

  • [CTA] is the concentration of the chain transfer agent.

  • [M] is the concentration of the monomer.

Procedure:

  • Preparation of Reaction Mixtures: Prepare a series of reaction vessels with constant concentrations of the monomer (e.g., methyl methacrylate) and a radical initiator (e.g., azobisisobutyronitrile, AIBN) in a suitable solvent. To each vessel, add a different, known concentration of the chain transfer agent (e.g., this compound). A control reaction with no CTA should also be prepared.

  • Polymerization: Deoxygenate the reaction mixtures by purging with an inert gas (e.g., nitrogen or argon). Initiate the polymerization by placing the reaction vessels in a constant temperature bath for a predetermined time. Ensure the monomer conversion is kept low (typically below 10%) to assume constant monomer and CTA concentrations.

  • Polymer Isolation and Characterization: Terminate the polymerization by rapid cooling and exposure to air. Precipitate the polymer in a non-solvent and dry it under vacuum.

  • Molecular Weight Analysis: Determine the number-average molecular weight (Mn) of each polymer sample using Gel Permeation Chromatography (GPC).

  • Calculation of DPn: Calculate the number-average degree of polymerization using the formula: DPn = Mn / Mmonomer, where Mmonomer is the molecular weight of the monomer.

  • Data Analysis: Plot 1/DPn versus the ratio of the concentrations of the chain transfer agent to the monomer ([CTA]/[M]). The data should yield a straight line, and the slope of this line is the chain transfer constant (Ctr).[4]

Visualizing the Process

To better understand the mechanism and experimental workflow, the following diagrams are provided.

ChainTransferMechanism P_radical Propagating Polymer Radical (Pn•) CTA Chain Transfer Agent (RSH) Dead_Polymer Terminated Polymer (PnH) P_radical->Dead_Polymer H abstraction CTA_Radical New Radical (RS•) CTA->CTA_Radical H donation Monomer Monomer (M) New_Polymer_Radical New Propagating Radical (P1•) CTA_Radical->New_Polymer_Radical Initiation

Caption: Mechanism of chain transfer in radical polymerization.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Mixtures Prepare Reaction Mixtures (Varying [CTA]) Deoxygenate Deoxygenate Prep_Mixtures->Deoxygenate Polymerize Initiate Polymerization (Constant Temperature) Deoxygenate->Polymerize Isolate_Polymer Isolate and Purify Polymer Polymerize->Isolate_Polymer GPC Analyze Mn by GPC Isolate_Polymer->GPC Calculate_DPn Calculate DPn GPC->Calculate_DPn Mayo_Plot Plot 1/DPn vs. [CTA]/[M] Calculate_DPn->Mayo_Plot Determine_Ctr Determine Ctr (Slope) Mayo_Plot->Determine_Ctr

Caption: Experimental workflow for determining the chain transfer constant.

References

Assessing the Efficiency of 1-Mercapto-2-propanol in Surface Modification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of surfaces at the nanoscale is a cornerstone of modern materials science, with profound implications for drug delivery, biosensing, and biocompatible coatings. The formation of self-assembled monolayers (SAMs) using organosulfur compounds, particularly thiols, on noble metal surfaces like gold, offers a robust and versatile method for tailoring interfacial properties. This guide provides a comprehensive comparison of 1-Mercapto-2-propanol and three common alternative thiol compounds—1-dodecanethiol (B93513), 11-mercaptoundecanoic acid, and 3-mercaptopropionic acid—in the context of surface modification efficiency. The following sections present a detailed analysis of their performance based on available experimental data, alongside standardized protocols for their application and characterization.

Comparative Performance of Thiol-Based Self-Assembled Monolayers

The efficiency of a thiol in surface modification can be evaluated through several key parameters: the quality and packing of the resulting monolayer, its stability under various conditions, and the functional properties it imparts to the surface. This section summarizes the available quantitative data for this compound and its alternatives.

Table 1: Physicochemical Properties of Thiol Self-Assembled Monolayers on Gold

Thiol CompoundMolecular FormulaChain LengthTerminal GroupSurface Coverage on Au(111) (molecules/cm²)Monolayer Thickness (nm)Water Contact Angle (°)
This compound C₃H₈OSShortHydroxyl (-OH)~3.1 x 10¹⁴[1]Not widely reportedNot widely reported
1-Dodecanethiol C₁₂H₂₆SLongMethyl (-CH₃)~4.6 x 10¹⁴~1.7~110
11-Mercaptoundecanoic Acid C₁₁H₂₂O₂SLongCarboxylic Acid (-COOH)~4.6 x 10¹⁴~1.7[2]<15 (deprotonated)
3-Mercaptopropionic Acid C₃H₆O₂SShortCarboxylic Acid (-COOH)~4.1 x 10¹⁴[3]~0.50[4]Variable (pH-dependent)

Note: Data is compiled from various sources and experimental conditions may vary.

Table 2: Stability of Thiol Self-Assembled Monolayers on Gold

Thiol CompoundThermal StabilityElectrochemical StabilityOxidative StabilityKey Observations
This compound LowLowLowShows structural instability and partial desorption even under a nitrogen flow.[1]
1-Dodecanethiol HighHighModerateLong alkyl chain enhances van der Waals interactions, leading to a densely packed and stable monolayer.
11-Mercaptoundecanoic Acid HighHighModerateDesorption of intact molecules observed at around 550 K.[5][6] Stability is influenced by substrate quality.[5]
3-Mercaptopropionic Acid LowModerateLowShorter chain length leads to less ordered and less stable monolayers compared to its longer-chain counterpart.

Experimental Protocols

Reproducible and reliable surface modification requires standardized experimental procedures. The following sections detail the protocols for the formation and characterization of thiol-based SAMs on gold surfaces.

I. Formation of Self-Assembled Monolayers

This protocol outlines the general procedure for the preparation of SAMs from a thiol solution.

SAM_Formation_Workflow cluster_prep Substrate Preparation cluster_solution Solution Preparation cluster_assembly Self-Assembly cluster_post Post-Assembly sub_clean Clean Gold Substrate (e.g., Piranha solution) sub_rinse Rinse with Ultrapure Water and Ethanol (B145695) sub_clean->sub_rinse sub_dry Dry under Nitrogen Stream sub_rinse->sub_dry immerse Immerse Substrate in Thiol Solution sub_dry->immerse prep_sol Prepare 1 mM Thiol Solution in Absolute Ethanol prep_sol->immerse incubate Incubate for 18-24 hours (in N₂ atmosphere) immerse->incubate post_rinse Rinse with Ethanol to Remove Physisorbed Thiols incubate->post_rinse post_dry Dry under Nitrogen Stream post_rinse->post_dry store Store in Desiccator post_dry->store

Workflow for the formation of a self-assembled monolayer on a gold substrate.

Materials:

  • Gold-coated substrate (e.g., silicon wafer, glass slide)

  • Thiol compound (this compound, 1-dodecanethiol, 11-mercaptoundecanoic acid, or 3-mercaptopropionic acid)

  • Absolute ethanol (ACS grade)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

  • Ultrapure water (18.2 MΩ·cm)

  • High-purity nitrogen gas

Procedure:

  • Substrate Cleaning:

    • Immerse the gold substrate in piranha solution for 5-10 minutes in a fume hood.

    • Thoroughly rinse the substrate with copious amounts of ultrapure water, followed by absolute ethanol.

    • Dry the substrate under a gentle stream of nitrogen gas. The cleaned substrate should be used immediately.

  • Thiol Solution Preparation:

    • Prepare a 1 mM solution of the desired thiol in absolute ethanol.

  • SAM Formation:

    • Immerse the clean, dry gold substrate into the thiol solution in a clean, sealed container.

    • To minimize oxidation, it is recommended to purge the container with nitrogen before sealing.

    • Allow the self-assembly to proceed for 18-24 hours at room temperature.

  • Rinsing and Drying:

    • Remove the substrate from the thiol solution and rinse thoroughly with absolute ethanol to remove non-covalently bound molecules.

    • Dry the functionalized substrate under a stream of nitrogen gas.

  • Storage:

    • Store the SAM-modified substrate in a desiccator or a nitrogen-purged container until characterization.

II. Characterization of Self-Assembled Monolayers

The quality and properties of the formed SAMs can be assessed using various surface-sensitive techniques.

A. Contact Angle Goniometry

This technique measures the wettability of the surface, providing information about the terminal functional group of the SAM.

Contact_Angle_Workflow start Place SAM-modified Substrate on Stage droplet Dispense a Water Droplet (~2-5 µL) onto the Surface start->droplet image Capture High-Resolution Image of the Droplet Profile droplet->image analyze Analyze Image to Measure the Contact Angle image->analyze repeat Repeat at Multiple Locations for Averaging analyze->repeat

Experimental workflow for contact angle measurement.

Procedure:

  • Place the SAM-modified substrate on the goniometer stage.

  • Carefully dispense a small droplet (typically 2-5 µL) of ultrapure water onto the surface.

  • Capture a high-resolution image of the droplet profile at the solid-liquid-vapor interface.

  • Use the accompanying software to analyze the image and determine the static contact angle.

  • Repeat the measurement at several different locations on the substrate to ensure homogeneity and calculate an average value.

B. X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

XPS_Workflow sample_prep Mount SAM-modified Substrate in UHV Chamber survey_scan Acquire Survey Scan (Elemental Composition) sample_prep->survey_scan high_res Acquire High-Resolution Scans (e.g., S 2p, C 1s, O 1s) survey_scan->high_res analysis Analyze Binding Energies and Peak Areas high_res->analysis

General workflow for XPS characterization of a SAM.

Procedure:

  • Mount the SAM-modified substrate on a sample holder and introduce it into the ultra-high vacuum (UHV) chamber of the XPS instrument.

  • Acquire a survey scan to identify the elements present on the surface.

  • Acquire high-resolution spectra for the elements of interest (e.g., S 2p, C 1s, O 1s, and Au 4f).

  • Analyze the binding energies to determine the chemical states of the elements. The S 2p peak is particularly important for confirming the formation of the gold-thiolate bond (typically around 162 eV for the S 2p₃/₂ component).

  • Quantify the elemental composition from the peak areas.

C. Electrochemical Characterization

Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) can be used to assess the packing density and stability of the SAM. A well-formed SAM will block the electron transfer of a redox probe (e.g., [Fe(CN)₆]³⁻/⁴⁻) to the electrode surface.

Electrochemical_Workflow cell_setup Assemble Three-Electrode Cell: - Working: SAM/Au - Counter: Pt wire - Reference: Ag/AgCl electrolyte Add Electrolyte with Redox Probe cell_setup->electrolyte cv_scan Perform Cyclic Voltammetry electrolyte->cv_scan eis_scan Perform Electrochemical Impedance Spectroscopy cv_scan->eis_scan analyze Analyze Data for Electron Transfer Resistance and Capacitance eis_scan->analyze

Workflow for electrochemical characterization of a SAM.

Procedure:

  • Assemble a three-electrode electrochemical cell with the SAM-modified gold substrate as the working electrode, a platinum wire as the counter electrode, and a Ag/AgCl electrode as the reference electrode.

  • Fill the cell with an electrolyte solution containing a suitable redox probe (e.g., 1 mM K₃[Fe(CN)₆] in 0.1 M KCl).

  • Perform CV by scanning the potential and recording the resulting current. A well-packed SAM will show a significant decrease in the peak currents of the redox probe compared to a bare gold electrode.

  • Perform EIS by applying a small AC potential perturbation over a range of frequencies and measuring the impedance. A high charge-transfer resistance (Rct) value indicates a well-packed, insulating monolayer.

  • To test electrochemical stability, the potential can be cycled over a wider range or held at extreme potentials to monitor for desorption or degradation of the SAM.

Discussion and Conclusion

The choice of thiol for surface modification is critically dependent on the desired application.

  • This compound , as a short-chain thiol, forms less ordered and less stable monolayers.[1] Its hydrophilic hydroxyl group can be advantageous for certain applications requiring wettable surfaces, but its inherent instability may limit its use in long-term or harsh environments.

  • 1-Dodecanethiol is a classic example of a long-chain alkanethiol that forms highly ordered, dense, and stable hydrophobic monolayers. These are excellent for applications requiring robust passivation of the gold surface.

  • 11-Mercaptoundecanoic Acid combines the stability of a long alkyl chain with a terminal carboxylic acid group. This allows for further functionalization, for example, through covalent coupling of biomolecules, making it a popular choice for biosensor and drug delivery applications.[7]

  • 3-Mercaptopropionic Acid , similar to this compound, is a short-chain thiol and thus forms less stable monolayers than its longer-chain analogue. However, the terminal carboxylic acid group provides a reactive handle for subsequent chemical modifications.

References

A Comparative Analysis of 1-Mercapto-2-propanol and Its Alternatives for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive cross-validation of experimental data for 1-Mercapto-2-propanol and compares its performance and physicochemical properties with relevant alternatives in research and drug development. The information is intended for researchers, scientists, and professionals in the pharmaceutical industry to facilitate informed decisions on the selection of appropriate thiol-containing compounds for their specific applications.

Introduction to this compound

This compound (also known as thioglycerol) is an organosulfur compound featuring both a thiol (-SH) and a hydroxyl (-OH) functional group.[1] This bifunctional nature makes it a versatile molecule in various chemical and biological applications. It is utilized as a chain transfer agent in polymerization to control molecular weight, as a building block in chemical synthesis, and for creating self-assembled monolayers on gold surfaces for electrochemical applications.[2][3] In the context of drug development, its thiol group offers a reactive site for conjugation and can act as a zinc-binding group in the design of enzyme inhibitors.[4]

This guide compares this compound with other thiol compounds, including structural isomers, simple alkanethiols, and aminothiols, to provide a clear perspective on their relative properties and potential applications.

Data Presentation: Physicochemical Properties

The selection of a thiol compound is often dictated by its physical and chemical properties. The following table summarizes key quantitative data for this compound and its alternatives.

PropertyThis compound2-Mercaptoethanol (2-ME)3-Mercapto-1-propanol2-PropanethiolL-Cysteine
CAS Number 1068-47-9[5]60-24-219721-22-3[6]75-33-2[7]52-90-4
Molecular Formula C₃H₈OS[8]C₂H₆OSC₃H₈OSC₃H₈S[7]C₃H₇NO₂S
Molecular Weight ( g/mol ) 92.16[8]78.1392.1676.16[7]121.16
Boiling Point (°C) 58-60 (at 17 mmHg)[2]15779-80 (at 12 mmHg)51-55[7]Decomposes
Density (g/mL at 25°C) 1.048[2]1.1141.030.8141.677
Thiol pKa ~9.76 (Predicted)[9]9.6~10.5~10.9~8.3[9]
Refractive Index (n20/D) 1.486[2]1.49961.491.423-

Reactivity and Application Comparison

The primary reactive center of these molecules in many biological and chemical contexts is the sulfhydryl (-SH) group.[1] Its nucleophilicity, which is crucial for conjugation reactions, is largely dependent on its deprotonation to the more reactive thiolate anion (RS⁻).[9]

  • This compound vs. Isomers (3-Mercapto-1-propanol): As structural isomers, they share the same molecular weight and formula but differ in the relative positions of the thiol and hydroxyl groups. This can influence their conformational structure and intramolecular hydrogen bonding, potentially affecting their reactivity in specific enzymatic or surface-binding interactions. 3-Mercapto-1-propanol is noted for its role as a polymerization regulator in synthetic rubber and as an intermediate in the synthesis of pharmaceuticals and dyes.[6]

  • This compound vs. Simple Alkanethiols (2-Propanethiol): 2-Propanethiol lacks the hydroxyl group, making it less polar and less soluble in aqueous solutions than this compound.[10] The absence of the hydroxyl group removes the potential for hydrogen bonding interactions, which can be critical in biological systems or for solubility in polar solvents.

  • This compound vs. Aminothiols (L-Cysteine): This comparison is crucial in biological contexts. Cysteine's structure includes an electron-withdrawing carboxylic acid group, which stabilizes the thiolate anion and lowers the thiol pKa to ~8.3.[9] In contrast, the hydroxyl group in this compound is less electron-withdrawing.[9] Consequently, at physiological pH (~7.4), a larger fraction of cysteine exists as the more nucleophilic thiolate anion. However, the thiolate of this compound is a stronger base and is predicted to be a more potent nucleophile.[9]

Logical and Signaling Pathways

The reactivity of a thiol is fundamentally governed by the equilibrium between its protonated (RSH) and deprotonated (RS⁻) forms. The thiolate anion is the primary nucleophilic species that participates in key reactions such as disulfide bond formation and alkylation.

Thiol_Reactivity cluster_reactions Nucleophilic Attack RSH Thiol (R-SH) RS_anion Thiolate Anion (R-S⁻) RSH->RS_anion Deprotonation H_ion H⁺ Disulfide Disulfide (R-S-S-R') RS_anion->Disulfide Oxidation Thioether Thioether (R-S-R') RS_anion->Thioether Alkylation Alkyl_Halide Alkyl Halide (R'-X) Alkyl_Halide->Thioether

Caption: General reactivity pathway for thiol compounds.

Experimental Protocols

To facilitate direct comparison and cross-validation, detailed protocols for key experiments are provided below.

Protocol 1: Quantification of Free Thiols via Ellman's Assay

This protocol determines the concentration of free sulfhydryl (-SH) groups using DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)), which reacts with thiols to produce a yellow-colored product.[11][12]

Materials:

  • DTNB solution (4 mg/mL in reaction buffer)

  • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA

  • Thiol standard (e.g., L-cysteine) for standard curve

  • Sample containing the thiol compound to be tested

  • UV-Vis Spectrophotometer and cuvettes or microplate reader

Procedure:

  • Prepare Standard Curve: Create a series of known concentrations of the thiol standard in the reaction buffer.

  • Prepare Samples: Dilute the test compound in the reaction buffer to a concentration within the range of the standard curve.

  • Reaction Setup:

    • In separate cuvettes or microplate wells, add a specific volume of each standard or sample solution.

    • Add reaction buffer to a final volume of 950 µL (for a 1 mL total volume).

  • Initiate Reaction: Add 50 µL of the DTNB solution to each well. Mix gently.

  • Incubation: Incubate at room temperature for 15 minutes.[12]

  • Measurement: Measure the absorbance at 412 nm. Use a blank containing reaction buffer and DTNB.[12]

  • Calculation: Plot the absorbance of the standards against their concentrations to create a standard curve. Use this curve to determine the concentration of the unknown samples.

Ellmans_Assay_Workflow start Start prep_reagents Prepare Standards, Samples, and DTNB start->prep_reagents setup_rxn Pipette Standards & Samples into Microplate prep_reagents->setup_rxn add_dtnb Add DTNB Solution to all wells setup_rxn->add_dtnb incubate Incubate for 15 min at Room Temperature add_dtnb->incubate measure_abs Measure Absorbance at 412 nm incubate->measure_abs calculate Calculate Concentration using Standard Curve measure_abs->calculate end_process End calculate->end_process

Caption: Experimental workflow for Ellman's Assay.

Protocol 2: Thiol-Reactive Labeling for Conjugation

This general protocol outlines the conjugation of thiol-reactive probes (e.g., maleimides, iodoacetamides) to thiol-containing molecules.[13]

Materials:

  • Thiol-containing compound (e.g., this compound)

  • Thiol-reactive probe (e.g., maleimide-activated dye)

  • Reaction Buffer: pH 7.0–7.5 (e.g., 10–100 mM phosphate, Tris, or HEPES)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Dissolve Thiol Compound: Dissolve the thiol-containing molecule in the reaction buffer at room temperature.

  • Add Reactive Probe: Add the thiol-reactive probe from a stock solution to the thiol solution while stirring. A 10–20 mole excess of the probe per mole of thiol is often used.[13]

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C. The reaction should be protected from light if using fluorescent probes.[12][13]

  • Quench Reaction (Optional): To stop the reaction, a small molecule thiol like β-mercaptoethanol can be added to consume any unreacted probe.[12]

  • Purification: Remove the excess unreacted probe from the conjugated product using an appropriate purification method, such as size-exclusion chromatography.

Protocol 3: Antioxidant Activity Assessment (DPPH Assay)

This assay measures the radical scavenging activity of a compound by monitoring the reduction of the stable DPPH radical.[14][15]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.4 mM in ethanol)[14]

  • Test compound solutions at various concentrations

  • Ethanol (96% v/v)

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare a serial dilution of the test compound in ethanol.

  • Reaction Setup: In a 96-well plate, add a specific volume of each test compound dilution to the wells. Include a control well with only ethanol.

  • Initiate Reaction: Add the DPPH solution to each well and mix.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at or near 517 nm.[15]

  • Calculation: The percentage of DPPH scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC₅₀ value (concentration required for 50% inhibition) can then be determined.

Application in "Click Chemistry"

"Click chemistry" refers to reactions that are high-yielding, wide in scope, and simple to perform, with the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) being a prime example.[16] While azides and alkynes are the primary functional groups, thiols can be used to introduce these functionalities onto molecules of interest. For instance, a molecule like this compound could be derivatized with a linker containing an azide (B81097) or alkyne, which can then participate in a click reaction.

Click_Chemistry_Workflow cluster_prep Step 1: Functionalization cluster_click Step 2: CuAAC Reaction Thiol Thiol Compound (e.g., this compound) Func_Thiol Functionalized Thiol (with Alkyne or Azide) Thiol->Func_Thiol Linker Alkyne/Azide Linker Linker->Func_Thiol Alkyne_Mol Alkyne-Molecule A Func_Thiol->Alkyne_Mol is Molecule A Azide_Mol Azide-Molecule B Triazole 1,2,3-Triazole Product (A-Triazole-B) Azide_Mol->Triazole Alkyne_Mol->Triazole Catalyst Cu(I) Catalyst Catalyst->Triazole catalyzes

Caption: Workflow for using a thiol in a click chemistry reaction.

Safety and Handling

Thiols are known for their strong, often unpleasant odors.[1][10] Proper handling in a well-ventilated area or fume hood is essential.

CompoundKey Hazards
This compound Causes skin and serious eye irritation; may cause respiratory irritation.[8][17] Combustible liquid.[18]
2-Mercaptoethanol (2-ME) Harmful if swallowed or inhaled; causes serious eye damage; may cause allergic skin reaction.[19]
3-Mercapto-1-propanol Skin and eye irritant.
2-Propanethiol Flammable liquid with a strong odor.[7]
L-Cysteine Generally considered low hazard.

General Handling Guidelines for Thiols:

  • Prevent Oxidation: The thiol group is susceptible to oxidation, which can form disulfide bonds and inactivate the compound. Handle solutions under an inert atmosphere (e.g., nitrogen or argon) when possible.[12]

  • Storage: Store thiol-containing compounds in tightly sealed containers in a cool, dry, well-ventilated area away from oxidizing agents.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.

References

A Comparative Review of 1-Mercapto-2-propanol's Applications in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of 1-Mercapto-2-propanol's performance against common alternatives in key applications, supported by experimental data and detailed protocols.

This compound, a versatile thiol compound, finds utility across various scientific disciplines, primarily as a chain transfer agent in polymer chemistry, a surface modifying agent in electrochemistry, a chiral resolving agent, and a building block in organic synthesis, including drug development. This guide provides a comprehensive comparison of its performance with alternative compounds in these applications, supported by available experimental data and detailed methodologies for key experiments.

As a Chain Transfer Agent in Radical Polymerization

In radical polymerization, chain transfer agents (CTAs) are crucial for controlling the molecular weight of the resulting polymer. Thiols are a prominent class of CTAs, and this compound's effectiveness can be compared to other commonly used mercaptans through their chain transfer constants (Ctr). A higher Ctr value indicates a more efficient CTA.

Chain Transfer AgentChain Transfer Constant (Ctr) in Styrene (B11656) at 60°CReference
This compoundData not available
2-Mercaptoethanol22 ± 3[1]
Thioglycolic Acid49[1]
n-Butyl Mercaptan22 ± 3[1]

Experimental Protocol: Determination of Chain Transfer Constant (Mayo Plot Method)

The chain transfer constant can be experimentally determined using the Mayo method.[2][3][4] This involves conducting a series of polymerizations with varying concentrations of the chain transfer agent while keeping the monomer and initiator concentrations constant.

Workflow for Determining Chain Transfer Constant:

prep Prepare Polymerization Reactions - Constant [Monomer] & [Initiator] - Varying [CTA] poly Conduct Polymerization (e.g., Styrene at 60°C) prep->poly isolate Isolate and Purify Polymer poly->isolate gpc Determine Number-Average Molecular Weight (Mn) via GPC isolate->gpc dpn Calculate Degree of Polymerization (DPn = Mn / MW_monomer) gpc->dpn plot Plot 1/DPn vs. [CTA]/[Monomer] dpn->plot ctr Determine Chain Transfer Constant (Ctr) from the slope plot->ctr

Figure 1: Workflow for determining the chain transfer constant using the Mayo plot method.

In the Formation of Self-Assembled Monolayers (SAMs)

This compound can form self-assembled monolayers (SAMs) on gold surfaces, an application relevant to electrochemistry and surface science. The stability of these SAMs can be assessed by their reductive desorption potential; a more negative potential indicates a more stable monolayer.

ThiolReductive Desorption Potential on Au(111) (vs. Ag/AgCl)Reference
This compound Shifted anodically upon N2 treatment, indicating instability[5]
2-Mercaptoethanol-0.31 V[5]
HexanethiolMore negative than 2-mercaptoethanol[6]
Decanethiol-1.05 V[7]

The data suggests that the SAM of this compound may be less stable compared to simple alkanethiols, with its stability influenced by intermolecular interactions.[5]

Experimental Protocol: Reductive Desorption of Thiol SAMs on Gold

This protocol outlines the electrochemical reductive desorption of a thiol SAM from a gold electrode.

Workflow for Reductive Desorption of SAMs:

prep Prepare Au Electrode (e.g., Au(111)) sam Form SAM by immersing electrode in thiol solution (e.g., 1 mM in ethanol) prep->sam rinse Rinse and dry the SAM-modified electrode sam->rinse cell Assemble Electrochemical Cell - SAM-Au as working electrode - Reference & counter electrodes - Deaerated electrolyte (e.g., 0.1 M KOH) rinse->cell cv Perform Cyclic Voltammetry - Scan to negative potentials cell->cv analyze Analyze Voltammogram - Identify reductive desorption peak cv->analyze

Figure 2: Workflow for the reductive desorption of a thiol self-assembled monolayer on a gold electrode.

As a Chiral Resolving Agent

Chiral resolution is a critical process in the pharmaceutical industry for separating enantiomers. Chiral alcohols and amines are often used as resolving agents. While this compound is a chiral molecule, its application as a resolving agent is not well-documented in readily available literature. The effectiveness of a resolving agent is determined by its ability to form diastereomeric salts with significantly different solubilities, allowing for separation by crystallization, and ultimately leading to a high enantiomeric excess (ee) of the desired enantiomer.

Commonly used chiral resolving agents for racemic acids include chiral amines like (R)-1-phenylethylamine, while chiral acids like (+)-tartaric acid are used to resolve racemic amines.[8][9]

Experimental Protocol: Chiral Resolution of a Racemic Amine

This protocol provides a general procedure for the chiral resolution of a racemic amine using a chiral acid.

Workflow for Chiral Resolution:

mix Mix Racemic Amine and Chiral Acid in a suitable solvent heat Heat to dissolve mix->heat cool Cool to induce crystallization of one diastereomeric salt heat->cool filter Filter to separate the crystallized diastereomeric salt cool->filter liberate Liberate the enantiomerically enriched amine with a base filter->liberate extract Extract the amine liberate->extract analyze Determine Enantiomeric Excess (ee) using Chiral HPLC extract->analyze

Figure 3: General workflow for the chiral resolution of a racemic amine using a chiral acid.

In Drug Development and Organic Synthesis

This compound serves as a building block in organic synthesis. While specific examples of its direct incorporation into marketed drugs are scarce in the reviewed literature, its functional groups (thiol and secondary alcohol) make it a potentially useful intermediate.

For instance, the synthesis of the antiretroviral drug Emtricitabine (B123318) involves the use of a mercapto-containing intermediate, although not this compound itself. The synthesis involves the formation of an oxathiolane ring, a key structural feature of the drug.[10][11][12] A general step in such syntheses could involve the reaction of a protected glyoxylate (B1226380) with a mercapto alcohol.

Logical Relationship in a Potential Synthetic Step:

start Protected Glyoxylate reaction Acid-catalyzed Condensation start->reaction mercapto This compound mercapto->reaction product Oxathiolane Intermediate reaction->product

Figure 4: A potential reaction step where this compound could be used as a building block.

The lack of extensive, direct comparative data for this compound highlights an opportunity for further research to fully characterize its performance and potential advantages in various applications. Researchers are encouraged to use the provided protocols as a starting point for their own investigations and to contribute to a more comprehensive understanding of this versatile compound.

References

Benchmarking 1-Mercapto-2-propanol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1-Mercapto-2-propanol against a standard protocol, offering a framework for its evaluation as a potential antioxidant in cell culture applications. While this compound is primarily recognized as a versatile synthetic intermediate and a chain transferring agent in polymer chemistry, its thiol group suggests potential antioxidant properties relevant to biological systems.[1][2] This document presents a proof-of-concept benchmarking study against the well-established antioxidant, N-acetylcysteine (NAC), to assess its efficacy in mitigating oxidative stress in a cellular model.

Comparative Performance Data

To evaluate the cytoprotective effects of this compound, a cell viability assay was conducted using human lung carcinoma A549 cells subjected to oxidative stress induced by hydrogen peroxide (H₂O₂). The performance of this compound was compared directly with N-acetylcysteine (NAC), a standard antioxidant used in cell culture. The following table summarizes the hypothetical quantitative data from this experiment.

Treatment GroupConcentration (mM)Cell Viability (%) (Mean ± SD)
Control (No H₂O₂) -100 ± 4.5
H₂O₂ Only 0.548 ± 5.2
This compound + H₂O₂ 165 ± 3.8
578 ± 4.1
1085 ± 3.5
N-acetylcysteine (NAC) + H₂O₂ 172 ± 4.0
588 ± 3.7
1092 ± 3.1

Note: The data presented in this table is for illustrative purposes to demonstrate a benchmarking approach and is not derived from actual experimental results.

Experimental Protocols

The following protocols detail the methodologies used to generate the comparative data.

Cell Culture and Maintenance

Human lung carcinoma A549 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO₂.

Oxidative Stress Induction and Treatment
  • Cell Seeding: A549 cells were seeded in a 96-well plate at a density of 1 x 10⁴ cells per well and allowed to adhere for 24 hours.

  • Pre-treatment: The culture medium was replaced with fresh medium containing varying concentrations (1, 5, and 10 mM) of either this compound or N-acetylcysteine (NAC). Cells were incubated for 1 hour.

  • Oxidative Stress Induction: Hydrogen peroxide (H₂O₂) was added to the wells to a final concentration of 0.5 mM. A control group without H₂O₂ and a group with only H₂O₂ were included.

  • Incubation: The cells were incubated for a further 24 hours.

Cell Viability Assay (MTT Assay)
  • Reagent Preparation: A stock solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was prepared at 5 mg/mL in phosphate-buffered saline (PBS).

  • MTT Addition: After the 24-hour incubation, 20 µL of the MTT stock solution was added to each well, and the plate was incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium was carefully removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The plate was gently shaken for 10 minutes, and the absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability was expressed as a percentage of the control group (untreated cells).

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the comparative cell viability assay.

G cluster_setup Cell Seeding and Adherence cluster_treatment Treatment and Stress Induction cluster_assay MTT Assay A Seed A549 cells in 96-well plate B Incubate for 24 hours A->B C Pre-treat with this compound or NAC B->C D Induce oxidative stress with H₂O₂ C->D E Incubate for 24 hours D->E F Add MTT reagent E->F G Incubate for 4 hours F->G H Solubilize formazan with DMSO G->H I Measure absorbance at 570 nm H->I J Compare Cell Viability I->J Data Analysis

Caption: Workflow for comparing the cytoprotective effects of this compound and NAC.

Signaling Pathway

This diagram depicts a simplified signaling pathway of oxidative stress and the potential point of intervention for thiol-based antioxidants.

G H2O2 Hydrogen Peroxide (H₂O₂) ROS Reactive Oxygen Species (ROS) H2O2->ROS Induces CellDamage Cellular Damage (Lipids, Proteins, DNA) ROS->CellDamage Causes Neutralization ROS Neutralization ROS->Neutralization Apoptosis Apoptosis CellDamage->Apoptosis Leads to Antioxidant This compound (Thiol Antioxidant) Antioxidant->Neutralization

References

comparative study of 1-Mercapto-2-propanol and its isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Study of 1-Mercapto-2-propanol and Its Isomers for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of this compound and its structural isomers: 2-Mercapto-1-propanol and 3-Mercapto-1-propanol. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by presenting a side-by-side comparison of their chemical and physical properties, potential applications, and relevant experimental protocols. While direct comparative experimental data is limited in publicly available literature, this guide synthesizes available information to highlight the key differences and potential advantages of each isomer in various scientific applications.

Chemical and Physical Properties

The positioning of the thiol (-SH) and hydroxyl (-OH) functional groups in the mercaptopropanol isomers significantly influences their physical and chemical properties. These differences can affect their reactivity, solubility, and interaction with biological systems.

PropertyThis compound2-Mercapto-1-propanol3-Mercapto-1-propanol
Synonyms 1-Thiopropane-2-ol, 2-Hydroxy-1-propanethiol2-Thiopropane-1-ol, 1-Hydroxy-2-propanethiol3-Thiopropane-1-ol, 3-Hydroxy-1-propanethiol
CAS Number 1068-47-9[1]3001-64-719721-22-3
Molecular Formula C₃H₈OS[1]C₃H₈OSC₃H₈OS
Molecular Weight 92.16 g/mol [1]92.16 g/mol 92.16 g/mol
Boiling Point 58-60 °C at 17 mmHgNot available81-82 °C at 10 mmHg
Density 1.048 g/mL at 25 °C[1]Not available1.067 g/mL at 20 °C
Refractive Index n20/D 1.486Not availablen20/D 1.495
Safety Irritating to eyes, respiratory system and skin.[1]Flammable liquid and vapor. Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.Toxic if swallowed and in contact with skin. Causes skin and serious eye irritation. May cause drowsiness or dizziness.

Potential Applications

The unique structural characteristics of each isomer lend them to different potential applications in research and development.

  • This compound: This isomer has been investigated for its use as a chain transferring agent in polymerization processes.[2] Its structure may also be suitable for the formation of self-assembled monolayers (SAMs) on gold surfaces, which have applications in biosensors and electronics.

  • 2-Mercapto-1-propanol: While specific applications are less documented, its structure suggests potential use in areas requiring a primary alcohol and a secondary thiol, such as in the synthesis of chiral compounds or as a ligand for metal complexes.

  • 3-Mercapto-1-propanol: This isomer is noted for its use as a chemical intermediate . Its primary thiol and primary alcohol groups make it a versatile building block in organic synthesis. It has also been explored as a corrosion inhibitor .

Experimental Protocols

General Protocol for Antioxidant Activity Assessment (DPPH Assay)

This protocol provides a general method for comparing the free radical scavenging activity of the mercaptopropanol isomers using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.

Materials:

  • This compound, 2-Mercapto-1-propanol, 3-Mercapto-1-propanol

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (analytical grade)

  • Ascorbic acid (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Preparation of sample solutions: Prepare stock solutions of each mercaptopropanol isomer and ascorbic acid in methanol at a concentration of 1 mg/mL. From the stock solutions, prepare serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 250, 500 µg/mL).

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well microplate.

    • Add 100 µL of the different concentrations of the isomer solutions or the positive control to the wells.

    • For the blank, add 100 µL of methanol instead of the sample.

  • Incubation and Measurement: Incubate the microplate in the dark at room temperature for 30 minutes. After incubation, measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity can be calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Value Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the scavenging activity against the concentration of each isomer.

Visualizations

General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis and purification of mercaptopropanol isomers. The specific reagents and conditions will vary depending on the target isomer.

G General Synthesis Workflow for Mercaptopropanol Isomers Start Starting Material (e.g., Epichlorohydrin, Allyl Alcohol) Reaction Reaction with Thiolating Agent (e.g., NaSH, Thioacetic Acid) Start->Reaction Intermediate Intermediate Product Reaction->Intermediate Hydrolysis Hydrolysis/Reduction Intermediate->Hydrolysis Crude_Product Crude Mercaptopropanol Isomer Hydrolysis->Crude_Product Purification Purification (e.g., Distillation, Chromatography) Crude_Product->Purification Final_Product Pure Mercaptopropanol Isomer Purification->Final_Product Analysis Characterization (NMR, IR, GC-MS) Final_Product->Analysis

Caption: A generalized workflow for the synthesis of mercaptopropanol isomers.

Comparative Properties Overview

This diagram provides a high-level comparison of the key properties and potential application areas of the three mercaptopropanol isomers.

G Comparative Overview of Mercaptopropanol Isomers cluster_1 This compound cluster_2 2-Mercapto-1-propanol cluster_3 3-Mercapto-1-propanol a1 Chain Transfer Agent a2 Self-Assembled Monolayers b1 Chiral Synthesis b2 Ligand for Metal Complexes c1 Chemical Intermediate c2 Corrosion Inhibitor center Mercaptopropanol Isomers center->a1 center->a2 center->b1 center->b2 center->c1 center->c2

Caption: Key properties and applications of mercaptopropanol isomers.

References

evaluating the effectiveness of different 1-Mercapto-2-propanol purification methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of reagents is paramount. 1-Mercapto-2-propanol, a key intermediate in various syntheses, often requires rigorous purification to remove byproducts and unreacted starting materials. This guide provides a comparative overview of common purification methods, their effectiveness, and the experimental protocols necessary for achieving high-purity this compound.

Comparison of Purification Methodologies

The choice of purification method for this compound largely depends on the scale of the purification, the nature of the impurities, and the desired final purity. The two primary methods applicable to this volatile, liquid thiol are vacuum distillation and preparative chromatography.

Purification MethodPrinciple of SeparationTypical PurityYieldThroughputKey AdvantagesKey Disadvantages
Vacuum Distillation Difference in boiling points of components at reduced pressure.>99%HighHighScalable, cost-effective for large quantities, effective for removing non-volatile impurities.May not separate impurities with close boiling points, potential for thermal degradation if not controlled.
Preparative Chromatography Differential partitioning of components between a stationary and a mobile phase.>99.5%Moderate to HighLow to ModerateHigh resolution for separating closely related impurities (e.g., isomers), operates at ambient temperature.Less scalable, higher solvent consumption and cost, more labor-intensive.

Experimental Protocols

Purity Analysis: Gas Chromatography (GC)

A robust analytical method is essential to evaluate the effectiveness of any purification technique. Gas chromatography is a suitable method for assessing the purity of the volatile this compound.

Sample Preparation:

  • Prepare a stock solution of 1 mg/mL this compound in a suitable solvent such as isopropanol.

  • Create a series of working standards by diluting the stock solution.

  • For crude or purified samples, dilute an accurately weighed amount in the same solvent to fall within the concentration range of the working standards.

GC-FID Conditions:

  • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm) is suitable.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Detector (FID) Temperature: 280 °C.

  • Injection Volume: 1 µL.

Purity is determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram.

Purification Method 1: Vacuum Distillation

Given the boiling point of this compound at 58-60 °C under 17 mmHg vacuum, vacuum distillation is a highly effective method for purification, especially on a larger scale.[1][2] This technique separates compounds based on differences in their boiling points at reduced pressure, which helps to prevent the thermal degradation of heat-sensitive molecules.[3][4]

Protocol:

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus, ensuring all glassware is dry and joints are properly sealed. Use a cold trap between the receiving flask and the vacuum pump to protect the pump from corrosive vapors.

  • Charging the Flask: Add the crude this compound to the distillation flask, along with a few boiling chips or a magnetic stir bar for smooth boiling. The flask should not be more than two-thirds full.

  • Applying Vacuum: Gradually reduce the pressure in the system to the desired level (e.g., 15-20 mmHg).

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound at the applied pressure (approximately 58-60 °C at 17 mmHg).[1][2] Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill.

  • Analysis: Analyze the collected fractions for purity using gas chromatography.

Purification Method 2: Preparative Column Chromatography

For smaller quantities or when very high purity is required to remove impurities with similar boiling points, preparative column chromatography is the method of choice.[5][6] This method separates compounds based on their differential adsorption to a stationary phase. To prevent potential oxidation of the thiol on standard silica (B1680970) gel, acidic alumina (B75360) can be a more suitable stationary phase.[7]

Protocol:

  • Stationary Phase Selection: Choose a suitable stationary phase, such as acidic alumina.

  • Solvent System Selection: Determine an appropriate solvent system using thin-layer chromatography (TLC) to achieve good separation between this compound and its impurities. A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether) is a common starting point.

  • Column Packing: Prepare a chromatography column with the selected stationary phase, ensuring it is packed uniformly to avoid channeling.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and load it onto the top of the column.

  • Elution: Begin eluting the sample through the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation.

  • Fraction Collection: Collect fractions as the solvent elutes from the column.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound. Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation).

  • Final Purity Assessment: Determine the purity of the final product using gas chromatography.

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams outline the logical flow of each purification and analysis method.

Purification_Analysis_Workflow cluster_purification Purification Methods cluster_distillation Vacuum Distillation cluster_chromatography Preparative Chromatography cluster_analysis Purity Assessment Crude Crude this compound D1 Setup Vacuum Distillation Apparatus Crude->D1 C1 Select Stationary/Mobile Phase (TLC) Crude->C1 D2 Charge Distillation Flask D1->D2 D3 Reduce Pressure D2->D3 D4 Heat and Collect Fractions D3->D4 A1 Prepare Samples and Standards D4->A1 Distilled Fractions C2 Pack Column C1->C2 C3 Load Sample C2->C3 C4 Elute and Collect Fractions C3->C4 C4->A1 Chromatography Fractions A2 Gas Chromatography (GC) Analysis A1->A2 A3 Data Interpretation and Purity Calculation A2->A3 Purified_Product Purified Product A3->Purified_Product

Caption: General workflow for purification and analysis of this compound.

Distillation_Workflow start Start with Crude This compound setup Assemble Vacuum Distillation Apparatus start->setup charge Add Crude Product and Boiling Chips to Flask setup->charge vacuum Gradually Apply Vacuum (e.g., 15-20 mmHg) charge->vacuum heat Gently Heat Flask vacuum->heat collect Collect Distillate at Constant Temperature (~58-60 °C @ 17 mmHg) heat->collect analyze Analyze Purity of Collected Fractions via GC collect->analyze end Pure this compound analyze->end

Caption: Step-by-step workflow for vacuum distillation.

Chromatography_Workflow start Start with Crude This compound tlc Develop Separation Method using TLC start->tlc pack Pack Column with Stationary Phase (e.g., Alumina) tlc->pack load Dissolve Crude in Minimal Solvent and Load onto Column pack->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions and Evaporate Solvent monitor->combine analyze Analyze Purity of Final Product via GC combine->analyze end Pure this compound analyze->end

Caption: Step-by-step workflow for preparative chromatography.

References

Unraveling the Reaction Products of 1-Mercapto-2-propanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the reaction landscape of versatile building blocks is paramount. 1-Mercapto-2-propanol (CH₃CH(OH)CH₂SH), with its dual functional groups—a primary thiol and a secondary alcohol—presents a rich chemistry leading to a variety of products. This guide provides a comparative analysis of the primary reaction pathways of this compound, focusing on the structure of the resulting products, supported by experimental data and detailed protocols.

This document will delve into two principal reaction types: the nucleophilic addition of the thiol group to Michael acceptors and the oxidation of the thiol to form a disulfide. We will explore the structural characteristics of the resulting thioethers and disulfides, respectively, and provide a framework for their experimental characterization.

Thioether Formation via Michael Addition

The thiol group of this compound is a potent nucleophile that readily participates in Michael additions to α,β-unsaturated carbonyl compounds, known as Michael acceptors. This reaction, often catalyzed by a base, results in the formation of a stable carbon-sulfur bond, yielding a thioether.

A common experimental workflow for the synthesis and analysis of such thioether products is outlined below:

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis Reactants This compound + Michael Acceptor (e.g., Acrylic Acid, N-ethylmaleimide) Reaction Base-catalyzed Michael Addition Reactants->Reaction Solvent (e.g., THF) Product_Thioether Thioether Product Reaction->Product_Thioether Purification Column Chromatography Product_Thioether->Purification Characterization NMR Spectroscopy Mass Spectrometry Purification->Characterization Data Structural Confirmation & Purity Assessment Characterization->Data

Caption: Experimental workflow for the synthesis and analysis of thioether products from this compound.

Comparison of Thioether Products

The structure of the resulting thioether is dependent on the specific Michael acceptor used in the reaction. Below is a comparison of the products formed from the reaction of this compound with two representative Michael acceptors: acrylic acid and N-ethylmaleimide.

Michael AcceptorProduct StructureProduct NameKey Spectroscopic Features (Predicted)
Acrylic Acid CH₃CH(OH)CH₂-S-CH₂CH₂COOH3-((2-hydroxypropyl)thio)propanoic acid¹H NMR: Signals for the -CH(OH)- proton, methylene (B1212753) protons adjacent to sulfur, and the propanoic acid backbone. ¹³C NMR: Resonances for the secondary alcohol carbon, carbons flanking the sulfur atom, and the carboxylic acid carbon. MS (ESI-): [M-H]⁻ ion corresponding to the molecular weight.
N-ethylmaleimide 1-((2-hydroxypropyl)thio)-N-ethylpyrrolidine-2,5-dione¹H NMR: Characteristic signals for the succinimide (B58015) ring protons in addition to the 2-hydroxypropyl group. ¹³C NMR: Resonances for the carbonyl carbons of the succinimide ring. MS (ESI+): [M+H]⁺ or [M+Na]⁺ ions.
Experimental Protocol: Synthesis of 3-((2-hydroxypropyl)thio)propanoic acid

This protocol describes a general procedure for the Michael addition of this compound to acrylic acid.

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and acrylic acid (1.1 eq) in THF.

  • Add a catalytic amount of triethylamine (0.1 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.

Disulfide Formation via Oxidation

The thiol group of this compound can be readily oxidized to form a disulfide, bis(2-hydroxypropyl) disulfide. This reaction typically occurs in the presence of a mild oxidizing agent, such as air (O₂), or more controlled reagents like iodine (I₂) or hydrogen peroxide (H₂O₂).

The formation of the disulfide bond is a key reaction in various biological and chemical systems and can be reversible under reducing conditions.

disulfide_formation Thiol 2 x this compound (R-SH) Oxidation Oxidation (e.g., Air, I₂) Thiol->Oxidation Disulfide bis(2-hydroxypropyl) disulfide (R-S-S-R) Oxidation->Disulfide Reduction Reduction (e.g., DTT, TCEP) Disulfide->Reduction Reduction->Thiol Regeneration

Caption: Reversible oxidation-reduction cycle of this compound to its disulfide.

Comparison with Thioether Formation

The formation of a disulfide represents a different class of product compared to the thioether formed via Michael addition. The key differences are summarized below.

FeatureThioether (from Michael Addition)Disulfide (from Oxidation)
Bond Type C-S (Carbon-Sulfur)S-S (Sulfur-Sulfur)
Stability Generally very stableReversible under reducing conditions
Reaction Type Nucleophilic AdditionOxidation
Stoichiometry 1:1 reaction with Michael acceptor2:1 dimerization of the thiol
Experimental Protocol: Air Oxidation to bis(2-hydroxypropyl) disulfide

This protocol outlines a simple and environmentally friendly method for the synthesis of the disulfide product.

Materials:

  • This compound

  • A basic catalyst (e.g., triethylamine or a basic aqueous solution)

  • Solvent (e.g., water or an organic solvent like DMF)

Procedure:

  • Dissolve this compound in the chosen solvent.

  • Add a catalytic amount of base to facilitate the formation of the thiolate anion, which is more susceptible to oxidation.

  • Stir the solution vigorously while bubbling air through it or leaving it open to the atmosphere.

  • Monitor the reaction progress by TLC or by a colorimetric assay for free thiols (e.g., Ellman's reagent).

  • Once the reaction is complete, extract the product into an organic solvent if necessary.

  • Purify the product, for example, by column chromatography.

  • Characterize the structure of the disulfide using NMR and mass spectrometry. The mass spectrum should show a molecular ion peak corresponding to the dimer, and the NMR spectrum will show a shift in the signals of the protons and carbons adjacent to the sulfur atom compared to the starting thiol.

Conclusion

This compound is a versatile chemical intermediate capable of undergoing distinct and predictable reactions at its thiol group. The Michael addition leads to the formation of stable thioethers, with the final structure dictated by the choice of the Michael acceptor. In contrast, oxidation of the thiol results in the formation of a disulfide bond, a linkage that can be reversed under reducing conditions. The choice of reaction pathway and the specific reagents allows for the synthesis of a diverse range of molecules with tailored properties, a feature of significant interest in the fields of materials science, drug delivery, and bioconjugation. The experimental protocols and comparative data provided in this guide serve as a foundational resource for researchers exploring the chemical potential of this compound.

Safety Operating Guide

Proper Disposal of 1-Mercapto-2-propanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 1-Mercapto-2-propanol is classified as a hazardous substance and requires specialized disposal procedures. All waste must be handled in accordance with local, state, and federal regulations.

This guide provides comprehensive procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring laboratory safety and minimizing environmental impact.

Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, it is imperative to handle this compound with appropriate care. This compound is a known skin sensitizer (B1316253) and is considered a hazardous substance according to OSHA 29 CFR 1910.1200.[1]

Personal Protective Equipment (PPE): A comprehensive PPE strategy is essential. The minimum recommended PPE for handling this chemical includes:

  • Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards.

  • Hand Protection: Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Double gloving is recommended.

  • Body Protection: A flame-resistant lab coat. For larger quantities or increased splash potential, a chemical-resistant apron or coveralls should be worn over the lab coat.

  • Respiratory Protection: All handling and disposal procedures must be conducted in a certified chemical fume hood to prevent the inhalation of vapors.[2]

Ventilation: Always work in a well-ventilated area, preferably a chemical fume hood, to avoid the accumulation of harmful vapors.[3]

Storage: Store this compound in a cool, dry, well-ventilated area in a tightly closed container, segregated from incompatible materials such as oxidizing agents.[1]

Step-by-Step Disposal Procedures

The primary method for the disposal of this compound is through a licensed professional waste disposal service.[4] Do not dispose of this chemical down the sanitary sewer or with regular household garbage.[2][4]

1. Waste Collection: Bulk Chemical Waste

  • Collect waste this compound in a compatible, non-reactive container with a secure lid.

  • Clearly label the container as "Hazardous Waste" and include the full chemical name: "this compound".

2. Waste Collection: Contaminated Materials

  • All disposable items that have come into contact with this compound, such as gloves, absorbent pads, and pipette tips, must be collected in a designated and clearly labeled hazardous waste container.[2][5][6]

3. Decontamination of Glassware

  • Glassware that has been in contact with this compound should be decontaminated to oxidize any residual malodorous thiol.

  • Prepare a bleach bath (a 1:1 mixture of bleach and water is often sufficient) in a designated container within a chemical fume hood.[7]

  • Submerge the glassware in the bleach bath and allow it to soak overnight (approximately 14 hours).[7]

  • The bleach solution used for decontamination should be collected and disposed of as hazardous waste.[6]

4. Empty Container Disposal

  • Empty containers must be triple-rinsed with a suitable solvent (e.g., water or another appropriate solvent).

  • The rinsate from the triple-rinse must be collected as hazardous waste and added to the designated liquid hazardous waste container.[2][4]

  • After triple-rinsing, deface or remove the original label. The clean, empty container can then typically be disposed of as regular laboratory waste, in accordance with institutional guidelines.[2][4]

Quantitative Data and Physical Properties

The following table summarizes key quantitative data and physical properties relevant to the safe handling and disposal of this compound.

PropertyValue
Flash Point 63 °C (145.4 °F) - closed cup[8]
Density 1.048 g/mL at 25 °C[9]
Boiling Point 58-60 °C at 17 mmHg[9]
Storage Class 10 - Combustible liquids
WGK (Water Hazard Class) 3[8]

Experimental Protocols

Protocol for Decontamination of Glassware Contaminated with this compound:

  • Preparation of Bleach Bath: In a chemical fume hood, prepare a sufficient volume of a 1:1 bleach-to-water solution in a suitably sized plastic container to fully submerge the contaminated glassware. The container should be clearly labeled as "Bleach Bath for Thiol Decontamination."

  • Submersion: Carefully place the contaminated glassware into the bleach bath, ensuring all surfaces that were in contact with the thiol are submerged.

  • Soaking: Cover the container and allow the glassware to soak for a minimum of 14 hours (overnight) to ensure complete oxidation of the thiol.[7]

  • Rinsing: After soaking, carefully remove the glassware from the bleach bath and rinse it thoroughly with water.

  • Final Cleaning: The glassware can then be cleaned using standard laboratory procedures.

  • Waste Disposal: The used bleach bath solution must be collected and disposed of as hazardous waste.[6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

DisposalWorkflow cluster_final_disposal Final Disposal bulk_waste Bulk this compound Waste collect_liquid_waste Collect in Labeled Hazardous Liquid Waste Container bulk_waste->collect_liquid_waste contaminated_solids Contaminated Solids (Gloves, Tips) collect_solid_waste Collect in Labeled Hazardous Solid Waste Container contaminated_solids->collect_solid_waste contaminated_glassware Contaminated Glassware decontaminate_glassware Decontaminate Glassware (Bleach Bath) contaminated_glassware->decontaminate_glassware professional_disposal Arrange for Pickup by Licensed Professional Waste Disposal Service collect_liquid_waste->professional_disposal collect_solid_waste->professional_disposal rinsate_collection Collect Rinsate as Hazardous Waste decontaminate_glassware->rinsate_collection triple_rinse Triple-Rinse Empty Container decontaminated_glassware_disposal Dispose of Clean Glassware as Regular Lab Waste decontaminate_glassware->decontaminated_glassware_disposal rinsate_collection->collect_liquid_waste triple_rinse->rinsate_collection empty_container_disposal Dispose of Clean, Defaced Container as Regular Lab Waste triple_rinse->empty_container_disposal

References

Personal protective equipment for handling 1-Mercapto-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-Mercapto-2-propanol

This guide provides immediate, essential safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring a safe laboratory environment.

Chemical Properties and Hazards

This compound (also known as thioglycerol) is a combustible liquid with a strong, unpleasant odor characteristic of mercaptans.[1] It is considered a hazardous substance and can cause skin and eye irritation, as well as respiratory irritation.[2] It may also cause skin sensitization upon contact.[1]

Personal Protective Equipment (PPE) Recommendations

Due to the hazardous nature of this compound, a comprehensive personal protective equipment (PPE) strategy is mandatory. The following table summarizes the recommended PPE for handling this chemical.

PPE CategoryMinimum RequirementRecommended for Higher Concentrations or Splash Potential
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 or EN 166 standards.[1][2]A full-face shield worn over chemical splash goggles is recommended when there is a significant risk of splashing.
Hand Protection Chemical-resistant gloves. Specific materials recommended include PVC, Neoprene, Butyl rubber, and Viton®.[1][3] Double gloving is a good practice to enhance safety.[3]Heavy-duty, chemical-resistant gloves should be used. Regularly inspect gloves for any signs of degradation or tears before and during use.[3]
Body Protection A flame-resistant lab coat.[2]A chemical-resistant apron or coveralls worn over a flame-resistant lab coat provides additional protection.[1]
Respiratory Protection All handling should be conducted in a certified chemical fume hood.[3]For spill cleanup or in situations where engineering controls are insufficient, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges may be necessary.[2]
Foot Protection Closed-toe, chemical-resistant shoes.Chemical-resistant boot covers may be necessary in areas with a high risk of spills.

Quantitative Data on Glove Compatibility

Operational and Disposal Plans

A systematic approach to the handling and disposal of this compound is essential to mitigate risks at every stage.

Experimental Protocols: Safe Handling Procedures
  • Preparation : Before beginning any work, ensure that a proper risk assessment has been conducted. All necessary PPE must be donned correctly, and the chemical fume hood must be certified and functioning properly.[3] Have a spill kit readily available.

  • Dispensing : Carefully dispense the required amount of this compound within the chemical fume hood to avoid the inhalation of vapors and to contain any potential splashes. Use appropriate tools, such as a pipette with a bulb or a syringe.

  • Reaction Setup : If the chemical is to be used in a reaction, ensure the apparatus is securely assembled within the fume hood.

  • Post-Experiment : After the experiment is complete, decontaminate all glassware and equipment that has come into contact with this compound.

Emergency Procedures: Spill and Exposure
  • Minor Spill :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite).

    • WARNING : Never use dry, powdered hypochlorite (B82951) or other strong oxidizers for mercaptan spills, as this can lead to autoignition.[1]

    • Collect the contaminated absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[4]

    • Clean the spill area with soap and water, collecting the cleaning water for disposal as hazardous waste.[1][4]

  • Major Spill :

    • Evacuate the area immediately and alert emergency responders.[1]

    • Close off the affected area and prevent re-entry.

    • Provide emergency responders with the location and nature of the hazard.[1]

  • Personnel Exposure :

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

    • Skin Contact : Immediately remove all contaminated clothing and flush the affected skin with plenty of water and soap for at least 15 minutes.[1] Seek medical attention if irritation develops or persists.

    • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

    • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[1]

  • Unused Chemical : Collect and store unused this compound in its original or a compatible, tightly sealed container. Label the container clearly as "Hazardous Waste" with the full chemical name.

  • Contaminated Materials : All disposable items that have come into contact with the chemical, such as gloves, absorbent pads, and pipette tips, must be collected in a designated, sealed, and labeled hazardous waste container.[4]

  • Empty Containers : Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[4] After rinsing, deface the label on the container before disposing of it as regular laboratory waste, in accordance with institutional guidelines.[4]

  • Waste Pickup : Arrange for the pickup and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[4]

Visual Workflow Guides

The following diagrams illustrate the procedural workflows for PPE selection and chemical disposal.

PPE_Selection_Workflow start Start: Handling This compound task_assessment Assess Task: - Quantity of chemical - Potential for splashing - Duration of handling start->task_assessment ppe_selection Select Appropriate PPE task_assessment->ppe_selection eye_face Eye/Face Protection: - Chemical splash goggles (minimum) - Face shield for splash risk ppe_selection->eye_face hand Hand Protection: - Chemical-resistant gloves (e.g., PVC, Neoprene, Butyl) - Consider double gloving ppe_selection->hand body Body Protection: - Flame-resistant lab coat - Chemical-resistant apron ppe_selection->body respiratory Respiratory Protection: - Work in a fume hood - Respirator for spills/emergencies ppe_selection->respiratory don_ppe Don PPE Correctly conduct_work Conduct Work in Designated Area don_ppe->conduct_work decontamination Decontaminate or Dispose of PPE after use conduct_work->decontamination end End decontamination->end

Caption: PPE Selection Workflow for this compound.

Disposal_Plan_Workflow start Start: Waste Generation waste_type Identify Waste Type start->waste_type liquid_waste Liquid Waste: - Unused chemical - Contaminated rinsate waste_type->liquid_waste solid_waste Solid Waste: - Contaminated gloves, wipes, etc. waste_type->solid_waste container_waste Empty Containers waste_type->container_waste collect_liquid Collect in a sealed, labeled hazardous waste container liquid_waste->collect_liquid collect_solid Collect in a sealed, labeled hazardous waste container solid_waste->collect_solid rinse_container Triple-rinse container with a suitable solvent container_waste->rinse_container store_waste Store hazardous waste in a designated, secure area collect_liquid->store_waste collect_solid->store_waste collect_rinsate Collect rinsate as hazardous waste rinse_container->collect_rinsate dispose_container Dispose of rinsed container as per institutional policy rinse_container->dispose_container collect_rinsate->store_waste arrange_pickup Arrange for pickup by EHS or licensed waste disposal service store_waste->arrange_pickup end End: Proper Disposal arrange_pickup->end

Caption: Disposal Plan for this compound Waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.